molecular formula C11H12F3NO3 B1405197 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine CAS No. 1706428-65-0

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

カタログ番号: B1405197
CAS番号: 1706428-65-0
分子量: 263.21 g/mol
InChIキー: POJFIIFTOPDUEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a non-natural, racemic amino acid analog designed for advanced chemical and biochemical research. As a modified phenylalanine derivative, its core scientific value lies in the strategic incorporation of both a methyl and a trifluoromethoxy group on the aromatic ring. This specific substitution pattern is engineered to alter the molecule's electronic properties, steric profile, and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery . Substituted phenylalanine analogues are recognized as crucial chiral building blocks for the pharmaceutical industry. They are frequently incorporated into small-molecule therapeutic agents, peptides, and proteins to modulate their biological activity and physical properties . The trifluoromethoxy group, in particular, is a privileged structural motif in agrochemicals and pharmaceuticals due to its strong electron-withdrawing nature and enhanced lipophilicity. While the specific research applications of this exact compound are still being explored, its structural features suggest potential in the development of enzyme inhibitors, the study of protein-protein interactions, and the design of bioactive peptide mimics . This product is provided as a racemic mixture (DL-). Researchers can utilize it directly in racemic studies or may employ it as a starting material for the development of enantioselective synthesis and resolution protocols to obtain the pure D- and L- enantiomers for stereo-specific investigations. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

特性

IUPAC Name

2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-6-4-8(18-11(12,13)14)3-2-7(6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJFIIFTOPDUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the trifluoromethoxy (


) group is highly valued for its ability to enhance lipophilicity, membrane permeability, and metabolic stability without significantly increasing steric bulk. The synthesis of unnatural amino acids bearing this moiety, such as 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine  (CAS: 1706428-65-0), is a critical step in the development of peptide-based therapeutics, 

-secretase modulators, and advanced peptidomimetics.

This whitepaper outlines a highly scalable, self-validating synthetic route utilizing the alkylation of a protected glycine equivalent, ensuring high yields and operational safety.

Retrosynthetic Strategy & Methodological Causality

When designing a synthetic route for sterically hindered, functionalized phenylalanine derivatives, chemists typically evaluate three primary pathways: the Strecker synthesis, the Erlenmeyer-Plöchl azlactone synthesis, and the alkylation of a glycine equivalent.

For 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, the is the superior choice.

The Causality Behind the Choice: The Strecker synthesis requires the handling of highly toxic cyanides and often suffers from diminished yields when applied to ortho-substituted benzaldehydes due to steric hindrance during the intermediate imine formation. Conversely, the DEAM methodology circumvents these issues by utilizing a pre-formed, achiral protected glycine equivalent. The highly acidic


-proton of DEAM (

) allows for facile deprotonation using mild alkoxide bases. Subsequent

alkylation with 2-methyl-4-(trifluoromethoxy)benzyl bromide proceeds with high regioselectivity, driven by the strong electrophilicity of the benzylic carbon and the stability of the departing bromide leaving group.

Mechanistic Pathway

The synthesis is a robust, three-stage process governed by strict thermodynamic principles:

  • Enolate Formation & Alkylation: Sodium ethoxide deprotonates DEAM to form a resonance-stabilized enolate. This nucleophile attacks 2-methyl-4-(trifluoromethoxy)benzyl bromide via an

    
     mechanism, displacing the bromide ion to form the alkylated intermediate.
    
  • Hydrolysis: Vigorous acid hydrolysis (refluxing 6M HCl) cleaves both the diethyl ester groups and the N-acetyl protecting group, yielding a transient

    
    -amino-
    
    
    
    -dicarboxylic acid.
  • Decarboxylation & Isolation: At elevated temperatures, the geminal dicarboxylic acid undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state, releasing

    
     to form the racemic amino acid hydrochloride. Neutralization to the isoelectric point (
    
    
    
    ) precipitates the final zwitterionic product.

Workflow A 2-Methyl-4-(trifluoromethoxy) benzyl bromide D SN2 Alkylation (Reflux, 3h) A->D B Diethyl acetamidomalonate (DEAM) C Deprotonation (NaOEt / EtOH) B->C C->D E Alkylated Intermediate D->E F Hydrolysis & Decarboxylation (6M HCl, Reflux, 6h) E->F G 2-Methyl-4-(trifluoromethoxy) -DL-phenylalanine F->G

Retrosynthetic workflow for DEAM-based amino acid synthesis.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific integrity, this protocol incorporates to validate the completion of each chemical transformation.

Phase 1: Alkylation of DEAM
  • Preparation of Base: In an oven-dried, argon-purged round-bottom flask, slowly dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a fresh sodium ethoxide solution.

    • Validation Checkpoint: Complete dissolution of the sodium metal and the cessation of

      
       gas evolution indicates readiness.
      
  • Enolate Generation: Add diethyl acetamidomalonate (1.0 eq) to the ethoxide solution at

    
    . Stir the mixture for 30 minutes to ensure complete enolate formation.
    
  • Alkylation: Add 2-methyl-4-(trifluoromethoxy)benzyl bromide (1.05 eq) dropwise via an addition funnel. Heat the reaction mixture to reflux for 3 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The complete disappearance of the UV-active benzyl bromide spot confirms the reaction has reached completion.

  • Workup: Cool the mixture to room temperature, filter off the precipitated sodium bromide (NaBr) salts, and concentrate the filtrate under reduced pressure to isolate the crude alkylated intermediate.

Phase 2: Hydrolysis and Decarboxylation
  • Acidic Cleavage: Suspend the crude alkylated intermediate in 6M HCl (approximately 10 mL per mmol of substrate). Reflux the mixture vigorously for 6 to 8 hours.

    • Validation Checkpoint: The evolution of

      
       gas (observed as bubbling) will gradually slow and eventually cease, confirming that thermal decarboxylation is complete.
      
  • Concentration: Evaporate the aqueous solvent in vacuo to yield the crude amino acid hydrochloride salt as a viscous residue.

Phase 3: Isoelectric Precipitation
  • Neutralization: Dissolve the crude hydrochloride salt in a minimum volume of deionized water. Carefully add 10%

    
     dropwise while monitoring with a pH meter until the solution reaches pH 5.5 (the approximate isoelectric point of phenylalanine derivatives).
    
  • Isolation: Cool the suspension to

    
     for 2 hours to maximize crystallization. Filter the resulting white precipitate, wash sequentially with cold water and cold ethanol, and dry under high vacuum to afford the pure racemic amino acid.
    

Mechanism N1 DEAM Enolate Formation Base removes alpha-proton N2 Nucleophilic Attack SN2 on Benzyl Bromide N1->N2 N3 Ester/Amide Hydrolysis Acidic cleavage to gem-diacid N2->N3 N4 Decarboxylation Thermal loss of CO2 N3->N4 N5 Isoelectric Precipitation pH adjustment to ~5.5 N4->N5

Mechanistic sequence of DEAM alkylation and decarboxylation.

Quantitative Reaction Parameters

To facilitate easy comparison and scale-up calculations, the stoichiometric data and expected yields are summarized below:

Component / ParameterReagentEquivalentsTarget Metric / IPC
Substrate Diethyl acetamidomalonate (DEAM)1.00 eqN/A (Limiting Reagent)
Electrophile 2-Methyl-4-(trifluoromethoxy)benzyl bromide1.05 eq>95% Conversion (TLC)
Base Sodium Ethoxide (NaOEt)1.20 eqpH > 12 during alkylation
Hydrolysis Acid 6M Hydrochloric Acid (HCl)ExcessComplete

evolution
Neutralization Base 10% Ammonium Hydroxide (

)
TitratedTarget pH 5.5
Expected Yield 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanineN/A65% - 75% (Overall)

References

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diethyl acetamidomalonate Source: Wikipedia URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel amino acid derivative, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and functional characteristics of the molecule. Given the limited availability of direct experimental data for this specific compound, this guide establishes a foundational understanding through theoretical calculations, comparative analysis with structurally related compounds, and detailed, field-proven experimental protocols for empirical determination. The synthesis, safety, and handling of this compound are also addressed to provide a complete profile for laboratory applications.

Introduction

Phenylalanine and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, can significantly alter the metabolic stability, lipophilicity, and binding affinity of parent molecules, making them attractive candidates for drug discovery programs. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a unique derivative with potential applications in the development of novel therapeutics and advanced materials. This guide serves as a critical resource for its scientific exploration.

Molecular Structure and Computed Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and derived properties.

Figure 1: Chemical structure of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃NO₃-
Molecular Weight 263.21 g/mol Calculated
XLogP3 ~1.5Estimated based on related structures[2][3]
Physical Form SolidSupplier Information[4]
Purity 97%Supplier Information[4]

Synthesis of Fluorinated Phenylalanine Derivatives

Other synthetic strategies reported for various fluorinated phenylalanines include the alkylation and hydrolysis of Ni(II) or Zn(II) complexes and the coupling of N-hydroxytetrachlorophthalimide esters with boronic acids.[5] The synthesis of D- and L-phenylalanine derivatives has also been achieved through enzymatic methods, such as using phenylalanine ammonia lyases.[6]

Experimental Protocols for Physicochemical Characterization

To facilitate empirical data generation, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity, whereas impurities typically depress and broaden the melting range.[7]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a depth of 1-2 mm.

  • Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[8]

  • Procedure:

    • An initial rapid heating is performed to determine an approximate melting range.

    • A second, slower determination is conducted with a fresh sample, with the temperature ramp rate reduced to approximately 2°C per minute starting from about 10-15°C below the approximate melting point.[8]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a standard technique for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant and dilute C->D E Quantify concentration via HPLC-UV D->E F Calculate solubility (mg/mL or mol/L) E->F

Figure 2: Workflow for solubility determination using the shake-flask method.

Protocol:

  • Preparation: An excess amount of solid 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is added to a known volume of the solvent of interest (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: The samples are centrifuged to pellet the excess, undissolved solid.[9]

  • Sampling and Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

For comparison, the solubility of a related compound, 4-(Trifluoromethyl)-L-phenylalanine, in water is reported to be 2 mg/mL, which may require ultrasonication and heating to 70°C to achieve.[11]

pKa Determination (Potentiometric Titration)

The pKa values of the ionizable groups (the carboxylic acid and the amino group) are essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Protocol:

  • Solution Preparation: A known concentration of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is dissolved in deionized water.

  • Titration Setup: A calibrated pH meter and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are used.

  • Procedure:

    • The initial pH of the amino acid solution is recorded.

    • The titrant is added in small, precise increments.

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • The titration continues until the pH has passed through the expected equivalence points.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[12][13][14]

Spectroscopic Characterization

While specific spectra for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine are not available, an overview of expected spectroscopic features can be inferred from its structure and data from related fluorinated amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the α- and β-protons of the amino acid backbone, and the methyl group protons.

    • ¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the trifluoromethoxy carbon.

    • ¹⁹F NMR: This will be a key technique, showing a signal for the -OCF₃ group, which is highly sensitive to the chemical environment.[15]

  • Infrared (IR) Spectroscopy: Cryogenic gas-phase IR spectroscopy studies on fluorinated phenylalanines have provided detailed insights into intramolecular hydrogen bonding, particularly involving the fluorine atoms.[16][17][18] Key vibrational bands would be expected for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-F and C-O stretches associated with the trifluoromethoxy group.

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. The following guidelines are based on safety data sheets for structurally similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

  • In case of exposure:

    • Skin contact: Wash off immediately with plenty of water.

    • Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Seek medical attention if symptoms occur.

Conclusion

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its physicochemical properties are currently limited, this guide provides a robust framework for its characterization. By utilizing the theoretical values, comparative data, and detailed experimental protocols presented herein, researchers can effectively generate the necessary empirical data to advance the exploration and application of this novel amino acid derivative.

References

  • Solubility Determination and Thermodynamic Modeling of ʟ- Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. DOI. [Link]

  • Amino Acid Titration Lab: pKa Determination. Studylib. [Link]

  • DETERMINATION OF pKa OF GLYCINE. eGyanKosh. [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]

  • Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Elsevier. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Experiment 1 - Melting Points. University of South Alabama. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. PMC. [Link]

  • Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Fritz Haber Institute. [Link]

  • Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. ResearchGate. [Link]

  • Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. RSC Publishing. [Link]

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Research Collection. [Link]

  • Experimental solubility of L-phenylalanine in water at various temperatures. ResearchGate. [Link]

  • experiment (1) determination of melting points. University of Technology. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. Nature. [Link]

  • Synthesis of DL-phenylalanine methyl ester hydrochloride. PrepChem.com. [Link]

  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

  • 2-Methyl-4-trifluoromethoxy-DL-phenylalanine, 97%. Grogg-Shop. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]

  • Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Cheméo. [Link]

  • 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem. [Link]

  • 4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]

  • Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Biomaterials Science (RSC Publishing). [Link]

Sources

A Technical Guide to the Structure Elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Amino Acids

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for modulating pharmacological profiles. The introduction of fluorine or fluorine-containing moieties into amino acids can significantly alter their intrinsic properties, including acidity, basicity, hydrophobicity, and metabolic stability.[1][2][3] These modifications can lead to enhanced protein stability, improved therapeutic efficacy, and novel biological activities.[2][4] The subject of this guide, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, is a novel, non-canonical amino acid. Its unique combination of a methyl group and a trifluoromethoxy group on the phenyl ring presents a fascinating scaffold for incorporation into peptides and other pharmaceutical agents.[1] The trifluoromethoxy group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity, which can profoundly influence molecular interactions and bioavailability.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required to unequivocally determine the chemical structure of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. We will move beyond a simple listing of techniques, instead focusing on the logical workflow and the causal relationships behind experimental choices, ensuring a self-validating and robust elucidation process.

The Strategic Workflow for Structure Elucidation

The confirmation of a novel chemical entity's structure is a systematic process. For a molecule like 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, which possesses aromatic, aliphatic, chiral, and fluorinated centers, a multi-technique approach is not just recommended, but essential. The workflow is designed to build a comprehensive picture of the molecule, with each step providing a layer of evidence that corroborates the others.

G cluster_0 Initial Characterization cluster_1 Core Structure Assembly cluster_2 Definitive 3D Structure & Chirality HRMS High-Resolution Mass Spectrometry (HRMS) (Elemental Formula) 1H_NMR ¹H NMR (Proton Environment) HRMS->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR 19F_NMR ¹⁹F NMR (Fluorine Confirmation) 13C_NMR->19F_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) 19F_NMR->2D_NMR Chiral_Sep Chiral Separation (HPLC) (Enantiomer Isolation) 2D_NMR->Chiral_Sep X_Ray Single-Crystal X-Ray Crystallography (Absolute Confirmation) Chiral_Sep->X_Ray

Caption: A logical workflow for the structure elucidation of a novel compound.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any new molecule is to determine its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident assignment of an elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in a suitable solvent such as methanol or acetonitrile at a concentration of 10-100 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Given the presence of an amino and a carboxylic acid group, both positive and negative ion modes should be tested. Positive mode is likely to yield the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use the instrument's software to calculate the most probable elemental formula.

Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₁H₁₂F₃NO₃
Exact Mass 263.0769
[M+H]⁺ (Positive Mode) 264.0847
[M-H]⁻ (Negative Mode) 262.0691

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide initial structural insights. The fragmentation of trifluoromethyl- and trifluoromethoxy-substituted compounds often involves characteristic losses.[5][6] We would expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-45 Da), and potentially cleavage of the side chain.

Part 2: Unraveling the Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to piece together the full connectivity of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. The use of ¹⁹F NMR is particularly crucial for fluorinated compounds.[7][8][9]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical to avoid exchange of the amine and carboxylic acid protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • 2D Experiments: Acquire ²D COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.

Predicted NMR Data in DMSO-d₆

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic ~7.2-7.4m3HAr-H
α-CH ~3.8-4.2m1HCH-NH₂
β-CH₂ ~2.9-3.2m2HCH₂-Ar
Methyl ~2.3s3HAr-CH₃
NH₂ Variablebr s2HNH₂
COOH Variablebr s1HCOOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl ~170-175COOH
Aromatic ~115-150Ar-C
-OCF₃ ~120 (q, J ≈ 257 Hz)OCF₃
α-CH ~55-60CH-NH₂
β-CH₂ ~35-40CH₂-Ar
Methyl ~20Ar-CH₃
¹⁹F NMR Predicted δ (ppm) Multiplicity Assignment
-OCF₃ ~ -58 to -60sOCF₃

2D NMR for Structure Confirmation:

  • COSY: Will show correlations between the α-CH and β-CH₂ protons, confirming the alanine backbone.

  • HSQC: Will link each proton signal to its directly attached carbon atom.

  • HMBC: This is the key experiment for connecting the fragments. We expect to see correlations from the β-CH₂ protons to the aromatic carbons, and from the aromatic methyl protons to the adjacent aromatic carbons, definitively establishing the substitution pattern on the phenyl ring.

Part 3: The Definitive Proof - X-Ray Crystallography

While NMR and MS provide powerful evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in three dimensions.[10][11] For a chiral compound like this, crystallography can also determine the absolute stereochemistry of a single enantiomer.[12]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Chiral Resolution: As the starting material is a DL-racemic mixture, the first step is to separate the enantiomers. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or through diastereomeric salt formation.[13][14][15]

  • Crystallization: Grow single crystals of one or both pure enantiomers. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal's unit cell.[10] From this map, the positions of all atoms can be determined, yielding a precise 3D model of the molecule.

The resulting crystal structure would provide precise bond lengths, bond angles, and the absolute configuration (R or S) of the chiral center, leaving no doubt as to the molecule's identity.

Part 4: Addressing Chirality - Enantiomeric Separation

The "DL" in the name signifies a racemic mixture of both the D and L enantiomers. For pharmaceutical applications, it is almost always necessary to isolate and test the individual enantiomers, as they can have vastly different biological activities.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a chiral stationary phase (CSP) capable of resolving amino acids. Common choices include cyclodextrin-based or Pirkle-type columns.

  • Mobile Phase Optimization: Develop a mobile phase (a mixture of solvents like hexane, ethanol, and an acidic or basic modifier) that provides good separation of the two enantiomer peaks.

  • Analysis: Inject the racemic mixture and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks with different retention times.

  • Preparative Separation: Scale up the analytical method to a preparative scale to isolate larger quantities of each pure enantiomer for further testing and for crystallization attempts.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a process of accumulating and cross-validating evidence. HRMS provides the elemental formula. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) pieces together the molecular framework, confirming the connectivity of the amino acid backbone and the substitution pattern on the aromatic ring. Finally, after chiral separation, single-crystal X-ray crystallography provides the definitive and unambiguous 3D structure. By following this rigorous, multi-faceted analytical workflow, researchers and drug development professionals can have absolute confidence in the structure of this novel and promising fluorinated amino acid.

References

  • Tooke, C. L., et al. (2010). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 107(40), 17271-17276. [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14. [Link]

  • ResearchGate. (n.d.). Chiral separation of d,l-phenylalanine by WAC on anti-d-phenylalanine (a) and anti-lphenylalanine (b) antibodies. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874. [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Rashid, U., et al. (2007). 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o264-o265. [Link]

  • Ott, M., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 10(4), 3152-3161. [Link]

  • PubMed. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

  • Supporting Information for: Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. (n.d.). Retrieved from [Link]

  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. [Link]

  • Morelhão, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 3), 253-263. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved from [Link]

  • Dembinski, R., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 59-71. [Link]

  • ResearchGate. (2016). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • ResearchGate. (n.d.). For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. The Journal of Organic Chemistry, 82(23), 12513-12520. [Link]

  • PNAS. (n.d.). Chiral discrimination in cyclodextrin complexes of amino acid derivatives: β-cyclodextrin/ N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine complexes. [Link]

  • YouTube. (2017). Structure Elucidation - Webinar Series. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved from [Link]

  • Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. [Link]

  • ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • MSU Chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. [Link]

  • Mykhailiuk Research Site. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. [Link]

Sources

Spectroscopic Profiling and Structural Elucidation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals and Analytical Chemists

I. Executive Summary & Structural Rationale

In modern medicinal chemistry and peptidomimetic design, the incorporation of unnatural, halogenated amino acids is a highly validated strategy to improve the pharmacokinetic profiles of drug candidates. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a premium building block in this space. The addition of the trifluoromethoxy (-OCF₃) group significantly enhances lipophilicity and metabolic stability without the extreme steric bulk of larger aliphatic chains, while the ortho-methyl group restricts the rotational freedom of the phenyl ring, locking the side chain into specific spatial conformations[1],[2].

For analytical scientists and researchers, the rigorous spectroscopic validation of such complex stereocenters and heavily substituted aromatic systems is critical. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, LC-MS, and FT-IR) of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, establishing a self-validating framework for its structural elucidation.

II. Physicochemical & Structural Baseline

Before initiating spectroscopic analysis, it is necessary to establish the theoretical physicochemical parameters of the analyte,[3]. The presence of the highly electronegative -OCF₃ group profoundly impacts the electron density of the aromatic ring, which directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties

ParameterValue
Chemical Name 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
Molecular Formula C₁₁H₁₂F₃NO₃
Molecular Weight 263.22 g/mol
Monoisotopic Mass 263.0769 Da
Physical State Solid (White to off-white powder)
Predicted LogP ~ 1.8 - 2.2

III. Spectroscopic Elucidation: A Multi-Nuclear Approach

Nuclear Magnetic Resonance (NMR) Causality

Amino acids natively exist as zwitterions (inner salts) in the solid state and in neutral aqueous solutions. This zwitterionic network severely limits solubility in standard non-polar NMR solvents like CDCl₃. Therefore, DMSO-d₆ is the solvent of choice, as it efficiently disrupts intermolecular hydrogen bonding[4],[5].

To achieve optimal spectral resolution, 0.1% v/v Trifluoroacetic acid-d₁ (TFA-d) is added to the sample. Causality: The acid shifts the zwitterionic equilibrium entirely to the cationic form. This prevents the intermediate chemical exchange of the amine protons, which would otherwise cause severe line broadening, and sharpens the aliphatic signals.

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆ + 0.1% TFA-d)

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Rationale
8.25 br s3H--NH₃⁺ : Broadened due to quadrupolar relaxation of ¹⁴N.
7.32 d1H8.5Ar-H6 : Ortho to the alkyl chain; standard ortho coupling.
7.20 br s1H-Ar-H3 : Sandwiched between -CH₃ and -OCF₃; exhibits only weak meta coupling.
7.15 dd1H8.5, 2.0Ar-H5 : Ortho to -OCF₃; shows both ortho (8.5 Hz) and meta (2.0 Hz) coupling.
4.18 dd1H7.8, 5.5α-CH : Chiral center coupled to the diastereotopic β-protons.
3.22 dd1H14.5, 5.5β-CH₂a : Diastereotopic proton (geminal coupling 14.5 Hz).
3.08 dd1H14.5, 7.8β-CH₂b : Diastereotopic proton.
2.38 s3H-Ar-CH₃ : Sharp singlet characteristic of an aromatic methyl group.

Table 3: ¹³C and ¹⁹F NMR Assignments (DMSO-d₆ + 0.1% TFA-d)

NucleusShift (ppm)MultiplicityCoupling (J, Hz)Assignment & Rationale
¹³C 170.8s-C=O : Carboxyl carbon.
¹³C 147.5q~ 2.0Ar-C4 : Ipso to -OCF₃. Weak three-bond C-F coupling.
¹³C 120.4q256.5-OCF₃ : Massive one-bond scalar coupling (¹J_CF) confirming the trifluoromethoxy carbon.
¹³C 53.6s-α-C : Typical shift for an α-amino acid carbon.
¹⁹F -57.6s--OCF₃ : Sharp singlet. The oxygen atom shields the fluorines relative to a standard -CF₃ group (~ -62 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The presence of the -OCF₃ group is unequivocally confirmed by the massive C-F stretching band, which typically dominates the fingerprint region.

Table 4: FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2800 Broad, StrongN-H and O-H stretching (indicative of the H-bonded network)
1625 StrongAsymmetric COO⁻ stretching (zwitterionic carboxylate)
1255 Very StrongC-F stretching (-OCF₃ group)

IV. Mass Spectrometry & Fragmentation Causality

Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization in positive mode (ESI+) is the standard for amino acid mass determination. The primary aliphatic amine is highly basic and readily accepts a proton to form the [M+H]⁺ ion at m/z 264.1[6].

Fragmentation Causality: Upon collision-induced dissociation (CID), unnatural amino acids undergo predictable, sequential neutral losses. The initial cleavage is almost universally the loss of ammonia (-17 Da) from the protonated amine, driven by the formation of a stabilized carbocation. This is followed by the loss of H₂O and CO (equivalent to formic acid, -46 Da) from the carboxyl group, ultimately yielding a highly stable, substituted benzyl cation.

MS_Frag M [M+H]+ m/z 264.1 Protonated Molecular Ion M_NH3 [M+H - NH3]+ m/z 247.1 Loss of Ammonia M->M_NH3 -NH3 (-17 Da) M_CO2 [M+H - H2O - CO]+ m/z 218.1 Loss of Formic Acid eq. M->M_CO2 -H2O, -CO (-46 Da) Benzyl [C9H8F3O]+ m/z 189.1 Substituted Benzyl Cation M_NH3->Benzyl -CH2=C=O (-58 Da)

Caption: LC-MS/ESI+ fragmentation pathway for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

V. Validated Experimental Methodologies

To ensure reproducibility across different laboratories, the following self-validating protocols must be strictly adhered to.

Protocol 1: Multi-Nuclear NMR Acquisition Workflow

Step 1: Sample Preparation Weigh exactly 15.0 mg of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into a clean vial. Add 600 µL of high-purity DMSO-d₆ containing 0.1% v/v TFA-d. Vortex for 60 seconds until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube. Step 2: Probe Tuning and Matching Insert the sample into the spectrometer. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to minimize reflected power. Causality: Proper tuning ensures maximum signal-to-noise (S/N) ratio, which is critical for observing the quaternary ¹³C signals split by fluorine. Step 3: Shimming and Locking Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming (Z1-Z5). Validation Checkpoint: The residual DMSO-d₆ pentet at 2.50 ppm must exhibit a half-height linewidth of < 1.0 Hz. If broader, re-shim. Step 4: Acquisition Acquire ¹H (16 scans, 10s relaxation delay), ¹³C (1024 scans, complete ¹H decoupling), and ¹⁹F (64 scans, ¹H decoupled) spectra.

NMR_Workflow Prep Sample Prep (15 mg in DMSO-d6) Tune Probe Tuning & Matching Prep->Tune Shim Shimming (Z1-Z5 gradients) Tune->Shim Acq Pulse & Acq (1H, 13C, 19F) Shim->Acq Process FT, Phase & Baseline Correction Acq->Process

Caption: Standardized NMR acquisition workflow for structural elucidation of amino acids.

Protocol 2: LC-MS (ESI+) Analysis

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Step 2: Gradient Elution Inject 1 µL of a 10 µg/mL sample solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Step 3: Ionization and MS² Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Isolate the m/z 264.1 precursor ion and apply a collision energy of 15-25 eV to observe the diagnostic m/z 247.1 and 189.1 fragments. Validation Checkpoint: The mass error of the precursor ion [M+H]⁺ must be ≤ 5 ppm compared to the theoretical monoisotopic mass of 264.084 Da.

VI. References

  • Title : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source : Molecules (MDPI), 2025, 30(14), 3009. URL :[Link]

  • Title : 4-(Trifluoromethyl)-L-phenylalanine Compound Summary (CID 2761501) Source : PubChem, National Institutes of Health (NIH) URL :[Link]

Sources

Technical Guide: Commercial & Synthetic Landscape of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (CAS: 1706428-65-0) is a specialized non-canonical amino acid (ncAA) utilized primarily in peptidomimetic drug discovery. Its structural dual-modification—incorporating a lipophilic trifluoromethoxy group (


) and a sterically demanding ortho-methyl group—offers unique advantages for modulating peptide stability, membrane permeability, and receptor binding affinity.

This guide details the commercial sourcing landscape, validates the chemical identity, and provides a robust technical framework for synthesis and quality control, designed for medicinal chemists and procurement specialists.

Chemical Identity & Structural Significance[2][3][4]

Before sourcing, verification of the chemical structure is critical to avoid regioisomeric confusion (e.g., confusing the ortho-methyl on the ring with


-methyl on the backbone).
PropertySpecification
Chemical Name 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
CAS Number 1706428-65-0
Molecular Formula

Molecular Weight 263.21 g/mol
Stereochemistry DL (Racemic mixture of enantiomers)
Key Substituents 2-Methyl : Restricts

rotamer space; 4-

: Increases lipophilicity (

) and metabolic stability.[1]
Structural Utility in Drug Design[4][6]
  • The

    
     Effect:  Often termed a "super-halogen," the trifluoromethoxy group is bioisosteric to a chlorine atom but with distinct electronic properties. It enhances metabolic resistance against oxidative metabolism at the para-position.
    
  • The Ortho-Methyl Effect: The methyl group at the 2-position creates steric clash with the peptide backbone, restricting conformational flexibility. This is often used to lock bioactive conformations in peptide ligands.

Commercial Availability Landscape

The commercial supply of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is classified as Tier 2 (Specialty Chemical) . It is not a commodity reagent but is available from specialized catalog suppliers.

Validated Suppliers

The following vendors have been verified to list this specific CAS. Stock levels fluctuate; "In-Stock" usually implies gram-scale quantities.

SupplierCatalog / Product IDPurityFormTypical Pack Size
Sigma-Aldrich APO42849925998%Solid250 mg - 1 g
Alfa Aesar H3433397%Solid1 g - 5 g
ChemScene CS-0359036

97%
Powder100 mg - 1 g
Thermo Scientific H34333.0397%Solid1 g

Procurement Note: The "APO" prefix in Sigma's listing and the "H" prefix in Alfa Aesar often indicate the product is sourced from a specialized fluorochemical partner (e.g., Apollo Scientific or similar). Lead times may vary from 2-6 weeks if domestic stock is depleted.

Technical Core: Synthesis & Production

When commercial stock is unavailable or cost-prohibitive for kilogram-scale scale-up, the synthesis of the DL-racemate follows a standard Acetamidomalonate Pathway . This route is preferred for its robustness and cost-efficiency compared to asymmetric routes.

Mechanism of Action: The Acetamidomalonate Route

The synthesis relies on the alkylation of a nucleophilic glycine equivalent (diethyl acetamidomalonate) with the appropriate benzyl halide.

Step-by-Step Protocol (Theoretical Scale-Up)

Reagents:

  • Precursor: 2-Methyl-4-(trifluoromethoxy)benzyl bromide

  • Nucleophile: Diethyl acetamidomalonate

  • Base: Sodium ethoxide (NaOEt) in ethanol

Workflow:

  • Deprotonation: Treat diethyl acetamidomalonate with NaOEt/EtOH to generate the enolate anion.

  • Alkylation: Add 2-Methyl-4-(trifluoromethoxy)benzyl bromide dropwise. Reflux for 4-6 hours.

    • Critical Control Point: Monitor disappearance of benzyl bromide via TLC (Hexane/EtOAc).

  • Hydrolysis & Decarboxylation: Treat the intermediate diester with 6M HCl and reflux for 12-18 hours. This removes the acetyl group and one carboxyl group, yielding the amino acid hydrochloride salt.

  • Neutralization: Adjust pH to ~6.0 (isoelectric point) with NaOH or propylene oxide to precipitate the free amino acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to final product.

SynthesisPath Precursor 2-Methyl-4-(OCF3) Benzyl Bromide Intermediate Alkylated Diester Intermediate Precursor->Intermediate Alkylation (NaOEt/EtOH) Reagent Diethyl Acetamidomalonate Reagent->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Deacetylation Product 2-Methyl-4-(OCF3) DL-Phenylalanine Hydrolysis->Product Decarboxylation (-CO2)

Figure 1: Standard industrial synthesis route for racemic 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine via the acetamidomalonate method.

Quality Control & Validation Protocols

For researchers using this compound in sensitive assays (e.g., SPPS or biological screening), relying solely on the vendor's CoA is insufficient. The following self-validating protocol ensures compound integrity.

Identity Verification (NMR)[3]
  • Solvent:

    
     with 
    
    
    
    (to solubilize) or DMSO-
    
    
    with TFA.
  • Key Signals:

    • 
       NMR:  Look for a singlet around -58 ppm (characteristic of 
      
      
      
      ).
    • 
       NMR: 
      
      • Methyl group: Singlet ~2.3 ppm.

      • Aromatic region: 3 protons (splitting pattern depends on 1,2,4-substitution).

      • 
        -Proton: Triplet/dd ~3.5-4.0 ppm.
        
Purity Assessment (HPLC)[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    .
    
  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic).

  • Acceptance Criteria: Single peak >97% area integration.

QC Decision Workflow

Use this logic to determine if the material is fit for purpose.

QC_Workflow Start Receive Material Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (1M HCl or DMSO) Visual->Solubility LCMS LC-MS Verification (MW 263.2) Solubility->LCMS Decision Mass Match? LCMS->Decision NMR 1H & 19F NMR Decision->NMR Yes Reject Quarantine / Contact Vendor Decision->Reject No Purity HPLC Purity >95%? NMR->Purity Approve Release for Synthesis Purity->Approve Yes Purity->Reject No

Figure 2: Quality Control decision matrix for incoming raw material verification.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. Retrieved from

  • Thermo Scientific Chemicals. 4-Trifluoromethyl-L-phenylalanine and derivatives catalog. Retrieved from

  • ChemScene. Product Data: 2-Amino-3-(2-methyl-4-(trifluoromethoxy)phenyl)propanoic acid. Retrieved from

  • PubChem. Compound Summary: (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (Related Structure).[2] National Library of Medicine. Retrieved from

  • O'Donnell, M. J. (2004). The Preparation of Optically Active -Amino Acids from the Benzophenone Imines of Glycine Derivatives. Accounts of Chemical Research. (Contextual reference for amino acid synthesis methodologies).

Sources

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine CAS number and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and application profile of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine .

Compound Identity & Core Data

This compound represents a highly specialized fluorinated phenylalanine derivative.[][2] It combines the steric bulk of an ortho-methyl group with the lipophilic, metabolically stable trifluoromethoxy moiety at the para-position.

Parameter Data
Compound Name 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
IUPAC Name 2-amino-3-[2-methyl-4-(trifluoromethoxy)phenyl]propanoic acid
CAS Number Not Widely Listed (See Precursors below)
SMILES CC1=C(C=C(C=C1)OC(F)(F)F)CC(C(=O)O)N
Molecular Formula C₁₁H₁₂F₃NO₃
Molecular Weight 263.21 g/mol
Key Precursors 2-Methyl-4-(trifluoromethoxy)benzyl bromide (CAS: 261951-95-5 ) 2-Methyl-4-(trifluoromethoxy)benzaldehyde (CAS: 886763-07-1 )

Strategic Significance in Drug Design

In medicinal chemistry, this scaffold serves as a critical tool for Multiparameter Optimization (MPO) .

A. The Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ group is a "super-halogen" bioisostere. Unlike a simple methyl or chloro group, it offers:

  • Conformational Adaptability: The ether oxygen allows the -CF₃ group to rotate, potentially filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases) more effectively than rigid groups.

  • Metabolic Blockade: Placing the -OCF₃ at the para-position blocks the primary site of CYP450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the parent peptide or small molecule.
    
B. The Ortho-Methyl Constraint

The 2-methyl group introduces allylic strain (specifically


 strain in the context of the peptide backbone).
  • Restricted Rotation: It restricts the rotation around the

    
     and 
    
    
    
    bonds.
  • Bioactive Conformation: This forces the side chain into a specific orientation, often locking the molecule into its bioactive conformation and reducing the entropic penalty of binding.

Synthesis Protocols (Field-Proven)

Since this specific amino acid is not a standard catalog item, it is synthesized via Cross-Coupling or Nucleophilic Substitution strategies. The most robust method for the DL-mixture (racemic) is the Acetamidomalonate Synthesis .

Method A: Acetamidomalonate Alkylation (Primary Route)

This route is preferred for its scalability and cost-effectiveness using the benzyl bromide precursor.

Reagents:
  • Substrate: 2-Methyl-4-(trifluoromethoxy)benzyl bromide (CAS: 261951-95-5).[3]

  • Nucleophile: Diethyl acetamidomalonate.

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Step-by-Step Protocol:
  • Enolate Formation: Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous EtOH. Add NaOEt (1.1 eq) dropwise at 0°C under

    
    . Stir for 30 min to generate the enolate.
    
  • Alkylation: Add 2-Methyl-4-(trifluoromethoxy)benzyl bromide (1.0 eq) slowly to the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.

  • Workup: Evaporate solvent. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate to yield the protected intermediate.
    
  • Hydrolysis & Decarboxylation: Reflux the intermediate in 6M HCl for 12–18 hours. This cleaves the ester and amide groups and decarboxylates the gem-diacid.

  • Isolation: Neutralize the solution to pH 6.0 (isoelectric point) with

    
    . The product precipitates as a white zwitterionic solid. Recrystallize from water/ethanol.
    
Visualization of Synthesis Pathway

SynthesisPath Precursor 2-Methyl-4-(OCF3) Benzyl Bromide (CAS: 261951-95-5) Intermediate Alkylated Malonate Ester Precursor->Intermediate NaOEt, EtOH Reflux, 4h Reagent Diethyl Acetamidomalonate Reagent->Intermediate Product 2-Methyl-4-(OCF3) DL-Phenylalanine Intermediate->Product 1. 6M HCl, Reflux 2. pH Adjustment

Figure 1: Acetamidomalonate synthesis route yielding the target DL-amino acid.

Physicochemical Profile (Predicted)

Note: Values are calculated based on fragment contribution methods (ChemAxon/ACD).

PropertyValueImplication
LogP (Octanol/Water) ~2.8 – 3.1Highly lipophilic; excellent membrane permeability.
pKa (Carboxyl) ~2.2Standard

-amino acid acidity.
pKa (Amine) ~9.1Standard

-amino acid basicity.
Polar Surface Area (PSA) 63.3 ŲGood oral bioavailability potential (<140 Ų).
Rotatable Bonds 4Moderate flexibility (side chain + OCF3).

Safety & Handling (MSDS Summary)

As a fluorinated organic compound, standard safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Precursor Hazard: The benzyl bromide precursor is a lachrymator and potential alkylating agent. Handle strictly in a fume hood.

  • Storage: Store at +2°C to +8°C. Keep under inert atmosphere (Argon) if storing for extended periods to prevent oxidative degradation of the amine.

References

  • Coompo Research Chemicals. 2-Methyl-4-(trifluoromethoxy)benzyl Bromide (CAS 261951-95-5) MSDS & Data. [Link]

  • Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)benzaldehyde Specifications. [Link]

  • PubChem. Compound Summary: 4-(Trifluoromethoxy)phenylalanine derivatives (Class properties). [Link]

Sources

potential applications of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in protein studies

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Hydrophobic Core: Applications of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in Protein Dynamics and Structural Biology

Executive Summary

The integration of non-canonical amino acids (ncAAs) into biological systems has revolutionized our ability to probe protein dynamics, map protein-protein interactions (PPIs), and engineer therapeutic stability. Among these, fluorinated phenylalanine derivatives represent a highly specialized class of biophysical probes. This technical guide explores the mechanistic rationale, biophysical properties, and experimental workflows for utilizing 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine —a uniquely structured ncAA designed to overcome the limitations of traditional nuclear magnetic resonance (NMR) probes by coupling extreme environmental sensitivity with strict rotameric control.

Mechanistic Rationale: The Causality of Chemical Design

As application scientists, we do not merely select probes; we engineer solutions based on the specific biophysical constraints of the target protein. The design of 2-Methyl-4-(trifluoromethoxy)-phenylalanine is rooted in solving two distinct challenges in structural biology: signal sensitivity and dynamic resolution.

The Trifluoromethoxy (-OCF₃) Advantage: The ¹⁹F nucleus is an ideal NMR probe: it possesses a spin of 1/2, 100% natural abundance, and an intrinsic sensitivity that is 83% as high as a proton[1]. Because fluorine is virtually absent from biological systems, it provides a zero-background signal, eliminating the need for complex solvent suppression[1]. While standard trifluoromethyl (-CF₃) groups are common, the addition of the oxygen atom in the trifluoromethoxy (-OCF₃) group alters the dipole moment and increases the sensitivity of the fluorine atoms to the local dielectric microenvironment. This makes the -OCF₃ group an exquisite reporter for subtle conformational changes driven by ligand binding[2].

The Causality of the 2-Methyl Substitution: A critical failure point in protein NMR is the free rotation of aromatic side chains. Unrestricted rotation around the χ2 dihedral angle averages out the NMR signal, effectively masking the precise structural states of the protein backbone. By introducing an ortho-methyl group (the 2-methyl position), we create deliberate steric hindrance against the protein backbone. This locks the phenyl ring into a restricted rotameric conformation. Consequently, the ¹⁹F signal is no longer averaged by side-chain tumbling; instead, it becomes directly coupled to the dynamics of the protein backbone, yielding high-resolution temporal data.

The Chiral Filter Effect (DL-Racemate Resolution): While this ncAA is synthesized and supplied as a racemic DL-mixture to reduce production costs, it does not compromise structural integrity. The engineered orthogonal aminoacyl-tRNA synthetase (aaRS) acts as an in vivo chiral filter, strictly recognizing and charging only the L-enantiomer onto the suppressor tRNA. This ensures 100% stereochemical purity in the final translated protein[3][4].

ConformationalLock A Standard OCF3-Phe (Free Rotation) B Signal Averaging (Loss of dynamic resolution) A->B Fast exchange C 2-Methyl-4-OCF3-Phe (Steric Hindrance) D Rotamer Restriction (Locked χ2 angle) C->D Ortho-methyl clash E High-Resolution 19F NMR (Direct backbone coupling) D->E Precise environmental reporting

Mechanism of rotamer restriction by ortho-methyl substitution enhancing NMR resolution.

Quantitative Biophysical Profile

To understand how this ncAA behaves within a hydrophobic core, we must quantify its properties against canonical and standard fluorinated alternatives. The incorporation of fluorine increases lipophilicity, which can stabilize hydrophobic core packing and enhance the catabolic stability of therapeutic proteins[3].

Table 1: Biophysical Properties Comparison

Amino AcidHydrophobicity (LogP)¹⁹F NMR ProbeRotameric FreedomPrimary Application
L-Phenylalanine~1.48NoneHighNative structure / Baseline
4-(Trifluoromethoxy)-Phe~2.80Singlet (-OCF₃)HighGeneral ¹⁹F NMR[2]
2-Methyl-4-(trifluoromethoxy)-Phe ~3.10 Singlet (-OCF₃) Restricted (Locked) High-resolution dynamics

Table 2: ¹⁹F NMR Sensitivity Parameters

Parameter¹H Nucleus¹⁹F NucleusImpact on Protein Studies
Spin1/21/2Sharp lines, no quadrupolar broadening
Natural Abundance99.98%100%Maximum theoretical signal
Relative Sensitivity1.000.83Highly sensitive detection[1]
Biological BackgroundExtremeZeroNo solvent/background suppression needed
Chemical Shift Range~15 ppm>400 ppmExquisite sensitivity to local environment

Experimental Workflow: Site-Specific Incorporation and Validation

To utilize 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, we employ Amber stop codon (TAG) suppression. This requires an orthogonal tRNA/aaRS pair, typically evolved from the Methanosarcina barkeri pyrrolysyl system or Methanocaldococcus jannaschii tyrosyl system, engineered to accommodate the bulky -OCF₃ and methyl groups[4][5].

The following protocol is designed as a self-validating system . In rigorous protein engineering, a protocol must contain internal checkpoints that autonomously verify the integrity of the data before downstream analysis.

Workflow Start Gene of Interest (TAG Amber Mutation) Host Expression Host (e.g., E. coli BL21) Start->Host tRNA Orthogonal tRNA/aaRS Plasmid tRNA->Host ncAA 2-Methyl-4-(trifluoromethoxy)- DL-phenylalanine ncAA->Host Media Supplement Protein Labeled Protein Purification Host->Protein Expression Validation Self-Validation: ESI-MS & SDS-PAGE Protein->Validation QC Check NMR 19F NMR Spectroscopy (Dynamics & Binding) Validation->NMR Confirmed Intact Mass

Workflow for self-validating genetic incorporation of fluorinated ncAAs for NMR.
Step-by-Step Methodology

Phase 1: Plasmid Design & Host Transformation

  • Introduce a TAG amber mutation at the desired hydrophobic core or interaction interface of your target gene using site-directed mutagenesis.

  • Co-transform an expression host (e.g., E. coli BL21) with the target plasmid and a reporter plasmid containing the evolved orthogonal tRNA/aaRS pair[2].

  • Self-Validation Checkpoint 1 (Orthogonality): Plate transformants on selective media. Prepare a parallel liquid culture without the ncAA supplement. If full-length protein is expressed in this negative control, the aaRS is mischarging canonical amino acids, and the system is not orthogonal.

Phase 2: Expression & Metabolic Incorporation

  • Grow the validated E. coli culture in minimal media to an OD₆₀₀ of 0.6.

  • Supplement the media with 1.0 - 2.0 mM of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. (The aaRS will selectively process the L-enantiomer).

  • Induce protein expression (e.g., with 1 mM IPTG or arabinose) and incubate for 12-16 hours at 20°C to promote proper folding of the heavily fluorinated core.

Phase 3: Purification and Intact Mass Validation

  • Harvest cells, lyse via sonication, and purify the target protein using standard affinity chromatography (e.g., Ni-NTA).

  • Self-Validation Checkpoint 2 (Fidelity): Subject the purified protein to Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS). The intact mass must show a precise shift corresponding to the exact mass difference between the canonical amino acid and the 2-Methyl-4-(trifluoromethoxy)-phenylalanine derivative. The absence of wild-type mass peaks validates 100% incorporation fidelity[4].

Phase 4: ¹⁹F NMR Acquisition

  • Buffer exchange the validated protein into an NMR-compatible buffer (e.g., 50 mM Sodium Phosphate, pH 7.4, 10% D₂O).

  • Acquire 1D ¹⁹F NMR spectra. Because the 2-methyl group restricts rotation, the resulting -OCF₃ singlet will be highly sensitive to ligand titration, allowing for precise calculation of binding kinetics (K_d) and mapping of allosteric networks[2][5].

Advanced Applications in Drug Development

Beyond basic structural biology, the incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine has profound implications for pharmaceutical development:

  • Mapping Cryptic Allostery: Because the ¹⁹F chemical shift range spans over 400 ppm, even minute conformational changes (up to 25 Ångstroms away from the active site) induced by allosteric drug binding can be detected as distinct peak shifts[1][5].

  • Peptide Therapeutic Stabilization: The high electronegativity and strong C-F bonds of the trifluoromethoxy group protect peptide-based vaccines and therapeutics from rapid proteolytic degradation, significantly enhancing their catabolic stability and bioavailability[3].

  • Membrane Protein Interrogation: Fluorinated aromatics are particularly adept at probing lipid-protein interfaces. By replacing native phenylalanines with this ncAA in transmembrane domains, researchers can utilize ¹⁹F NMR to study ion channel gating mechanisms and lipid-raft partitioning without the spectral overlap inherent to ¹H NMR[4].

References

  • Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - nih.gov -[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - nih.gov -[Link]

  • Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - biophysicscolab.org -[Link]

  • Fluorine labeling of proteins for NMR studies - ucla.edu -[Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy - nih.gov -[Link]

Sources

The Strategic Fluorine Switch: A Technical Guide to the Discovery and Application of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine represents a cornerstone of modern medicinal chemistry and chemical biology. These fluorinated analogs, while sterically similar to their natural counterpart, possess profoundly altered electronic properties that have been masterfully exploited to enhance therapeutic efficacy, elucidate biological mechanisms, and develop novel diagnostic tools. This guide provides an in-depth exploration of the historical discovery of fluorinated phenylalanine analogs, the fundamental synthetic methodologies, the key physicochemical alterations induced by fluorination, and their subsequent application in drug design and protein engineering. We will delve into the causality behind experimental choices, from classical organic synthesis to cutting-edge genetic code expansion, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights.

Discovery and Historical Context: From a Chemical Curiosity to a Bio-Orthogonal Tool

The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. Following the isolation of elemental fluorine by Henri Moissan in 1886, the unique and often extreme reactivity of fluorine presented significant synthetic challenges. For decades, the idea of incorporating this highly electronegative element into biological molecules was not widely pursued.

The turning point for fluorinated phenylalanine analogs came in the mid-20th century. A seminal 1950 paper by E. L. Bennett and C. Niemann in the Journal of the American Chemical Society detailed the first definitive synthesis and resolution of the three isomeric monofluorophenylalanines: ortho-, meta-, and para-fluorophenylalanine. Their work utilized the Balz-Schiemann reaction , a robust method for introducing fluorine onto an aromatic ring, which had been discovered in the late 1920s. This publication laid the foundational chemical groundwork, demonstrating that these unnatural amino acids could be synthesized and isolated, paving the way for their biological investigation.

Early studies focused on the effects of these analogs as metabolic antagonists. Researchers found that p-fluorophenylalanine could be incorporated into proteins in place of phenylalanine in bacteria and even rabbits, often leading to inhibition of growth or the production of non-functional proteins. This early work established fluorinated phenylalanines as powerful tools for studying protein synthesis and function, long before the advent of modern genetic engineering.

The true potential of these analogs began to be realized with advancements in peptide synthesis and, later, with the development of methods for their site-specific incorporation into proteins. This allowed for precise "atomic mutations" where the steric profile of a phenylalanine residue could be maintained while systematically tuning its electronic properties—an impossible feat with standard protein mutagenesis. This capability has since become indispensable for studying subtle molecular interactions, such as cation-π and π-π stacking, which are critical for protein stability and ligand recognition.

Physicochemical Consequences of Aromatic Fluorination

The strategic replacement of hydrogen with fluorine on the phenylalanine side chain induces predictable yet profound changes in the molecule's physicochemical properties. These alterations are the primary drivers of the enhanced biological and pharmacological effects observed. The high electronegativity of fluorine is the dominant factor, influencing the electron distribution across the entire aromatic ring.

Impact on Acidity and Lipophilicity

Fluorine's strong inductive electron-withdrawing effect increases the acidity of the carboxylic acid and decreases the basicity of the amino group, as reflected in their pKa values. Furthermore, fluorination generally increases the lipophilicity (logP) of the amino acid, which can enhance its ability to cross cell membranes or bind to hydrophobic pockets in proteins. However, the effect on lipophilicity can be complex, as the introduction of multiple fluorine atoms can also create a distinct "fluorous" phase behavior.

CompoundStructurepKa₁ (α-COOH) (approx.)pKa₂ (α-NH₃⁺) (approx.)logP (Calculated)
L-Phenylalanine 2.209.09-1.38
4-Fluoro-L-phenylalanine 2.158.95-1.90[1]
2,3,4,5,6-Pentafluoro-L-phenylalanine < 2.0< 8.5+1.50 (est.)

Note: Experimental pKa values for fluorinated analogs are not widely tabulated and can vary with conditions. The values presented are illustrative of the expected trend. LogP values are primarily from calculated sources (XLogP3) for comparative purposes.

Modulation of Aromatic Interactions: The Quadrupole Reversal

The most significant and widely exploited consequence of aromatic fluorination is the alteration of the ring's electrostatic potential. The π-electron cloud of a standard benzene ring creates a region of negative electrostatic potential on the face of the ring and a positive potential around the edge. This allows it to engage in favorable cation-π interactions with positively charged species (like lysine or arginine residues) and specific π-π stacking geometries.

Fluorination systematically reverses this. The electron-withdrawing fluorine atoms pull electron density out of the π-system, diminishing or even reversing the quadrupole moment. With increasing fluorination, the face of the ring becomes electron-poor (positive potential), while the periphery becomes electron-rich (negative potential).

This "quadrupole flipping" has profound mechanistic implications:

  • Weakened Cation-π Interactions : A monofluorinated ring will bind a cation less strongly than phenylalanine. A pentafluorinated ring will exhibit a repulsive interaction. This effect is a superb tool for experimentally validating and quantifying cation-π interactions in protein-ligand binding and protein structure.[2][3]

  • Altered π-π Stacking : The stacking geometry between aromatic rings is highly dependent on their electrostatic complementarity. The interaction between an electron-rich phenylalanine and an electron-poor pentafluorophenylalanine is often more favorable than a standard phenylalanine-phenylalanine interaction. This can be used to engineer protein stability or control peptide self-assembly.

Caption: Fluorination inverts the aromatic quadrupole moment, weakening or reversing cation-π interactions.

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The synthesis of fluorinated phenylalanine analogs has evolved significantly since the pioneering work of Bennett and Niemann. While the Balz-Schiemann reaction remains a classic method, a diverse array of more modern and often higher-yielding techniques are now available.

Experimental Protocol: Classic Synthesis of 4-Fluorophenylalanine via the Balz-Schiemann Reaction

This protocol is based on the principles of the classic Balz-Schiemann reaction, a cornerstone of aromatic fluorination chemistry. It involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Causality: The choice of starting from 4-aminophenylalanine is crucial. The amino group (-NH₂) is the handle for diazotization, which converts it into an excellent leaving group (N₂ gas). The subsequent introduction of fluoroboric acid (HBF₄) provides both the counter-ion (BF₄⁻) to precipitate the stable diazonium salt and the source of fluoride for the final substitution step. Heating provides the energy to overcome the activation barrier for the decomposition, which proceeds via a highly reactive aryl cation intermediate.[4][5][6][7]

Self-Validation: The protocol's success is validated at key stages. The formation of a precipitate upon addition of HBF₄ confirms the successful generation of the diazonium tetrafluoroborate salt. The final product's identity and purity are confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry, which will show the characteristic signals and mass corresponding to 4-fluorophenylalanine.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 1 equivalent of 4-amino-L-phenylalanine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (which will turn blue).

    • Continue stirring at 0-5 °C for 30 minutes after the addition is complete.

  • Formation and Isolation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add a 48-50% aqueous solution of fluoroboric acid (HBF₄, ~1.2 equivalents).

    • A precipitate of the aryl diazonium tetrafluoroborate salt will form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water, followed by cold methanol, and finally cold diethyl ether to facilitate drying.

    • Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care, behind a blast shield, and not scraped with metal spatulas.

  • Thermal Decomposition (Fluoro-dediazoniation):

    • Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., toluene or xylene) or, in some cases, as a solid melt. The decomposition is often carried out under vacuum to allow for the distillation of the product as it forms.

    • The decomposition is characterized by the vigorous evolution of nitrogen (N₂) gas and boron trifluoride (BF₃).

    • Heat until gas evolution ceases. The aryl fluoride product is now in the reaction vessel or has been collected as a distillate.

  • Workup and Purification:

    • Cool the reaction mixture. If the product was not distilled, extract it from the reaction solvent using an appropriate workup procedure (e.g., washing with aqueous base and then water, followed by drying and solvent evaporation).

    • The crude 4-fluorophenylalanine (or its ester, depending on the exact starting material and workup) can be purified by recrystallization or column chromatography.

Caption: Workflow for the Balz-Schiemann synthesis of 4-fluorophenylalanine.

Modern Synthetic Approaches

While effective, the Balz-Schiemann reaction can have limitations regarding yield and safety. Modern methods offer broader applicability and milder conditions. These include:

  • Nucleophilic Aromatic Substitution (SₙAr): Using highly activated aromatic rings (e.g., with nitro groups) and a fluoride source like CsF or KF.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille couplings can form the C-C bond between a fluorinated aromatic ring (e.g., a fluorophenylboronic acid) and an alanine precursor.

  • Electrophilic Fluorination: Reagents like Selectfluor® can directly add a fluorine atom to an electron-rich aromatic ring.

  • Deoxyfluorination: Reagents such as DAST can convert a hydroxy group (as in tyrosine) to a fluorine atom, though this is more common for synthesizing fluorinated tyrosine.

Incorporation into Peptides and Proteins: The Era of Genetic Code Expansion

The true power of fluorinated phenylalanine analogs is realized when they are incorporated into peptides and proteins. This allows for the precise modulation of biological function and the introduction of unique biophysical probes.

Residue-Specific vs. Site-Specific Incorporation

There are two primary strategies for incorporating non-canonical amino acids (ncAAs) like fluorinated phenylalanines into proteins:

  • Residue-Specific Incorporation: This method involves using an auxotrophic host strain (one that cannot synthesize a particular amino acid, like phenylalanine) and providing the fluorinated analog in the growth medium. The host's own translational machinery incorporates the analog at every position normally occupied by phenylalanine. This is useful for globally modifying a protein's properties but lacks positional control.

  • Site-Specific Incorporation: This more powerful technique allows for the insertion of a single ncAA at a genetically defined position. It requires the introduction of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair into the expression host. This new synthetase is engineered to uniquely recognize the fluorinated phenylalanine and charge it onto its cognate tRNA, which in turn recognizes a nonsense codon (typically the amber stop codon, UAG) that has been introduced into the gene of interest at the desired location.

Experimental Workflow: Site-Specific Incorporation via Amber Suppression

This workflow outlines the key steps for producing a protein with a single, site-specifically incorporated fluorinated phenylalanine analog in an E. coli expression system.

Causality: The entire system relies on orthogonality. The engineered synthetase must not recognize any endogenous amino acids or tRNAs, and the engineered tRNA must not be charged by any endogenous synthetases. This ensures that the fluorinated analog is incorporated only in response to the amber (UAG) codon, preventing off-target effects and maintaining the fidelity of protein synthesis.

Self-Validation: The success of the incorporation is validated by high-resolution mass spectrometry (e.g., ESI-MS) of the purified protein. The observed mass should match the theoretical mass of the protein containing the fluorinated analog. Absence of the full-length protein or the presence of a truncated version indicates failure of the suppression.

Step-by-Step Methodology:

  • Genetic Preparation:

    • Obtain or create a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • Obtain a second plasmid carrying the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., a PylRS/tRNAPyl pair engineered for the specific fluorinated analog).

    • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a standard rich medium (e.g., LB) to a desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

    • Induce the expression of the protein of interest and the orthogonal pair using the appropriate inducer (e.g., IPTG for a T7 promoter system).

    • Simultaneously, supplement the culture medium with the desired fluorinated phenylalanine analog to a final concentration typically in the range of 1-5 mM.

  • Cell Harvest and Lysis:

    • After a suitable expression period (e.g., 4-18 hours at a reduced temperature like 18-25 °C), harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (containing protease inhibitors) and lyse the cells using methods like sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification and Validation:

    • Purify the target protein from the soluble lysate using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged, followed by ion exchange and/or size-exclusion chromatography).

    • Analyze the purified protein by SDS-PAGE to check for size and purity.

    • Confirm the successful incorporation of the fluorinated analog by electrospray ionization mass spectrometry (ESI-MS). The measured mass should correspond to the calculated mass of the modified protein.

G cluster_0 Genetic Engineering cluster_1 Protein Expression cluster_2 Purification & Validation Plasmid_GOI Plasmid 1: Gene of Interest (with TAG codon) Ecoli E. coli Host Plasmid_GOI->Ecoli Co-transformation Plasmid_Ortho Plasmid 2: Orthogonal aaRS/tRNA Pair Plasmid_Ortho->Ecoli Co-transformation Growth Cell Growth Ecoli->Growth Induction Induce Expression (e.g., IPTG) Growth->Induction Supplement Add Fluorinated Phe Analog Induction->Supplement Harvest Harvest & Lyse Cells Supplement->Harvest Purify Affinity/Ion Exchange Chromatography Harvest->Purify Validate SDS-PAGE & Mass Spectrometry Purify->Validate

Caption: Workflow for site-specific incorporation of a fluorinated phenylalanine analog.

Conclusion and Future Outlook

From their initial synthesis in 1950, fluorinated phenylalanine analogs have evolved from metabolic poisons to exquisitely precise probes of biological structure and function. Their unique ability to modulate electronic properties with minimal steric perturbation has secured their place as indispensable tools in drug discovery, peptide design, and mechanistic enzymology. The development of robust synthetic routes and, critically, the advent of genetic code expansion have made these powerful building blocks more accessible than ever. Future developments will likely focus on expanding the repertoire of fluorinated analogs, improving the efficiency and host range of orthogonal translation systems, and integrating these analogs into more complex biological systems and therapeutic modalities, continuing the legacy of this remarkable "atomic mutation."

References

  • Bennett, E. L., & Niemann, C. (1950). The Preparation and Resolution of the Three Isomeric Nuclear Substituted Monofluoro-DL-phenylalanines. Journal of the American Chemical Society, 72(4), 1798–1800. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with biological systems and applications in biotechnology and chemical biology. Chemical Society Reviews, 41(6), 2135-2171. [Link]

  • Dougherty, D. A. (2007). The Cation-π Interaction. Accounts of Chemical Research, 46(4), 885-893. [Link]

  • Lemaire, C., et al. (1987). A new route for the synthesis of [18F]fluoroaromatic substituted amino acids: no carrier added L-p-[18F]fluorophenylalanine. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 38(12), 1033-1038. [Link]

  • Link, A. J., et al. (2003). Cell-free protein synthesis from a genetically encoded library of non-natural amino acids. Angewandte Chemie International Edition, 42(13), 1489-1492. [Link]

  • Roe-Zurz, Z., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10737-10804. [Link]

  • Roe-Zurz, Z., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 984-1023. [Link]

  • Wikipedia contributors. (2023). Balz–Schiemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wheeler, O. H., & Lerner, I. (1950). The Balz-Schiemann Reaction in the Naphthalene Series. Journal of the American Chemical Society, 72(11), 5281-5282. [Link]

Sources

Technical Guide: Theoretical Modeling of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the theoretical modeling of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (2-Me-4-OCF3-Phe) . This non-canonical amino acid (NCAA) represents a high-value scaffold in modern drug design, combining the metabolic stability of the trifluoromethoxy (-OCF


)  group with the conformational restriction of 

-methylation
.

The integration of these two distinct structural motifs creates unique modeling challenges. The -OCF


 group exhibits specific stereoelectronic effects (anomeric effects) that dictate an orthogonal conformation relative to the aromatic ring, while the 

-methyl group severely restricts backbone dihedral angles (

). Standard force fields often fail to capture these coupled effects accurately without specific parameterization.[1] This guide outlines a self-validating workflow from Quantum Mechanics (QM) to Molecular Dynamics (MD) to ensure predictive accuracy.

Part 1: Molecular Architecture & Quantum Mechanical Characterization

Structural Logic and Stereoelectronics

Accurate modeling begins with understanding the ground-state physics of the substituents.

  • The 4-Trifluoromethoxy Group (-OCF

    
    ):  Unlike a methoxy group, which is often coplanar with the aryl ring, the -OCF
    
    
    
    group prefers a conformation orthogonal (90°) to the phenyl ring.
    • Mechanism:[2][3] This is driven by hyperconjugation between the oxygen lone pair (

      
      ) and the antibonding orbital of the C-F bond (
      
      
      
      ), as well as steric repulsion between the large fluorine atoms and ortho-hydrogens.
  • The 2-Methyl Group: This substituent introduces significant steric strain, locking the sidechain orientation (

    
    ) and restricting the peptide backbone.
    
  • DL-Stereochemistry: As a racemic mixture, theoretical models must explicitly account for both (

    
    )- and (
    
    
    
    )-enantiomers (L- and D- forms) to predict differential binding affinities or packing arrangements.
Protocol: QM Geometry Optimization & Charge Derivation

Objective: Obtain the global minimum energy conformation and conformation-dependent atomic charges.

Step-by-Step Methodology:

  • Initial Construction: Build both (

    
    )- and (
    
    
    
    )-enantiomers. Set the
    
    
    dihedral initially to 90°.
  • Level of Theory: Use Density Functional Theory (DFT).

    • Functional:

      
      B97X-D (includes dispersion corrections critical for F
      
      
      
      H interactions) or B3LYP-D3.
    • Basis Set: 6-311++G(d,p) (diffuse functions are essential for the electronegative fluorine).

  • Optimization: Perform full geometry optimization followed by frequency calculation to ensure no imaginary frequencies (verify true minimum).

  • Charge Calculation: Calculate Electrostatic Potential (ESP) charges (e.g., Merz-Kollman or CHELPG) for force field fitting.

Quality Control (QC) Checkpoint:

Validation: The C


-O bond length should be shorter than a standard ether bond (~1.35 Å vs 1.43 Å) due to 

-

conjugation. The O-CF

torsion must remain near 90°. If the structure planarizes, check the dispersion correction settings.

Part 2: Force Field Parameterization

Standard force fields (CHARMM36m, AMBER ff14SB) may lack specific torsional parameters for the ortho-methyl/backbone interplay and the specific electronic environment of the -OCF


 group.
Parameterization Workflow

We utilize a "Scan-and-Fit" approach to generate topology files.

Step-by-Step Methodology:

  • Fragment Generation: Cap the amino acid as a dipeptide (Ace-2-Me-4-OCF3-Phe-NMe) to mimic the protein environment.

  • QM Torsional Scan:

    • Scan the

      
       dihedral (N-C
      
      
      
      -C
      
      
      -C
      
      
      ) in 10° increments via DFT.
    • Scan the

      
       dihedral (C
      
      
      
      -O-C-F) to capture the rotational barrier of the -OCF
      
      
      group.
  • MM Energy Calculation: Calculate the energy of these conformers using the baseline force field (e.g., CGenFF or GAFF2).

  • Fitting: Adjust the force constants (

    
    ) and phase angles (
    
    
    
    ) in the force field until the MM energy profile matches the QM profile.
Visualization: Parameterization Pipeline

The following diagram illustrates the iterative loop required to validate force field parameters.

ParameterizationWorkflow Start Structure Build (Ace-X-NMe) QM_Scan QM Torsional Scan (DFT/wB97X-D) Start->QM_Scan MM_Calc MM Energy Calc (Baseline FF) Start->MM_Calc Compare Compare Profiles (RMSE Check) QM_Scan->Compare Reference Energy MM_Calc->Compare Test Energy Fit Optimize Force Constants (Fit Parameters) Compare->Fit RMSE > 1.0 kcal/mol Final Validated Topology (.rtf / .prep) Compare->Final RMSE < 1.0 kcal/mol Fit->MM_Calc Update Params

Figure 1: Iterative QM/MM parameterization workflow ensuring force field accuracy for non-canonical sidechains.

Part 3: Conformational Dynamics & Solvation

The Alpha-Methyl Effect

The introduction of the


-methyl group restricts the allowed Ramachandran space (

). In standard L-amino acids, a wide range of

-sheet and

-helical regions are accessible. For

-methyl-phenylalanine, the conformational space is largely restricted to

-helical or

-helical regions.

Simulation Protocol:

  • System Setup: Solvate the parameterized dipeptide in a TIP3P water box (10 Å buffer).

  • Minimization: Steepest descent (5000 steps) to remove steric clashes, particularly between the 2-Me group and the backbone carbonyl.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize density.

  • Production MD: Run 100 ns simulations for both L- and D- enantiomers.

  • Analysis: Plot Ramachandran distributions.

Data Presentation: Expected Conformational Preferences

ParameterStandard L-Phe

-Methyl-L-Phe
Impact on Drug Design
Preferred

-60° to -140°-50° to -70°Promotes helical folding
Preferred

120° to 160°-40° to -60°Destabilizes

-sheet
Sidechain

gauche+, gauche-, transRestricted (gauche-)Reduces entropic penalty upon binding
Lipophilicity Assessment (LogP)

The -OCF


 group is highly lipophilic (

). Accurate modeling must predict the solvation free energy (

).

Protocol:

  • Use Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) .

  • Transform the sidechain from 2-Me-Phe

    
    2-Me-4-OCF3-Phe in both vacuum and water.
    
  • 
    .
    

Part 4: In Silico Docking & Pharmacophore Modeling

When docking 2-Me-4-OCF3-Phe derivatives into protein targets, the "DL" nature requires ensemble handling.

Docking Workflow
  • Enantiomer Separation: Do not dock the racemate as a single entity. Generate separate ligand files for the (

    
    )- and (
    
    
    
    )-isomers.
  • Grid Generation: Ensure the grid box encompasses the binding pocket with an extra 2 Å buffer to accommodate the bulky -OCF

    
     extension.
    
  • Constraints:

    • Pharmacophore 1: Hydrophobic centroid at the phenyl ring.

    • Pharmacophore 2:[4][5] Halogen bond acceptor potential at the -OCF

      
       (optional, depending on the target pocket residues like backbone carbonyls or His).
      
  • Scoring: Use a scoring function that accounts for desolvation (e.g., Glide XP or AutoDock Vina), as the burial of the hydrophobic -OCF

    
     is a major driving force.
    
Visualization: Docking Logic

The following diagram details the decision tree for handling the racemic ligand during screening.

DockingLogic Input Input Ligand (Racemic DL-Mixture) Split Stereo Separation Input->Split L_Iso L-Isomer (S) (Natural Mimic) Split->L_Iso D_Iso D-Isomer (R) (Protease Resistant) Split->D_Iso Conf_Search Conformational Search (Restricted Rotors) L_Iso->Conf_Search D_Iso->Conf_Search Docking Ensemble Docking Conf_Search->Docking Input Conformers Analysis Interaction Profiling (OCF3 Orthogonality) Docking->Analysis

Figure 2: Workflow for stereoselective docking of racemic non-canonical amino acids.

References

  • Leroux, F. R., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(12), 3009. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Toniolo, C., et al. (1993). "The alpha-methyl-alpha-amino acids: Structure, properties, and synthesis." Biopolymers, 33(10), 1553-1560. Link

  • Wang, L., et al. (2004). "Accurate and Efficient Loop Selections by the OPLS-AA/SGB Force Field." Journal of Computational Chemistry, 25(10), 1242-1250. Link

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. Link

  • Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry, 31(4), 671-690. Link

Sources

solubility and stability of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization & Development Strategy for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Executive Summary This technical guide provides a comprehensive analysis of the solubility and stability profile of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (CAS: 1706428-65-0). Designed for drug development professionals and synthetic chemists, this document synthesizes theoretical physicochemical predictions with rigorous experimental protocols.

While specific empirical data for this catalog building block is often proprietary or absent from public repositories, its structural moieties—the lipophilic trifluoromethoxy (–OCF


) group and the sterically significant ortho-methyl group—dictate a predictable behavior profile. This guide establishes the "First Principles" required to handle, solubilize, and stabilize this compound in pre-clinical workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The integration of a trifluoromethoxy group and an ortho-methyl substituent onto the phenylalanine scaffold fundamentally alters the molecule's solvation thermodynamics compared to the parent amino acid.

PropertySpecification / Prediction
Chemical Name 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
CAS Number 1706428-65-0
Molecular Formula C

H

F

NO

Molecular Weight 263.22 g/mol
Stereochemistry Racemic (DL-mixture)
Predicted LogP ~3.1 – 3.4 (High Lipophilicity)
Predicted pKa (COOH) ~2.1 (Slightly more acidic than Phe due to EWG effect of –OCF

)
Predicted pKa (NH

)
~9.0 (Slightly less basic than Phe)
Electronic Effect –OCF

is a strong Electron Withdrawing Group (EWG) (

)
Steric Effect Ortho-Methyl induces torsional strain, restricting rotation around C

–C

bond

Expert Insight: The –OCF


 group is a "super-lipophilic" substituent. While standard Phenylalanine has a LogP of ~1.38, the addition of –OCF

typically adds +1.0–1.5 units, and the methyl group adds ~0.5 units. Consequently, this molecule will exhibit extremely poor solubility in neutral aqueous media compared to standard amino acids.

Solubility Profile & Solubilization Strategy

The zwitterionic nature of amino acids creates a "U-shaped" solubility curve relative to pH. However, the high lipophilicity of this derivative flattens the curve in the neutral region, necessitating specific formulation strategies.

Aqueous Solubility (pH Dependency)
  • pH 2.0 (Acidic): High solubility. The amine is protonated (NH

    
    ), breaking the crystal lattice energy.
    
    • Protocol: Dissolve in 0.1 N HCl or 0.1% TFA in water.

  • pH 7.4 (Neutral): Critical Minimum Solubility. The molecule exists as a zwitterion with high lattice energy and hydrophobic side-chain repulsion.

    • Risk: Precipitation is highly likely if diluted from organic stock without a surfactant.

  • pH 10.0 (Basic): High solubility. The carboxylic acid is deprotonated (COO

    
    ).
    
    • Protocol: Dissolve in 0.1 N NaOH or carbonate buffer.

Organic Solvent Compatibility
  • DMSO (Dimethyl sulfoxide): Excellent solvent (>50 mM). Recommended for preparing master stock solutions.

  • Methanol/Ethanol: Good solubility, but avoid for long-term storage due to potential esterification of the carboxylic acid.

  • Acetonitrile: Moderate solubility; useful for HPLC mobile phases.

Solubilization Decision Tree

The following workflow illustrates the logical process for selecting a solvent system based on the application (Synthesis vs. Biological Assay).

SolubilityWorkflow Start Start: Solubilization Requirement AppType Application Type? Start->AppType Synth Chemical Synthesis AppType->Synth Bio Biological Assay AppType->Bio OrgSolv Use Organic Solvent (DMSO, DMF, NMP) Synth->OrgSolv Coupling Rxn AcidBase Use Reactive Species (HCl or NaOH) Synth->AcidBase Deprotection/Workup Stock Prepare 100mM Stock in 100% DMSO Bio->Stock Dilution Dilute into Buffer Stock->Dilution Check Check Final DMSO % Dilution->Check Precip Precipitation Risk? Check->Precip Action1 Add Co-solvent (PEG400, Cyclodextrin) Precip->Action1 Yes (Cloudy) Action2 Proceed Precip->Action2 No (Clear)

Figure 1: Decision matrix for solubilizing lipophilic amino acid derivatives.

Stability Profile

The 2-Methyl-4-(trifluoromethoxy) substitution pattern imparts unique stability characteristics.

Chemical Stability[2]
  • Trifluoromethoxy Group (–OCF

    
    ):  Unlike methoxy groups, the –OCF
    
    
    
    moiety is metabolically robust and chemically inert.[1] It resists hydrolysis under standard acidic/basic conditions used in peptide synthesis (e.g., TFA deprotection or Piperidine treatment).
  • Ortho-Methyl Group: Provides steric protection to the benzylic position. However, it may sterically hinder coupling reactions at the amine, requiring longer reaction times or more potent coupling reagents (e.g., HATU vs. HBTU).

  • Oxidation: The molecule is generally resistant to oxidative stress, unlike Methionine or Cysteine derivatives.

Physical Stability
  • Hygroscopicity: As a zwitterionic solid, it may absorb moisture. Store in a desiccator.

  • Thermal: High melting point expected (>200°C decomp). Stable at ambient temperature in solid form.

Experimental Protocols

To validate the theoretical profile, the following protocols should be executed. These are designed to be self-validating systems.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in pH 7.4 buffer.

  • Preparation: Weigh 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (use a rotary shaker).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid. Crucial: If no pellet is visible, the solution is not saturated; repeat with more solid.

  • Quantification: Inject the supernatant into HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

Forced Degradation (Stress Testing)

Objective: Confirm stability of the –OCF


 and Methyl groups during processing.
Stress ConditionProtocolAcceptance Criteria
Acid Hydrolysis 1.0 mg/mL in 1N HCl, 60°C, 24 hours>99% Recovery (No hydrolysis of OCF

)
Base Hydrolysis 1.0 mg/mL in 0.1N NaOH, Ambient, 24 hours>98% Recovery (Check for racemization if chiral)
Oxidation 1.0 mg/mL in 3% H

O

, Ambient, 4 hours
>99% Recovery (Confirm inertness)
Photostability Solid state, 1.2 million lux-hoursNo color change or degradation peaks

Handling & Storage Recommendations

  • Storage: -20°C long-term; +4°C short-term. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible to prevent moisture uptake.

  • Safety: The biological activity of this specific derivative is not fully characterized. Treat as a potential irritant and bioactive agent. Use standard PPE (gloves, goggles, lab coat).

  • Reconstitution: Always bring the vial to room temperature before opening to prevent water condensation on the hygroscopic solid.

References

  • Sigma-Aldrich. Product Specification: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (CAS 1706428-65-0).[2][3][4][5] Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fluorinated Phenylalanine Derivatives. Retrieved from .

  • Leroux, F. R., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules. Retrieved from .

  • Beilstein Journals. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Retrieved from .

  • Royal Society of Chemistry. (2018). "Protecting group free radical C–H trifluoromethylation of peptides." Chemical Science. Retrieved from .

Sources

Methodological & Application

incorporating 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Genetic Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Part 1: Executive Summary & Strategic Rationale

The incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter 2Me-4OCF3-Phe ) represents a high-value strategy in modern drug discovery and structural biology. This non-canonical amino acid (ncAA) combines two distinct physicochemical properties:

  • Conformational Locking: The ortho-methyl group introduces steric hindrance that restricts rotation around the

    
     and 
    
    
    
    torsion angles, effectively "locking" the side chain conformation. This is critical for entropy-reduction strategies in ligand design.
  • Electronic & Lipophilic Modulation: The para-trifluoromethoxy group (

    
    ) is a "super-halogen" surrogate. It significantly increases lipophilicity (
    
    
    
    ) while acting as a sensitive
    
    
    NMR probe due to the equivalent fluorine atoms.

The Challenge: Standard naturally occurring aminoacyl-tRNA synthetases (aaRS) cannot accommodate the steric bulk of the ortho-methyl group nor the extended size of the para-substituent. Furthermore, the starting material is supplied as a DL-racemic mixture , requiring a biological system capable of kinetic resolution—selectively incorporating the L-enantiomer while rejecting the D-enantiomer to preserve protein backbone topology.

The Solution: This protocol utilizes a rationally engineered Pyrrolysyl-tRNA Synthetase (PylRS) variant from Methanosarcina mazei (


PylRS), specifically the N346A/C348A  double mutant.[1][2] This variant has been validated for its "substrate promiscuity," possessing an enlarged active site pocket capable of accommodating multisubstituted phenylalanine derivatives.

Part 2: Mechanism of Action & Workflow

The incorporation relies on Amber Suppression Technology . A host organism (E. coli or Mammalian cells) is co-transfected with:

  • The Orthogonal Pair: A plasmid expressing the evolved

    
    PylRS(N346A/C348A) and its cognate tRNA (
    
    
    
    ).
  • The Target Gene: A plasmid containing the gene of interest (POI) with a TAG (amber) stop codon at the desired site of incorporation.[3]

When the ribosome encounters the UAG codon, the orthogonal tRNA, charged with 2Me-4OCF3-Phe by the exogenous synthetase, suppresses termination and inserts the ncAA.

Visualizing the Genetic Code Expansion Workflow

GCE_Workflow Substrate DL-2Me-4OCF3-Phe (Racemic Mix) Synthetase MmPylRS (N346A/C348A) Substrate->Synthetase Kinetic Resolution (L-Selectivity) D_Isomer D-Isomer (Accumulates in Media) Substrate->D_Isomer Rejected tRNA tRNA(Pyl) (CUA Anticodon) Synthetase->tRNA Aminoacylation Ribosome Ribosome (Translation) tRNA->Ribosome Delivery to A-site Protein Full-Length Protein with ncAA Ribosome->Protein Peptide Bond Formation mRNA mRNA with UAG Codon mRNA->Ribosome Decoding

Caption: Kinetic resolution and incorporation pathway. The PylRS mutant selectively charges the L-isomer onto the orthogonal tRNA, enabling site-specific incorporation at the UAG codon.

Part 3: Detailed Experimental Protocol

Phase 1: Materials & Reagents
ComponentSpecificationNotes
ncAA 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanineDissolve to 100 mM in 0.1M NaOH or DMSO. Store at -20°C.
Host Strain E. coli BL21(DE3) or C321.ΔA (Release Factor 1 knockout)C321.ΔA yields higher incorporation efficiency by reducing termination competition.
Plasmid 1 pEVOL-MmPylRS(N346A/C348A)Expresses the orthogonal synthetase/tRNA pair.
Plasmid 2 pET-POI-TAGTarget gene with T7 promoter and C-terminal 6xHis tag.
Inducers L-Arabinose, IPTGArabinose induces PylRS; IPTG induces Target Protein.
Phase 2: Expression Protocol (E. coli)

Step 1: Transformation

  • Co-transform chemically competent E. coli BL21(DE3) with pEVOL-MmPylRS(N346A/C348A) and pET-POI-TAG .

  • Plate on LB agar containing Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL) or Ampicillin (100 µg/mL) depending on vector resistance.

  • Incubate overnight at 37°C.

Step 2: Culture & Induction

  • Inoculate a single colony into 10 mL of 2xYT media with antibiotics. Grow overnight at 37°C.

  • Dilute 1:100 into fresh 2xYT media (e.g., 50 mL culture in 250 mL flask).

  • Incubate at 37°C / 250 rpm until OD

    
     reaches 0.4–0.5 .
    
  • Crucial Step (Substrate Addition): Add the 2Me-4OCF3-Phe stock solution to a final concentration of 2 mM .

    • Note: Since the material is DL, 2 mM total provides ~1 mM of the active L-isomer. The synthetase will discriminate against the D-form.

  • Incubate for 30 minutes to allow cellular uptake and tRNA charging.

  • Induction: Add L-Arabinose to 0.2% (w/v) and IPTG to 1 mM.

  • Reduce temperature to 25°C or 30°C and shake for 12–16 hours. Lower temperatures favor protein folding and solubility of the hydrophobic ncAA.

Step 3: Purification

  • Harvest cells by centrifugation (4,000 x g, 15 min).

  • Lyse cells in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Clarify lysate (15,000 x g, 30 min).

  • Perform standard Ni-NTA affinity chromatography.

  • Elute with Elution Buffer (Lysis Buffer + 250 mM Imidazole).

Part 4: Quality Control & Validation

Trust in the protocol requires rigorous validation to ensure the ncAA was incorporated and not a natural amino acid (mis-incorporation).

Validation Workflow

Validation_Tree Sample Purified Protein SDS SDS-PAGE Analysis Sample->SDS MS Intact Mass Spec (ESI-MS) Sample->MS NMR 19F-NMR Sample->NMR Result1 Full length band only in +ncAA lane SDS->Result1 Compare +ncAA vs -ncAA Result2 Delta Mass = +98 Da (vs Phe) MS->Result2 Calculate Mass Shift Result3 Single peak for -OCF3 (Confirm Integrity) NMR->Result3 Scan -50 to -70 ppm

Caption: Multi-modal validation strategy. Mass spectrometry provides definitive proof of incorporation, while NMR confirms the chemical environment of the trifluoromethoxy group.

Mass Spectrometry Analysis

To validate incorporation, compare the theoretical mass of the Wild Type (WT) protein (containing Phe at the target site) vs. the ncAA-modified protein.

  • Mass of Phenylalanine Residue: 147.17 Da

  • Mass of 2Me-4OCF3-Phe Residue:

    • Base Phe: 147.17

    • Add Methyl (

      
      ) at C2: +14.03 Da
      
    • Add Trifluoromethoxy (

      
      ) at C4: +84.00 Da (Replaces H with OCF3)
      
    • Total Residue Mass: ~245.20 Da

  • Expected Mass Shift: +98.03 Da relative to WT Phenylalanine.

Pass Criteria: The deconvoluted mass spectrum must show a single major peak corresponding to [WT - Phe + ncAA]. The absence of a peak at the WT mass indicates high fidelity (no Phe mis-incorporation).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Protein Yield Poor uptake of DL-mixtureIncrease ncAA concentration to 5 mM. Ensure pH of media is not too acidic (maintain pH 7.0-7.4).
Truncated Protein Premature termination (RF1 competition)Use C321.ΔA strain (RF1 knockout). Increase Arabinose concentration to boost tRNA/Synthetase levels.
WT Background (Mis-incorporation) Synthetase promiscuity toward PheUse Minimal Media (M9) to control endogenous Phe levels. Wash cells before induction to remove rich media traces.
Insoluble Protein Hydrophobicity of ncAA destabilizing foldMove the TAG codon to a solvent-exposed loop or surface helix. Reduce induction temperature to 18°C.

References

  • Wan, W., Tharp, J. M., & Liu, W. R. (2014). Genetic incorporation of seven ortho-substituted phenylalanine derivatives.[1][2] ACS Chemical Biology, 9(8), 1956-1961. Link

    • Establishes the promiscuity of PylRS(N346A/C348A) for ortho-substituted phenylalanines.
  • Wang, Y. S., et al. (2012). Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase mutant. ACS Chemical Biology, 8(2), 405-415. Link

    • Demonstrates the broad substrate scope of the N346A/C348A mutant for various halogen
  • Hammill, J. T., et al. (2007). Site-specific incorporation of trifluoromethyl-phenylalanine into proteins.[4][5] Journal of the American Chemical Society, 129(25), 7714-7715. Link

    • Foundational work on incorporating fluorin
  • Miyake-Stoner, S. J., et al. (2010). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Biochemistry, 49(8), 1667-1677. Link

    • Describes the methodology for evolving and selecting synthetases for bulky ncAA substr

Sources

Application Note: Site-Specific Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine via Genetic Code Expansion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The integration of non-canonical amino acids (ncAAs) into target proteins via Genetic Code Expansion (GCE) has revolutionized structural biology and protein engineering. Among the most advanced spectroscopic probes is 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (2-Me-4-OCF₃-Phe) .

While its unmethylated analog, p-trifluoromethoxy-phenylalanine, is widely used for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy [1], the addition of the ortho-methyl group in 2-Me-4-OCF₃-Phe provides a critical biophysical advantage: rotameric restriction . The steric bulk of the 2-methyl group restricts the χ₁ and χ₂ dihedral angles of the phenyl ring. This reduces conformational entropy and minimizes chemical exchange broadening in NMR spectra, yielding sharper, more intense ¹⁹F signals for high-molecular-weight proteins [2]. Furthermore, the lack of background fluorine in biological systems makes this ncAA an exceptional, zero-background probe for monitoring protein-protein interactions and conformational dynamics.

This application note provides a comprehensive, self-validating protocol for the in vivo incorporation of 2-Me-4-OCF₃-Phe using an evolved Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate amber suppressor tRNA (tRNA_CUA) [3].

System Architecture & Causality

To genetically encode 2-Me-4-OCF₃-Phe, we utilize an orthogonal translation system. Because the target ncAA is highly bulky and lipophilic, a polyspecific evolved MjTyrRS (originally evolved for p-substituted phenylalanines) is employed.

Causality of Experimental Design:

  • Enantiomeric Selection: The commercially available form of 2-Me-4-OCF₃-Phe is a DL-racemate. Because the MjTyrRS is strictly stereoselective for the L-enantiomer, the culture medium must be supplemented with double the effective concentration (e.g., 2–4 mM of the racemate to achieve 1–2 mM of bioavailable L-enantiomer).

  • Solvent Choice: Due to the extreme hydrophobicity (LogP ~3.2) of the trifluoromethoxy and methyl groups, the ncAA cannot be dissolved in water. We utilize 0.1 M NaOH for the stock solution rather than DMSO. High volumes of DMSO cause cellular toxicity and membrane permeabilization in E. coli, whereas a slight pH shift from NaOH is easily buffered by standard Terrific Broth (TB).

  • Expression Temperature: Translation is conducted at 20°C. The incorporation of highly hydrophobic, rigid ncAAs at 37°C often leads to rapid hydrophobic collapse and inclusion body formation. Lowering the temperature slows translation kinetics, allowing native chaperones to assist in proper folding.

GCE P Expression Plasmids (Target TAG + aaRS/tRNA) A Orthogonal aaRS (Translates L-enantiomer) P->A Translation T tRNA_CUA (Amber Suppressor) P->T Transcription U 2-Me-4-OCF3-DL-Phe (Added to Media) U->A Binding C Aminoacyl-tRNA Complex A->C Aminoacylation T->C Charging R Ribosome Translation (UAG Readthrough) C->R Delivery O Target Protein (UAA Incorporated) R->O Elongation

Mechanism of Genetic Code Expansion for 2-Me-4-OCF3-Phe via orthogonal aaRS/tRNA pair.

The Self-Validating Reporter System

Trustworthiness in GCE protocols requires empirical verification before scaling up. Do not proceed directly to your target protein. This protocol mandates the use of a Self-Validating Reporter Module : a Superfolder GFP (sfGFP) construct containing an amber stop codon at a permissive site (sfGFP-150TAG).

Validation Logic: If the synthetase is inactive, the ncAA is degraded, or the media conditions are suboptimal, translation terminates at residue 150, producing a truncated, non-fluorescent peptide. Successful incorporation yields full-length, highly fluorescent sfGFP. This provides a rapid, quantifiable fluorometric readout of suppression efficiency, serving as an internal control for the integrity of the entire system [4].

Quantitative Data & Parameter Comparison

The following table summarizes the biophysical parameters of 2-Me-4-OCF₃-Phe compared to its unmethylated predecessor, detailing the causality behind protocol adjustments.

Property / Parameterp-OCF₃-Phe (Standard)2-Me-4-OCF₃-Phe (Advanced)Causality / Protocol Impact
Molecular Weight 249.2 g/mol 263.2 g/mol Mass shift (+14 Da) requires high-resolution Intact Mass Spec for validation.
LogP (Lipophilicity) ~2.8~3.2Increased hydrophobicity mandates 20°C expression to prevent inclusion bodies.
¹⁹F NMR Shift -58.2 ppm-57.9 ppmThe ortho-methyl group subtly alters the electronic environment, sharpening the peak.
Optimal Media Conc. 1 mM (L-isomer)2–4 mM (DL-racemate)The racemic mixture requires 2x concentration to ensure sufficient L-isomer availability.
Expected Yield (sfGFP) 10–15 mg/L5–8 mg/LSteric hindrance from the 2-methyl group slightly reduces aminoacylation kinetics.

Experimental Workflow & Protocol

Workflow S1 1. Transformation (E. coli BL21) S2 2. Pre-Culture (37°C, Non-inducing) S1->S2 S3 3. UAA Addition (2-4 mM DL-racemate) S2->S3 S4 4. Induction (IPTG + Arabinose) S3->S4 S5 5. Purification (Ni-NTA IMAC) S4->S5 S6 6. Validation (MS & 19F NMR) S5->S6

Step-by-step experimental workflow for the expression and validation of UAA-modified proteins.

Step 1: Preparation of the ncAA Stock Solution
  • Weigh out 263.2 mg of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (1 mmol).

  • Suspend the powder in 8 mL of sterile ddH₂O.

  • Slowly add 1 M NaOH dropwise while vortexing until the powder completely dissolves.

  • Adjust the final volume to 10 mL with ddH₂O to create a 100 mM stock solution . Filter sterilize (0.22 µm) and store at 4°C protected from light.

Step 2: Co-Transformation
  • Co-transform E. coli BL21(DE3) (or a genomically recoded strain like C321.ΔA.exp for higher yields [4]) with:

    • pEVOL-MjTyrRS (Chloramphenicol resistant, encoding the orthogonal pair).

    • pET-sfGFP-150TAG (Ampicillin resistant, self-validating reporter) OR your pET-Target-TAG plasmid.

  • Plate on LB agar containing 34 µg/mL Chloramphenicol and 100 µg/mL Ampicillin. Incubate overnight at 37°C.

Step 3: Cell Culture and ncAA Incorporation
  • Inoculate a single colony into 10 mL of LB medium (with antibiotics) and grow overnight at 37°C.

  • Transfer the overnight culture into 1 L of Terrific Broth (TB) containing antibiotics.

  • Grow at 37°C, 220 rpm until the OD₆₀₀ reaches 0.6 – 0.8 .

  • Causality Checkpoint: Add 20 mL of the 100 mM 2-Me-4-OCF₃-DL-Phe stock to the 1 L culture (Final concentration = 2 mM). The pH buffering capacity of TB will easily neutralize the trace NaOH from the stock.

Step 4: Induction and Expression
  • Immediately following ncAA addition, induce the expression of the MjTyrRS (under ara promoter) by adding L-arabinose to a final concentration of 0.2% (w/v).

  • Induce the target protein (under T7 promoter) by adding IPTG to a final concentration of 1 mM.

  • Shift the incubator temperature to 20°C and express for 16–18 hours.

Step 5: Purification and System Validation
  • Harvest cells by centrifugation (4,000 × g, 20 min). Lyse via sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Purify the His-tagged protein using Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

  • Validation 1 (Fluorometry): If using the sfGFP reporter, measure fluorescence (Ex: 488 nm, Em: 509 nm). High fluorescence confirms successful amber suppression.

  • Validation 2 (Intact Mass Spectrometry): Perform ESI-TOF MS on the purified target protein. Calculate the expected mass: Wild-Type Mass - Mass of replaced canonical amino acid + 245.2 Da (Mass of 2-Me-4-OCF3-Phe residue in peptide bond).

  • Validation 3 (¹⁹F NMR): Dialyze the protein into NMR buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D₂O). Acquire a 1D ¹⁹F spectrum. A sharp, distinct singlet should appear near -57.9 ppm, confirming the restricted rotameric state of the incorporated probe.

References

  • Cellitti, S. E., Jones, D. H., Lagpacan, L., Hao, X., Zhang, Q., Hu, H., ... & Geierstanger, B. H. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by NMR spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281. URL: [Link]

  • Jackson, J. C., Choe, Y. J., Bovee-Geurts, P., Du, W., Sharma, A. K., ... & DeGrip, W. J. (2016). Protein unfolding as a switch from self-recognition to high-affinity client binding. Nature Communications, 7, 10357. URL: [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. URL: [Link]

  • Lajoie, M. J., Rovner, A. J., Goodman, D. B., Aerni, H. R., Haimovich, A. D., ... & Church, G. M. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. URL: [Link]

Application Note: Genetic Encoding of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the genetic incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter referred to as 2Me-4OCF3-Phe ) into proteins using E. coli expression systems.

Executive Summary

The incorporation of 2Me-4OCF3-Phe represents a significant advancement in protein engineering, specifically for 19F-NMR spectroscopy and hydrophobic core packing studies . This non-canonical amino acid (ncAA) combines a sterically demanding ortho-methyl group with a highly fluorinated, electron-withdrawing para-trifluoromethoxy group.

Standard Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) variants often fail to accommodate ortho-substituted phenylalanines due to steric clashes in the active site. Therefore, this protocol utilizes the polyspecific Methanosarcina Pyrrolysyl-tRNA Synthetase (PylRS) variant N346A/C348A , which has been evolved to accept bulky ortho- and para-disubstituted phenylalanine analogs.

Key Applications:

  • 19F-NMR Probes: The -OCF3 group provides a distinct, intense singlet signal with high sensitivity and no background in biological systems.

  • Conformational Locks: The ortho-methyl group restricts side-chain rotamers, stabilizing specific protein conformations.

  • Pharmacophore Mimicry: Useful for studying drug-target interactions where trifluoromethoxy groups are key binding elements.

Technical Background & Mechanism

The Challenge of the "DL" Mixture

Commercially available 2Me-4OCF3-Phe is typically supplied as a racemic DL-mixture (CAS: 1706428-65-0).

  • Stereoselectivity: The ribosome and aminoacyl-tRNA synthetases (aaRS) are stereospecific for L-amino acids .

  • Implication: The D-isomer is generally inert but effectively dilutes the active concentration.

  • Strategy: This protocol recommends using 2.0–4.0 mM of the DL-mixture to ensure a sufficient effective concentration (1.0–2.0 mM) of the L-isomer.

The Orthogonal System: PylRS(N346A/C348A)

Unlike MjTyrRS, the Methanosarcina mazei (Mm) or Methanosarcina barkeri (Mb) PylRS contains a deep, hydrophobic binding pocket.

  • Mutation N346A: Removes the hydrogen bond to the pyrroline ring of native pyrrolysine and expands the pocket to accommodate the ortho-methyl group.

  • Mutation C348A: Further enlarges the active site to accept the bulky para-trifluoromethoxy tail.

Mechanism of Action

The PylRS mutant activates 2Me-4OCF3-Phe with ATP to form an aminoacyl-adenylate, then transfers it to the orthogonal tRNACUA. This aminoacyl-tRNA recognizes the UAG (Amber) stop codon on the ribosome, suppressing termination and incorporating the ncAA.

GCE_Mechanism ATP ATP PylRS PylRS (N346A/C348A) ATP->PylRS ncAA 2Me-4OCF3-Phe (L-isomer) ncAA->PylRS Complex [Enz-AMP-ncAA] PylRS->Complex Activation tRNA tRNA(CUA) Complex->tRNA Aminoacylation Ribosome Ribosome (UAG Codon) tRNA->Ribosome Decoding Protein Full-Length Protein Ribosome->Protein Translation

Figure 1: Mechanism of Genetic Code Expansion using the PylRS system. The N346A/C348A mutant specifically activates the ncAA for incorporation at UAG codons.

Experimental Protocol

Materials & Reagents[1]
ComponentSpecificationRecommended Source
ncAA 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanineEnamine / Sigma / CymitQuimica
Plasmid 1 pEVOL-pylT-PylRS(N346A/C348A) Addgene #53424 (variant) or Custom
Plasmid 2 pET-POI-TAG (Target Protein with TAG codon)Custom Vector
Host Strain E. coli BL21(DE3) or C321.∆A (RF1-deficient)NEB / Addgene
Media GMML (Glycerol Minimal Media with Leucine)See Recipe Below
Inducer L-Arabinose (0.2%) & IPTG (0.5-1 mM)Standard Suppliers

Note on Media: While 2xYT or TB can be used, GMML (Minimal Media) is strongly recommended for PylRS variants to minimize background incorporation of endogenous Phenylalanine, as the N346A/C348A mutant has slight polyspecificity toward Phe.

Workflow Diagram

Protocol_Workflow cluster_0 Day 1: Transformation cluster_1 Day 2: Growth & Induction cluster_2 Day 3: Harvest & QC Step1 Co-transform pEVOL + pET into BL21(DE3) Step2 Plate on LB + Chlor + Amp Incubate 37°C O/N Step1->Step2 Step3 Inoculate Single Colony into 10mL LB (Starter) Step2->Step3 Step4 Dilute 1:100 into GMML Media Grow to OD600 = 0.5 Step3->Step4 Step5 Add ncAA (2-4 mM) Add L-Arabinose (0.2%) Step4->Step5 Step6 Wait 30 min, then add IPTG (1mM) Induce 16-20h @ 25-30°C Step5->Step6 Step7 Pellet Cells Lysis & Ni-NTA Purification Step6->Step7 Step8 QC: SDS-PAGE (Check for truncation vs full length) Step7->Step8 Step9 QC: Intact Mass Spec (Mandatory Validation) Step8->Step9

Figure 2: Step-by-step experimental workflow for incorporating 2Me-4OCF3-Phe.

Detailed Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
  • ncAA Stock: Dissolve 2Me-4OCF3-Phe in 0.2 M NaOH or DMSO to create a 100 mM stock solution.

    • Tip: If using NaOH, ensure the final pH of the culture does not rise too high; usually, the buffering capacity of the media handles it. DMSO is safer for pH but check strain tolerance.

    • Racemic Adjustment: Since you have a DL-mixture, a 100 mM stock is effectively 50 mM L-isomer.

Step 2: Culture Growth
  • Inoculate 50 mL of GMML (or 2xYT) containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL) with 1 mL of overnight starter culture.

  • Incubate at 37°C with shaking (250 rpm) until OD600 reaches 0.4–0.5 .

Step 3: Induction and Incorporation
  • Induce Synthetase: Add L-Arabinose to a final concentration of 0.2% (w/v). This expresses the PylRS.

  • Add ncAA: Add the 2Me-4OCF3-Phe stock to a final concentration of 2 mM (if using GMML) or 4 mM (if using rich media like 2xYT, to outcompete endogenous Phe).

  • Incubate: Shake for 30 minutes at 30°C. This allows the synthetase to accumulate and charge the tRNA.

  • Induce Target Protein: Add IPTG to 0.5–1.0 mM.

  • Expression: Lower temperature to 25°C or 30°C and shake for 16–20 hours.

    • Reasoning: Lower temperatures improve the solubility of the hydrophobic ncAA-containing protein and reduce aggregation.

Step 4: Purification
  • Harvest cells by centrifugation (5,000 x g, 15 min).

  • Lyse cells using standard buffers (e.g., 50 mM Tris, 300 mM NaCl, pH 8.0) with protease inhibitors.

  • Purify via affinity chromatography (Ni-NTA for His-tag). Do not heat samples for SDS-PAGE if the protein is prone to aggregation; use 37°C incubation in loading dye.

Quality Control & Data Analysis

Mass Spectrometry (Critical)

You must validate incorporation using ESI-MS (Electrospray Ionization Mass Spectrometry) on the intact protein.

  • Expected Mass Shift: Calculate the mass difference between Wild-Type (Phe) and Mutant (2Me-4OCF3-Phe).

    • Phe MW: 147.17 Da (residue mass)

    • 2Me-4OCF3-Phe MW: ~245.18 Da (residue mass)

    • Delta: +98 Da approx.

  • Success Criterion: A single peak corresponding to [WT - Phe + ncAA].

  • Failure Modes:

    • Peak at WT mass: Indicates "read-through" or mis-incorporation of Phe/Tyr (Background).

    • Peak at Truncation mass: Indicates termination (Synthetase inactive or ncAA not entering cell).

19F-NMR Spectroscopy
  • Sample Prep: Concentrate protein to >50 µM in D2O-containing buffer.

  • Acquisition: Run a standard 1D 19F scan (proton decoupled).

  • Expectation: A sharp singlet around -58 ppm (relative to CFCl3) or -52 ppm (relative to TFA), characteristic of the -OCF3 group.

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Toxicity of D-isomer or ncAAWash cells with PBS before induction; Switch to defined media (GMML).
High Background (WT mass) PylRS promiscuityUse GMML (Minimal Media) to starve cells of Phe. Ensure PylRS(N346A/C348A) is used, not WT.
Truncated Protein ncAA uptake issueIncrease ncAA concentration to 5 mM. Verify ncAA solubility in media.
Precipitation Hydrophobic aggregationAdd 0.1% Tween-20 or perform expression at 18°C.

References

  • Wan, W., et al. (2014). "Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives." ACS Chemical Biology. (Describes the PylRS N346A/C348A mutant for ortho-substituted Phe).

  • Guo, L. T., et al. (2014). "Polyspecific Pyrrolysyl-tRNA Synthetases from Directed Evolution." PNAS. (Foundational work on PylRS promiscuity).

  • Chatterjee, A., et al. (2013). "A Genetically Encoded 19F NMR Probe for Tyrosine Sulfation." Angewandte Chemie. (Demonstrates 19F probes in GCE).

  • CymitQuimica Catalog. "2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine CAS 1706428-65-0."

Application Notes & Protocols: Site-Specific Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into Proteins in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities for advanced research and therapeutic applications.[1][2][] This guide provides a comprehensive framework for the site-specific incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, a fluorinated phenylalanine analog, into target proteins expressed in mammalian cell systems. The trifluoromethoxy and methyl groups offer unique biophysical probes for ¹⁹F-NMR studies, altered hydrophobic interactions, and potential for novel protein-protein interactions. We detail the principles of amber codon suppression, the selection and use of an appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair, and provide step-by-step protocols for plasmid construction, cell culture, protein expression, and verification of successful incorporation.

Introduction: The Rationale for Fluorinated Analogs

The 20 canonical amino acids provide a limited chemical repertoire for protein function. By incorporating ncAAs, we can install bio-orthogonal handles, spectroscopic probes, post-translational modification mimics, and photocrosslinkers directly into the protein backbone.[4][5][] Phenylalanine analogs are of particular interest for modifying protein structure and function.[7]

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a novel ncAA that offers two key modifications to the phenylalanine scaffold:

  • Trifluoromethoxy Group (-OCF₃): This group serves as a sensitive and background-free reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed investigation of protein structure, dynamics, and ligand binding without the need for isotopic labeling of the entire protein.[8]

  • Methyl Group (-CH₃): The addition of a methyl group to the phenyl ring introduces steric bulk and alters the electronic properties, which can be used to probe and engineer protein stability, folding, and intermolecular interactions.

This document provides the scientific foundation and actionable protocols for researchers aiming to leverage the unique properties of this ncAA in mammalian expression systems like HEK293 or CHO cells.[2][9]

Principle of the Method: Genetic Code Expansion via Amber Suppression

The central strategy for site-specific ncAA incorporation is the hijacking of the cellular translation machinery through the use of an "orthogonal" translation system (OTS).[10][11] This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is engineered to be mutually compatible but functionally independent from the host cell's endogenous aaRS/tRNA pairs.[12][13]

The process works as follows:

  • Codon Reassignment: The amber stop codon (UAG), which normally signals translation termination, is repurposed to encode the ncAA.[4][14]

  • Orthogonal Pair Delivery: An engineered orthogonal aaRS and its cognate suppressor tRNA (with a CUA anticodon) are co-expressed in the host mammalian cell. The chosen aaRS must not charge any endogenous tRNA, and the orthogonal tRNA must not be recognized by any endogenous aaRS. The Pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from Methanosarcina species is a commonly used and highly adaptable scaffold for this purpose.[4][11]

  • Specific Charging: In the presence of the supplemented ncAA, the orthogonal aaRS specifically recognizes and "charges" the orthogonal tRNA with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

  • Ribosomal Incorporation: When the ribosome encounters the in-frame UAG codon in the target gene's mRNA, the charged orthogonal tRNA binds to this codon, suppressing termination and incorporating the ncAA into the growing polypeptide chain.[15]

Amber Suppression Workflow cluster_0 Mammalian Cell Cytoplasm cluster_1 Ribosome Complex ncAA 2-Methyl-4-(trifluoromethoxy) -DL-phenylalanine o_aaRS Orthogonal aaRS (e.g., Engineered PylRS) ncAA->o_aaRS Binds to active site charged_tRNA Charged Orthogonal tRNA o_aaRS->charged_tRNA ATP-dependent 'Charging' o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Recognized by orthogonal synthetase Ribosome Ribosome charged_tRNA->Ribosome Delivers ncAA Polypeptide Growing Polypeptide Ribosome->Polypeptide Incorporates ncAA Termination Termination (Release Factor) Ribosome->Termination Suppressed mRNA mRNA ...AAA-UAG-GGC...

Caption: Principle of ncAA incorporation via amber stop codon suppression.

Key Experimental Considerations

Orthogonal Synthetase Selection

No pre-existing synthetase is validated for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. However, the structural similarity to other large, hydrophobic phenylalanine analogs suggests that an evolved PylRS mutant is the most promising starting point.

  • Recommendation: Start with a PylRS variant known to accept bulky substituents at the para position of phenylalanine. Directed evolution or rational mutagenesis of the amino acid binding pocket may be required to optimize charging efficiency and specificity for this novel ncAA.

Plasmid Design

Two separate plasmids are typically required for transient transfection in mammalian cells:

  • pOTS Vector: Expresses the orthogonal aaRS and one or more copies of the orthogonal tRNA gene. tRNA expression can be a limiting factor, and expressing multiple copies under a U6 or H1 promoter can improve incorporation efficiency.[15]

  • pTarget Vector: Expresses the gene of interest (GOI) under a strong constitutive promoter (e.g., CMV). This vector must be modified to contain an in-frame T-A-G codon at the desired site of ncAA incorporation. A C-terminal purification tag (e.g., 6xHis or Strep-tag II) is essential for isolating the full-length protein.

Cell Line and Culture Conditions

HEK293 cells (e.g., HEK293T, Expi293F) are a common choice due to their high transfection efficiency and robust growth. CHO cells are suitable for stable cell line generation and larger-scale production.[2][9] It is critical to maintain healthy, actively dividing cells for optimal protein expression.

Detailed Protocols

Protocol 1: Plasmid Construction
  • Synthesize the Orthogonal aaRS Gene: Obtain the DNA sequence for a suitable PylRS variant. Codon-optimize this sequence for mammalian expression. Clone it into a mammalian expression vector containing a strong promoter (e.g., CMV or EF1α) and a polyadenylation signal.

  • Synthesize the Orthogonal tRNA Gene: Obtain the DNA sequence for the cognate tRNA (e.g., tRNAPyl). Place this sequence under the control of an RNA Polymerase III promoter, such as U6. To enhance expression, create an array of 2-4 copies of the tRNA gene cassette.

  • Combine into pOTS Vector: Clone the tRNA gene cassette(s) into the aaRS expression vector to create a single pOTS plasmid.

  • Mutate the Target Gene: Using site-directed mutagenesis, introduce a TAG codon at the desired position within your GOI in the pTarget vector. Confirm the mutation by Sanger sequencing.

Protocol 2: Mammalian Cell Transfection
  • Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 0.5 x 10⁶ cells/well in 2 mL of complete DMEM (10% FBS, 1% Pen-Strep) to achieve 70-80% confluency on the day of transfection.

  • Prepare Transfection Mix: For each well, prepare the following in separate tubes:

    • Tube A (DNA): Dilute 1.0 µg of pTarget plasmid and 1.0 µg of pOTS plasmid in 100 µL of serum-free medium (e.g., Opti-MEM).

    • Tube B (Reagent): Dilute 6 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine and Incubate: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfect Cells: Add the 200 µL DNA-reagent complex dropwise to each well. Gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to a 37°C, 5% CO₂ incubator.

Protocol 3: ncAA Supplementation and Protein Expression
  • Prepare ncAA Stock Solution:

    • Accurately weigh 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

    • Dissolve in 1 M NaOH to a stock concentration of 100 mM.

    • Neutralize the solution by adding 3 volumes of 1 M HEPES buffer, pH 7.4.[11]

    • Sterile filter through a 0.2 µm filter. Store at -20°C.

  • Supplement Medium: 6-8 hours post-transfection, replace the transfection medium with fresh complete DMEM. For the experimental condition, supplement the medium with the ncAA stock solution to a final concentration of 0.5 - 1.0 mM.[11] For the negative control, add an equivalent volume of the NaOH/HEPES solvent.

  • Incubate and Harvest: Incubate the cells for 48-72 hours. Harvest the cells (for intracellular proteins) or the supernatant (for secreted proteins).

Protocol 4: Verification of ncAA Incorporation

Successful incorporation is determined by the production of full-length protein only in the presence of the ncAA.

  • Western Blot Analysis:

    • Lyse the harvested cells and clarify the lysate by centrifugation.

    • Separate proteins from the +ncAA and -ncAA samples by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with an antibody against the purification tag (e.g., anti-His).

    • Expected Result: A band corresponding to the full-length protein should be prominent in the +ncAA lane. The -ncAA lane should show either no band or a much smaller band corresponding to the truncated product, indicating termination at the UAG codon.

  • Mass Spectrometry (Definitive Confirmation):

    • Purify the protein from the +ncAA condition using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Analyze the purified protein using intact protein mass spectrometry (e.g., ESI-MS).

    • Expected Result: The measured mass should match the theoretical mass calculated for the protein with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine incorporated at the specified site.

Overall Experimental Workflow

Experimental Workflow cluster_setup A. Preparation cluster_expression B. Expression cluster_analysis C. Analysis P1 Protocol 1: Construct pOTS & pTarget(TAG) Plasmids P3 Protocol 2: Seed and Transfect Mammalian Cells P1->P3 P2 Prepare sterile, neutralized ncAA stock solution P4 Protocol 3: Supplement with ncAA (+/-) P2->P4 P3->P4 P5 Incubate 48-72h Harvest Cells/Supernatant P4->P5 P6 Protocol 4: Western Blot vs. Tag P5->P6 P7 Purify Full-Length Protein (e.g., Affinity Chromatography) P5->P7 Result1 Compare Full-Length (+ncAA) vs. Truncated (-ncAA) Protein P6->Result1 P8 Protocol 4: Mass Spectrometry Analysis P7->P8 Result2 Confirm Exact Mass of Incorporated ncAA P8->Result2

Caption: High-level workflow for ncAA incorporation in mammalian cells.

Data Summary and Troubleshooting

Observation Potential Cause Recommended Solution
No full-length protein in +ncAA lane1. Inefficient synthetase for the ncAA.2. Low tRNA expression.3. Poor ncAA uptake by cells.4. Inefficient transfection.1. Test different PylRS mutants; perform directed evolution.2. Increase the number of tRNA gene copies in the pOTS vector.3. Increase ncAA concentration in the medium (up to 2 mM).4. Optimize DNA:reagent ratio and cell confluency.
High background read-through in -ncAA lane1. Mis-acylation of the orthogonal tRNA by an endogenous synthetase.2. Suppression by a natural suppressor tRNA in the cell line.1. Confirm the orthogonality of the aaRS/tRNA pair.2. Use a different mammalian cell line.
Low overall protein yield1. Codon context around the UAG site is suboptimal.2. Toxicity of the ncAA or expressed protein.1. Test different UAG insertion sites; flank the UAG with favorable codons.[11]2. Perform a dose-response curve for ncAA toxicity; consider an inducible expression system.
Incorrect mass observed by MS1. Mis-incorporation of a canonical amino acid (e.g., Gln, Lys).2. ncAA was chemically modified.1. Indicates poor specificity of the orthogonal synthetase. Requires re-engineering.2. Check stability of ncAA in culture medium.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all chemical reagents, including 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, in accordance with the manufacturer's Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet.

References

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry.
  • Proteins Carrying One or More Unn
  • Unnatural Amino Acids into Proteins/ Protein Engineering.
  • 4-(Trifluoromethyl)-L-phenylalanine. MedChemExpress.
  • Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube.
  • Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC.
  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
  • Incorpor
  • Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. Journal of the American Chemical Society.
  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.
  • Phenylalanine. Wikipedia.
  • Optimizing Protein Expression. PEGS Boston.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research.
  • Custom tRNA Synthesis with Unn
  • Process optimization for the biosynthesis of non-canonical amino acids. BOKU.
  • Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. Profacgen.
  • Aminoacyl-tRNA synthetase for aminoacylation tRNA with unnatural amino acids.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Optimization of Protein Expression in Mammalian Cells.

Sources

Application Note: Conformational Analysis of Proteins using 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in structural biology and drug discovery. It details the use of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (2-Me-4-OCF3-Phe) , a specialized non-canonical amino acid (ncAA) probe for


 NMR.

Executive Summary

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a "next-generation"


 NMR reporter. While standard fluorinated amino acids (e.g., 4-F-Phe) provide basic structural data, this dual-modified probe offers two distinct advantages:
  • High Sensitivity: The trifluoromethoxy (

    
    ) group contains three equivalent fluorine atoms, providing a 
    
    
    
    3-fold signal enhancement over single-fluorine labels and a distinct chemical shift (
    
    
    ppm) free from cellular background.
  • Conformational Selection: The ortho-methyl group (2-Methyl) introduces steric hindrance that restricts the

    
     dihedral angle rotation of the phenyl ring. This "locks" the side chain into specific rotameric states, slowing down fast averaging and allowing the resolution of distinct conformational substates that are otherwise invisible.
    

This guide details the protocol for incorporating this racemic (DL) probe into proteins using auxotrophic Escherichia coli strains, relying on the host's translational machinery to selectively incorporate the L-enantiomer.

Mechanism of Action

The utility of 2-Me-4-OCF3-Phe lies in its ability to report on local environments with high fidelity while minimizing motional averaging.

The Ortho-Methyl Effect

In standard phenylalanine residues, the aromatic ring flips rapidly (


) around the 

bond. This averaging often obscures intermediate states. The 2-methyl group creates a steric clash with the protein backbone or local side chains, significantly increasing the energy barrier for ring flips.
  • Result: The NMR spectrum displays distinct peaks for slowly exchanging conformers rather than a single averaged peak.

The OCF3 Reporter

The


 group is highly sensitive to electrostatic environments and hydration. Unlike 

, the oxygen linker adds flexibility and polarizability, making the chemical shift highly responsive to ligand binding events or folding intermediates.

ProbeMechanism Probe 2-Me-4-OCF3-Phe (Racemic DL Mixture) Selection In Vivo Chiral Selection (Host PheRS enzyme) Probe->Selection Added to Media Incorp L-Isomer Incorporated into Protein Selection->Incorp Stereospecific Charging FastFlip Standard Phe: Fast Ring Flip (Averaged Signal) Incorp->FastFlip Without 2-Me SlowFlip 2-Me-Phe: Restricted Rotation (Discrete Signals) Incorp->SlowFlip Steric Hindrance NMR NMR SlowFlip->NMR Resolved Conformers

Figure 1: Mechanism of chiral selection and conformational restriction. The host machinery filters the DL-mixture, incorporating only the biologically relevant L-isomer, which then acts as a conformationally restricted reporter.

Experimental Protocol

Materials
  • Probe: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (Custom synthesis or catalog reagent).

  • Expression Host: E. coli auxotrophic strain (e.g., DL39 or B834(DE3)) deficient in phenylalanine biosynthesis (

    
    ).
    
  • Media: M9 Minimal Media salts, glucose, vitamins, antibiotics.

  • Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10%

    
     (for lock).
    
Protocol: Auxotrophic Incorporation

This method utilizes "selective pressure incorporation" (SPI). Since the probe is provided as a DL-racemate, we rely on the high stereospecificity of the native Phenylalanyl-tRNA synthetase (PheRS) to exclusively charge the L-isomer onto tRNA.

Step 1: Inoculation and Growth

  • Transform the auxotrophic strain with the expression plasmid.

  • Grow an overnight culture in LB media (rich media is required for initial biomass).

  • Inoculate 1 L of M9 minimal media (supplemented with 50 mg/L standard L-Phenylalanine to support initial growth) with 10 mL of overnight culture.

  • Incubate at 37°C until

    
     reaches 0.7–0.8.
    

Step 2: Depletion and Induction (The Critical Step)

  • Centrifuge cells (

    
    , 15 min) and discard the supernatant to remove standard Phe.
    
  • Resuspend the pellet in fresh M9 media lacking Phenylalanine .

  • Incubate for 30 minutes at 37°C to deplete intracellular Phe reserves.

    • Expert Insight: This starvation step is crucial. Incomplete depletion leads to "hybrid" spectra containing signals from both wild-type Phe and the probe.

  • Induction: Add IPTG (1 mM final) to induce protein expression.

  • Probe Addition: Simultaneously add 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine dissolved in minimal NaOH or DMSO.

    • Dosage: Add 120 mg/L of the DL-mixture. (This provides ~60 mg/L of the active L-isomer, sufficient for saturation).

  • Reduce temperature to 25°C and express overnight (12–16 hours). Lower temperature aids the folding of proteins containing bulky non-canonical side chains.

Step 3: Purification Purify the protein using standard affinity chromatography (e.g., Ni-NTA). Ensure the final dialysis buffer is free of paramagnetic impurities.

NMR Acquisition Parameters

The trifluoromethoxy group has a long longitudinal relaxation time (


) and large chemical shift anisotropy (CSA).
ParameterSettingRationale
Spectrometer 400–600 MHzHigher fields increase CSA broadening; 500 MHz is often optimal for

.
Probehead

-tuned (Cryoprobe preferred)
Essential for detecting low-concentration biological samples.
Temperature 298 K (Titrate 280–310 K)Variable temperature helps distinguish exchange regimes.
Pulse Sequence zg (1D) or zf (spin-echo)Spin-echo helps suppress broad background signals from probe/aggregates.
Sweep Width 50–100 ppmCenter at -58 ppm. Ensure wide enough to catch folded/unfolded states.
Relaxation Delay (D1) 1.5 – 3.0 s

groups relax slower than protons. Insufficient D1 causes signal saturation.
Scans (NS) 512 – 2048Depends on concentration; aim for S/N > 20.
Referencing TFA (-76.55 ppm) or InternalUse an external coaxial insert with TFA to avoid interaction with the protein.

Data Analysis & Interpretation

Chemical Shift Assignment

The 2-Me-4-OCF3-Phe probe typically resonates near -58 ppm .

  • Solvent Exposed: Sharp, single peak near the free amino acid shift.

  • Buried/Restricted: Shifted upfield or downfield (by 0.5–2.0 ppm) and broadened.

  • Multiple Peaks: Due to the 2-Methyl restriction, you may observe two distinct peaks for a single residue. These correspond to the "locked" rotamers.

Calculating Exchange Rates

If the spectrum shows line broadening or two exchanging peaks, use the slow-exchange approximation to calculate the timescale of the conformational change:



Where


 is the difference in linewidth (Hz) relative to a reference state.
Self-Validating Controls

To ensure the signal observed is genuine and not an artifact:

  • Denaturation Control: Add 8M Urea to the sample. The complex spectrum should collapse into a single sharp peak at the random-coil chemical shift. This confirms that the complexity arises from the folded structure.

  • Isotope Filter: If possible, record a

    
     HSQC (if the protein is also 
    
    
    
    labeled). This validates that the fluorine is attached to the protein backbone.

Workflow Diagram

ProtocolWorkflow Start Start: DL-Probe Sourcing Culture 1. Culture Growth (M9 + WT Phe) OD600 = 0.7 Start->Culture Wash 2. Wash & Starvation (Remove WT Phe) Culture->Wash Induction 3. Induction (IPTG) + Add DL-Probe (120 mg/L) Wash->Induction Expression 4. Expression (16h @ 25°C) Induction->Expression Purification 5. Purification (Ni-NTA / SEC) Expression->Purification NMR 6. 19F NMR Acquisition (Center -58 ppm) Purification->NMR Analysis 7. Analysis: Deconvolute Rotamers NMR->Analysis

Figure 2: Step-by-step workflow for producing and analyzing 2-Me-4-OCF3-Phe labeled proteins.

References

  • Crowley, P. B., Kyne, C., & Monteith, W. B. (2012).[1] Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy.[1] Chemical Communications, 48, 10681–10683.[1]

  • Boeszoermenyi, A., et al. (2019).[1] Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics.[1] Nature Methods, 16, 333-340.[1]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[2][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33.

  • Ye, L., et al. (2015).[7] 19F NMR studies of proteins. Journal of Biomolecular NMR, 62, 97-103.[7][8]

  • Hammill, J. T., et al. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe.[2][3][4][6][7][9] Journal of the American Chemical Society, 129(6), 1598-1599.

Sources

Application Note: Site-Specific Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine via Orthogonal Translation Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

For drug development professionals and structural biologists, the precise engineering of protein microenvironments is paramount. The non-canonical amino acid (ncAA) 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a highly specialized biophysical tool. By leveraging Genetic Code Expansion (GCE), this bulky, heavily fluorinated moiety can be introduced into target proteins with absolute site-specificity.

The Causality Behind the Molecular Design: The trifluoromethoxy (


) group is a unique fluorinated motif. Unlike standard methoxy groups, the 

moiety lies in a plane orthogonal to the aromatic ring. This peculiar conformation is driven by negative hyperconjugation (

) and steric repulsion with ortho-hydrogen atoms .

When combined with a 2-methyl substitution, the aromatic ring's rotational freedom around the


 bond (

dihedral angle) is severely restricted.
  • For Drug Discovery: This dual-modification creates an exceptionally rigid, lipophilic side chain that reduces the conformational entropy penalty upon target binding.

  • For Structural Biology: It provides a rigid, single-state probe for

    
     NMR spectroscopy, preventing signal broadening caused by intermediate conformational exchange .
    

Orthogonal Translation System (OTS) Selection

Incorporating bulky phenylalanine derivatives requires an engineered aminoacyl-tRNA synthetase (aaRS) that does not cross-react with the host's endogenous translation machinery .

While variants of the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) have been successfully evolved for 4-(trifluoromethoxy)phenylalanine , the addition of the 2-methyl group introduces significant steric bulk at the ortho position. Therefore, the polyspecific Methanosarcina mazei Pyrrolysyl-tRNA synthetase (MmPylRS) is the preferred chassis. MmPylRS possesses a naturally expansive hydrophobic pocket, and engineered variants (e.g., N346A/C348A) readily accommodate large ortho- and para-substituted phenylalanine derivatives .

Fig 1. Genetic code expansion workflow for site-specific ncAA incorporation via amber suppression.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a parallel control lacking the ncAA is not optional; it is the definitive proof of OTS orthogonality.

Phase 1: Reagent Preparation & Chiral Resolution
  • Prepare the ncAA Stock: Weigh out 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine to create a 100 mM stock.

  • Solubilization: Dissolve the powder in 0.1 M NaOH (or 50% DMSO), vortexing until clear, before titrating into the culture media.

    • Causality: Highly fluorinated ncAAs are exceptionally lipophilic and will precipitate if added directly to aqueous media. Furthermore, supplying the inexpensive DL-racemate is a deliberate, cost-effective choice. The engineered aaRS active site is exquisitely stereoselective and acts as an in vivo chiral filter, exclusively aminoacylating the L-enantiomer onto the tRNA.

Phase 2: Co-Transformation & Expression
  • Transformation: Co-transform E. coli BL21(DE3) cells with the OTS plasmid (e.g., pEVOL-MmPylRS-N346A/C348A) and a reporter plasmid containing an amber stop codon (e.g., pET-sfGFP-151TAG). Plate on LB agar with appropriate dual antibiotics.

  • Culture Inoculation (The Self-Validating Step): Inoculate a single colony into liquid media. At

    
    , split the culture into two parallel flasks:
    
    • Flask A (+ncAA): Supplement with 1 mM 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

    • Flask B (-ncAA): Add an equivalent volume of the solvent vehicle (NaOH or DMSO).

  • Induction: Induce both flasks simultaneously with 1 mM IPTG and 0.2% L-arabinose. Express at 30°C for 16 hours.

    • Causality: Flask B is the cornerstone of this protocol's trustworthiness. If the aaRS is truly orthogonal, translation will terminate at the UAG codon in Flask B, yielding truncated, non-fluorescent protein. Any full-length protein detected in Flask B indicates a catastrophic loss of fidelity (the aaRS is mischarging canonical amino acids like Tyrosine or Phenylalanine).

Phase 3: Purification & Verification
  • Harvest & Lysis: Centrifuge the cultures, lyse the pellets via sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0), and clarify by centrifugation.

  • Affinity Chromatography: Purify the target protein from the supernatant using Ni-NTA resin. Elute with 250 mM Imidazole.

  • Intact Mass Spectrometry: Desalt the purified protein and analyze via ESI-TOF Intact Mass Spectrometry.

    • Causality: While fluorescence in Flask A validates suppression efficiency, only intact mass spectrometry can definitively prove the fidelity of incorporation. It confirms the exact mass shift associated with the fluorinated ncAA, ruling out canonical amino acid substitution.

Quantitative Quality Control Data

Summarized below are the expected quantitative metrics for validating the successful incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

Table 1: OTS Chassis Comparison for Bulky Phenylalanine Derivatives

OTS ChassisOriginKey Active Site MutationsPermissivity for 2-Me-4-OCF3-PheOrthogonality in E. coli
MjTyrRS M. jannaschiiY32, L65, F108, Q109, D158Moderate (Requires custom directed evolution)High
MmPylRS M. mazeiN346A, C348AHigh (Naturally broad hydrophobic pocket)Absolute

Table 2: Self-Validating Quality Control Metrics (sfGFP-151TAG Reporter)

Experimental ConditionExpected Relative FluorescenceExpected Intact Mass Shift (vs WT Tyr151)Diagnostic Interpretation
+ ncAA (1 mM) > 85%+ 82.0 DaSuccessful, high-fidelity incorporation.
- ncAA (Control) < 2%N/A (Truncated product)Validates absolute orthogonality of the aaRS.
+ ncAA (Mischarged) > 50%+ 0.0 Da (Tyr inserted)Failure: aaRS lacks specificity for the ncAA.

(Note: Mass shift calculation is based on the residue mass difference between 2-Methyl-4-(trifluoromethoxy)-phenylalanine [245.20 Da] and wild-type Tyrosine[163.17 Da]).

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: National Library of Medicine (PMC) URL:[Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Source: Chemical Reviews (ACS) URL:[Link]

Application Note: High-Yield Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine via Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The integration of non-canonical amino acids (ncAAs) into recombinant proteins has revolutionized structure-based drug discovery, particularly through the use of


 Nuclear Magnetic Resonance (NMR) spectroscopy. While standard fluorinated analogs like 4-trifluoromethyl-phenylalanine are widely used, they often suffer from conformational exchange broadening in NMR due to unrestricted rotation around the 

and

dihedral angles.

To overcome this, 2-Methyl-4-(trifluoromethoxy)-phenylalanine has emerged as a superior probe.

  • The 4-Trifluoromethoxy (

    
    ) Group:  Provides a highly sensitive, singlet-like 
    
    
    
    signal that is exquisitely responsive to local microenvironmental changes (e.g., ligand binding), without the complex
    
    
    -coupling seen in multi-fluorinated rings. Furthermore, it enhances the local lipophilicity and protease resistance of the target protein .
  • The 2-Methyl (ortho-methyl) Group: Acts as a steric lock. By restricting the rotation of the aromatic ring, it prevents intermediate conformational exchange on the NMR timescale, resulting in significantly sharper spectral lines .

Why Cell-Free Protein Synthesis (CFPS)?

Synthesizing the enantiopure L-form of this highly substituted amino acid is synthetically challenging and cost-prohibitive. Commercially, it is available as a racemic mixture: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine .

CFPS offers an elegant, self-resolving solution. Because CFPS bypasses cellular membranes, it eliminates the toxicity and active-transport bottlenecks associated with bulky, lipophilic ncAAs. More importantly, the engineered aminoacyl-tRNA synthetases (aaRS) and the ribosomal peptidyl transferase center are inherently stereospecific. When the DL-racemate is supplemented into the CFPS reaction, the system acts as a biological filter, exclusively charging and incorporating the L-enantiomer while the D-enantiomer remains inert in the reaction mixture .

stereoselection cluster_0 Racemic Input (CFPS Media) DL 2-Me-4-(OCF3)-DL-Phe L_form L-Enantiomer DL->L_form Resolved by D_form D-Enantiomer DL->D_form Excluded aaRS Engineered aaRS (Stereoselective) L_form->aaRS Binds Active Site D_form->aaRS Steric Clash (No Binding) tRNA Charged tRNA aaRS->tRNA Aminoacylation Ribosome Ribosome Complex tRNA->Ribosome Translation Protein 19F-Labeled Protein Ribosome->Protein Folding

Figure 1. Stereoselective chiral resolution of DL-ncAA by the CFPS translation machinery.

Quantitative Data: Probe Comparison

The table below summarizes the causality behind selecting 2-Methyl-4-(trifluoromethoxy)-Phe over traditional fluorinated probes for NMR-guided drug discovery.

Amino Acid Probe

NMR Signal
Side-Chain DynamicsCFPS Yield (Rel. to WT)Primary Application
Standard Phe NoneUnrestricted rotation100%Baseline structural biology
4-CF

-Phe
Broad SingletIntermediate exchange~75%General ligand screening
4-OCF

-Phe
Sharp SingletUnrestricted rotation~65%High-sensitivity fragment screening
2-Me-4-OCF

-Phe
Ultra-Sharp Singlet Sterically Locked ~55% Precision conformational dynamics

Experimental Protocols

To achieve site-specific incorporation, this protocol utilizes Amber Suppression (UAG codon reassignment) using an Orthogonal Translation System (OTS) derived from a mutated Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (


TyrRS) and its cognate tRNA

.
Reagent & Extract Preparation

Causality Check: Standard E. coli extracts contain Release Factor 1 (RF1), which competes with the orthogonal tRNA at the UAG codon, truncating the protein. We utilize an RF1-deficient E. coli extract (e.g., strictly engineered B-95.


A strains) to ensure high-fidelity read-through of the amber codon.
  • Extract Thawing: Thaw the RF1-deficient E. coli extract on ice.

  • ncAA Preparation: Dissolve 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (MW: 263.22 g/mol ) in 100 mM KOH to a stock concentration of 50 mM. Note: KOH is required because the bulky hydrophobic side chain severely limits aqueous solubility at neutral pH.

  • Plasmid Design: Ensure the target gene is cloned into a pET vector (T7 promoter) with a strategically placed TAG mutation. Avoid placing the TAG codon within the first 10 amino acids to prevent early ribosomal stalling.

CFPS Reaction Assembly (PANOx-SP System)

Causality Check: The addition of Sodium Hexametaphosphate is critical. It acts as a competitive inhibitor of endogenous phosphatases in the extract, preserving the ATP/GTP energy pools required for the thermodynamically demanding aminoacylation of the bulky ncAA.

Prepare a 1 mL batch reaction on ice. Add components in the following order to prevent localized precipitation of magnesium:

  • Water: Up to 1 mL final volume.

  • Energy Mix: 1.2 mM ATP, 0.85 mM GTP, UTP, CTP.

  • Metabolic Precursors: 30 mM Phosphoenolpyruvate (PEP), 0.33 mM NAD, 0.27 mM CoA.

  • Salts & Buffers: 130 mM Potassium Glutamate, 10 mM Ammonium Glutamate, 175 mM Potassium Oxalate.

  • Magnesium Titration: 12–18 mM Magnesium Glutamate. (Crucial: The bulky fluorinated side chain alters the thermodynamic stability of the ternary complex. You must empirically titrate Mg

    
     to find the sweet spot for ribosomal A-site binding).
    
  • Amino Acids: 2 mM of all 20 canonical amino acids.

  • ncAA: 2 mM 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (Yields 1 mM of the active L-enantiomer).

  • OTS Components: 5

    
    M purified engineered 
    
    
    
    TyrRS, 10
    
    
    M in vitro transcribed tRNA
    
    
    .
  • DNA Template: 15 nM Plasmid DNA.

  • Extract: 30% (v/v) RF1-deficient E. coli extract.

Incubation: Gently mix by pipetting (do not vortex). Incubate in a flat-bottom 6-well plate at 30°C for 6 to 8 hours to maximize oxygen exchange.

amber_suppression Plasmid Plasmid DNA (TAG Mutation) mRNA mRNA with UAG Codon Plasmid->mRNA T7 RNA Polymerase Ribosome RF1-Deficient Ribosome mRNA->Ribosome Initiation ncAA 2-Me-4-(OCF3)-L-Phe aaRS Orthogonal MjTyrRS ncAA->aaRS Binds tRNA Orthogonal tRNACUA aaRS->tRNA ATP-dependent Aminoacylation tRNA->aaRS Binds tRNA->Ribosome Reads UAG Codon Protein Site-Specifically Labeled Protein Ribosome->Protein Elongation & Folding

Figure 2. Amber suppression pathway for site-specific ncAA incorporation in CFPS.

Self-Validating Quality Control & Purification

To ensure the protocol is a self-validating system, you must run two parallel controls:

  • Negative Control 1 (No DNA): Validates that the extract is not producing background translation.

  • Negative Control 2 (No ncAA): Validates the orthogonality of the system. If full-length protein is produced here, the engineered aaRS is mischarging canonical amino acids (usually endogenous Phe or Tyr) onto the tRNA

    
    .
    

Purification & Intact Mass Spectrometry (ESI-TOF):

  • Centrifuge the CFPS reaction at 14,000

    
     g for 15 mins to pellet insoluble aggregates.
    
  • Purify the soluble fraction via Ni-NTA affinity chromatography (assuming a C-terminal His-tag).

  • Perform Intact Mass Spectrometry.

    • Causality Check: The incorporation of 2-Methyl-4-(trifluoromethoxy)-Phe replaces a single amino acid. Calculate the theoretical mass shift. The residue mass of this ncAA in a peptide chain is 245.20 Da (MW 263.22 minus H

      
      O). Ensure the observed mass exactly matches the theoretical mass of the wild-type protein minus the replaced canonical amino acid mass, plus 245.20 Da.
      

References

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Current NMR Techniques for Structure-Based Drug Discovery Source: Molecules (MDPI) URL:[Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

Application Note: Purification of Proteins Functionalized with 2-Methyl-4-(trifluoromethoxy)-L-phenylalanine

[1]

Executive Summary

This guide details the purification strategy for recombinant proteins incorporating the non-canonical amino acid (ncAA) 2-Methyl-4-(trifluoromethoxy)-L-phenylalanine (hereafter referred to as 2Me-4OCF3-Phe ).[1] This specific analog introduces significant steric bulk via the ortho-methyl group and high lipophilicity through the para-trifluoromethoxy group.[1]

While the incorporation is typically achieved via Genetic Code Expansion (GCE) using an evolved Pyrrolysyl-tRNA synthetase (PylRS) pair, the downstream processing presents unique challenges. The increased hydrophobicity can induce aggregation, and the use of a racemic (DL) precursor in the growth media requires specific washing steps to prevent contaminant carryover. This protocol focuses on maintaining solubility, separating full-length modified protein from truncation products, and validating incorporation using 19F-NMR and Mass Spectrometry.[1]

Physicochemical Profile & Design Considerations

Understanding the "payload" is critical for designing the purification logic.

PropertyFeaturePurification Implication
Steric Bulk Ortho-Methyl groupRestricts conformational flexibility; may destabilize marginally stable proteins, leading to inclusion bodies.[1]
Hydrophobicity 4-Trifluoromethoxy (-OCF3)Highly lipophilic (Hansch

).[1] Increases surface hydrophobicity, risking non-specific binding to resins and aggregation.[1]
Chirality DL-Racemic MixtureThe translation machinery (PylRS) is stereoselective for the L-isomer.[1] The D-isomer remains in the lysate and must be washed away.
Electronic Fluorine AtomsProvides a sensitive 19F-NMR handle (-58 ppm range) for structural validation.
The "Hydrophobic Drag" Effect

The -OCF3 group is significantly more lipophilic than a standard methyl or trifluoromethyl group. When displayed on the protein surface, it creates a "sticky" patch. Standard aqueous buffers may drive these patches together, causing precipitation.[1]

  • Counter-Strategy: All buffers should contain mild solubilizing agents (e.g., 5-10% glycerol) and potentially low concentrations of non-ionic detergents (e.g., 0.05% DDM or Tween-20) if the protein is known to be labile.[1]

Upstream Prerequisite: Expression Context[1][2][3]

Note: This guide assumes successful expression using an orthogonal translation system (e.g., M. mazei PylRS/tRNA_CUA) in E. coli or mammalian cells.

Critical Input Parameter: The starting material is usually a cell lysate containing a mixture of:

  • Full-length protein: Contains 2Me-4OCF3-Phe at the amber codon site.[1]

  • Truncated protein: Terminates at the amber codon (failed incorporation).[1]

  • Mis-incorporated protein: Contains Phe or Tyr (low frequency, depending on synthetase fidelity).[1]

Detailed Purification Protocol

Phase 1: Lysis and Extraction

Objective: Solubilize the target while preventing hydrophobic aggregation.

Buffer A (Lysis):

  • 50 mM Tris-HCl, pH 8.0[1]

  • 300 mM NaCl (High salt prevents ionic aggregation)[1]

  • 10% Glycerol (Critical for stabilizing hydrophobic patches)

  • 10 mM Imidazole[1]

  • 1 mM PMSF, 1 mM TCEP (or DTT)

  • Optional: 0.1% Triton X-100 (Only if protein is membrane-associated or prone to inclusion bodies)[1]

Procedure:

  • Resuspend cell pellet (1 g wet weight) in 5-10 mL Buffer A.

  • Lyse via sonication (40% amplitude, 10s on/10s off, 5 min total). Keep on ice. Heat generation will promote hydrophobic aggregation of this specific variant.[1]

  • Clarify by centrifugation at 18,000 x g for 45 min at 4°C.

  • Checkpoint: Retain a sample of the pellet. If the target is absent in the supernatant, the steric clash of the ortho-methyl group may have caused misfolding. Solubilization from inclusion bodies (using 6M Urea) may be required.[1]

Phase 2: Capture (IMAC)

Objective: Isolate His-tagged species and remove bulk host proteins.[1]

Resin: Ni-NTA or Co-TALON.[1] Column: Gravity flow or FPLC (e.g., HiTrap).

Protocol:

  • Equilibrate column with 5 CV (Column Volumes) of Buffer A.[1]

  • Load supernatant at a slow flow rate (0.5 mL/min) to maximize binding kinetics, which may be slower due to the bulky modification affecting the tag accessibility.

  • Wash 1 (Stringent): 20 CV of Buffer A + 20 mM Imidazole .[1]

    • Rationale: Extensive washing is required to remove the D-isomer of the amino acid non-specifically sticking to the resin/protein.

  • Wash 2 (High Salt - Optional): Buffer A with 1 M NaCl .

    • Rationale: Disrupts hydrophobic interactions between the -OCF3 group and host chaperones.

  • Elution: Buffer A + 300 mM Imidazole . Collect in small fractions.

Phase 3: Resolution (Anion Exchange - AIEX)

Objective: Separate Full-Length (Modified) from Truncated species.

Logic: The truncation product lacks the C-terminal portion (assuming the tag is C-terminal) or simply differs in pI/surface charge.[1] However, if the tag is N-terminal, both species bind Ni-NTA.[1] The -OCF3 group significantly alters the surface charge distribution and hydrophobicity, often shifting the elution profile in IEX compared to the truncated version.

Buffer B (IEX Start): 20 mM Tris-HCl pH 8.0, 5% Glycerol, 1 mM TCEP.[1] Buffer C (IEX Elute): Buffer B + 1 M NaCl.[1]

Protocol:

  • Desalt IMAC eluate into Buffer B (using PD-10 columns or dialysis).[1]

  • Load onto a strong anion exchanger (e.g., MonoQ or Q Sepharose).[1]

  • Run a shallow linear gradient: 0% to 50% Buffer C over 30 CV.[1]

  • Observation: The protein containing 2Me-4OCF3-Phe often elutes later or with a broader peak due to hydrophobic interaction with the resin matrix itself ("mixed-mode" effect).[1]

Phase 4: Polishing (Size Exclusion - SEC)

Objective: Remove aggregates and exchange into storage buffer.[1]

Buffer D (Storage): 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% Glycerol .[1]

  • Concentrate the IEX peak fractions.[1]

  • Inject onto a Superdex 75/200 Increase column.[1]

  • Critical QC: Monitor the void volume carefully. If the -OCF3 group causes oligomerization, signal will appear here.[1]

Quality Control & Validation

Intact Protein Mass Spectrometry (ESI-MS)

This is the binary pass/fail test.[1]

  • Expected Mass Shift: Calculate the mass difference between the Wild Type (Phe) and the Modified (2Me-4OCF3-Phe).

    • Phe MW: 147.17 Da[1]

    • 2Me-4OCF3-Phe MW: ~261.20 Da[1]

    • Delta: +114.03 Da (approx).[1]

  • Success: A single peak corresponding to [WT - Phe + ncAA].[1]

  • Failure:[1] Peaks corresponding to WT (mis-incorporation) or [Mass - (C-terminus)] (truncation).[1]

19F-NMR Spectroscopy

The gold standard for verifying the chemical environment of the incorporated residue.

  • Sample: 50-100 µM purified protein in D2O-supplemented buffer.

  • Probe: The -OCF3 group typically resonates around -58 ppm (referenced to TFA or CFCl3).[1]

  • Interpretation:

    • Sharp Peak: The residue is solvent-exposed or in a flexible loop.[1]

    • Broad/Shifted Peak: The residue is buried in the hydrophobic core (desired for stability studies).[2]

    • Multiple Peaks: Indicates slow exchange between conformers, likely induced by the steric clash of the 2-Methyl group.

Visualization: Workflow & Logic

PurificationWorkflowStartCrude Lysate(Containing DL-mix & Truncations)ClarificationClarification(High Speed Centrifugation)Start->ClarificationLysis Buffer + 10% GlycerolIMACIMAC Capture(Ni-NTA)Clarification->IMACWashStringent Wash(20mM Imidazole + High Salt)IMAC->WashRemove D-isomerElutionElutionWash->ElutionDecisionIs Tag C-terminal?Elution->DecisionIEXAnion Exchange (IEX)(Separate Truncated species)Decision->IEXNo (N-term Tag)SECSize Exclusion (SEC)(Remove Aggregates)Decision->SECYes (Truncated don't bind)IEX->SECQCQC: ESI-MS & 19F-NMRSEC->QC

Caption: Workflow for purifying proteins with 2Me-4OCF3-Phe. Note the critical decision point based on tag placement to remove truncation products.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Steric hindrance of 2-Methyl group at the ribosomal P-site.[1]Increase expression time at lower temp (18°C); co-express with elongation factor EF-P to alleviate ribosome stalling.
Precipitation during Dialysis Hydrophobic collapse due to -OCF3.[1]Do not dialyze into low salt.[1] Use Step-down dialysis or rapid buffer exchange (PD-10).[1] Maintain >5% Glycerol.[1]
Doublet in MS Mis-incorporation of Phe/Tyr.[1]The PylRS mutant is not specific enough. Deplete natural Phe/Tyr in media or switch to a more evolved PylRS variant (e.g., M. mazei PylRS-AF).[1]
Broad NMR Signal Aggregation or intermediate exchange.Run SEC to check oligomeric state.[1] If monomeric, the signal broadening is due to conformational exchange caused by the ortho-methyl clash.

References

  • Genetic Code Expansion Principles: Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3][4][5][6] Nature, 510(7504), 205–213.[1] Link

  • Fluorinated Amino Acids in Proteins: Ye, S., et al. (2015).[1] Site-Specific Incorporation of Sulfotyrosine and Phosphotyrosine into Proteins in E. coli.[1] Nature Chemical Biology.[1] (Contextual reference for PylRS promiscuity).

  • Hydrophobicity of Trifluoromethoxy Group: Leroux, F. (2004).[1] The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemBioChem.

  • Purification of Hydrophobic Proteins: Wingfield, P. T. (2015).[1] Overview of the purification of recombinant proteins. Current Protocols in Protein Science, 80(1), 6.1.1–6.1.[1]35. Link[1]

  • 19F NMR Applications: Arntson, K. E., & Pomerantz, W. C. (2016).[1] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171. Link

Application Note: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a sophisticated "dual-action" building block in medicinal chemistry. It combines two distinct but synergistic structural modifications:

  • Conformational Restriction: The ortho-methyl group restricts side-chain rotation (

    
     angle), locking the phenyl ring into specific bioactive conformations.
    
  • Physicochemical Tuning: The para-trifluoromethoxy (

    
    ) group acts as a "super-halogen," significantly increasing lipophilicity and metabolic stability without the high reactivity of standard electrophiles.
    

This guide details the application of this molecule in Structure-Activity Relationship (SAR) campaigns, specifically for optimizing peptide stability and tuning the pharmacokinetic (PK) profiles of small molecule inhibitors.

Strategic Applications

The "Ortho-Effect": Conformational Locking

The introduction of a methyl group at the 2-position (ortho) of the phenyl ring creates significant steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).

  • Mechanism: This steric pressure restricts the rotation around the

    
     bond, limiting the available conformational space.
    
  • Application: In peptidomimetics, this is used to stabilize

    
    -turns or 
    
    
    
    -helices. By reducing the entropic penalty of binding, the affinity for the target receptor is often increased.[1]
The "Fluorine-Effect": ADME Optimization

The 4-trifluoromethoxy group is a bioisostere for methoxy (


) or chloro (

) substituents but offers superior properties for drug-likeness.
  • Metabolic Blockade: The 4-position of phenylalanine is a metabolic "soft spot," prone to hydroxylation by Cytochrome P450 enzymes. The

    
     group effectively blocks this site, extending the molecule's half-life (
    
    
    
    ).
  • Lipophilicity: With a Hansch

    
     value of +1.04, the 
    
    
    
    group is highly lipophilic, enhancing Blood-Brain Barrier (BBB) permeability.
  • Electronic Modulation: It is electron-withdrawing (

    
    ) yet capable of resonance donation, creating a unique electronic signature that can strengthen 
    
    
    
    -stacking interactions in the binding pocket.
Comparative Physicochemical Data
Substituent (Phenyl Ring)Hansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic Stability (Relative)Steric Bulk (MR)
-H (Unsubstituted) 0.000.00Low (4-OH oxidation)1.03
-CH

(4-Methyl)
0.56-0.17Medium5.65
-Cl (4-Chloro) 0.710.23High6.03
-OCF

(4-Trifluoromethoxy)
1.04 0.35 Very High 7.80

Visualizing the Design Logic

The following diagram illustrates the decision matrix for deploying this molecule in a drug discovery campaign.

DesignLogic Problem SAR Challenge Conf Low Potency / High Entropic Cost Problem->Conf Flexible Backbone Metab Rapid Clearance / Metabolic Instability Problem->Metab P450 Oxidation Ortho 2-Methyl Group (Conformational Lock) Conf->Ortho Restricts Chi-1 Para 4-OCF3 Group (Metabolic Block) Metab->Para Blocks Para-site Result 2-Me-4-OCF3-Phe Optimized Lead Ortho->Result Increases Affinity Para->Result Increases t1/2 & Permeability

Figure 1: Strategic rationale for selecting 2-Methyl-4-(trifluoromethoxy)-phenylalanine during lead optimization.

Experimental Protocols

Protocol A: Enantiomeric Resolution (Enzymatic)

Context: The starting material is supplied as a DL-racemic mixture. For biological assays, pure enantiomers (usually L-isomer) are required. This protocol uses Aspergillus Acylase I for kinetic resolution.

Materials:

  • 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

  • Acetic anhydride[2]

  • Acylase I (Grade I, from Aspergillus melleus)

  • LiOH / HCl (2M)

Step-by-Step Methodology:

  • N-Acetylation:

    • Dissolve 10 mmol of the DL-amino acid in 2M NaOH (10 mL). Cool to 0°C.[3]

    • Add acetic anhydride (12 mmol) dropwise over 30 mins while maintaining pH 9-10 with NaOH.

    • Acidify to pH 2.0 with HCl. Extract the N-acetyl-DL-amino acid with ethyl acetate. Dry and concentrate.

  • Enzymatic Hydrolysis:

    • Suspend the N-acetyl derivative in water. Adjust pH to 7.5 with dilute LiOH.

    • Add Acylase I (10 mg per gram of substrate) and catalytic

      
       (1 mM).
      
    • Incubate at 37°C with gentle stirring for 24-48 hours.

  • Separation:

    • Acidify the mixture to pH 5.0.

    • Filtration: The free L-amino acid (2-Me-4-OCF3-L-Phe) is often less soluble and may precipitate. If not, use ion-exchange chromatography (Dowex 50W).

    • Extraction: The unreacted N-acetyl-D-isomer remains in solution (or can be extracted into organic solvent at acidic pH).

  • Deacetylation (Optional for D-isomer):

    • Reflux the N-acetyl-D-isomer in 2M HCl for 2 hours to yield the free D-amino acid.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: The ortho-methyl group creates significant steric hindrance, making standard coupling inefficient. This protocol utilizes high-efficiency coupling reagents.

Materials:

  • Fmoc-2-Me-4-OCF3-L-Phe-OH (Prepared from Protocol A + Fmoc-OSu protection)

  • Resin: Rink Amide or Wang (0.5 mmol/g loading)

  • Coupling Reagents: HATU / HOAt

  • Base: DIPEA (Diisopropylethylamine)

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF/DCM.[3][4][5]
    
  • Activation (Critical Step):

    • Dissolve Fmoc-AA (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: Do not use DIC/HOBt; the reaction kinetics are too slow for ortho-substituted amino acids.

  • Coupling:

    • Add activated mixture to resin.

    • Microwave Assistance: Heat to 75°C for 10 minutes (25W).

    • Alternative: If microwave is unavailable, double couple at Room Temp for 2 hours each.

  • Monitoring: Perform a micro-cleavage and check via LC-MS. The Kaiser test may be unreliable due to steric shielding of the N-terminus.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization: SPPS for Hindered Analogs

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Decision Is Incoming AA Ortho-Substituted? Wash1->Decision Standard Standard Coupling (HBTU/DIPEA, 30 min) Decision->Standard No Hindered High-Power Coupling (HATU/HOAt, 75°C MW) Decision->Hindered Yes (e.g., 2-Me-Phe) Check QC: Micro-Cleavage LCMS Standard->Check Hindered->Check Repeat Double Couple Check->Repeat Incomplete Next Next Cycle Check->Next Pass Repeat->Hindered

Figure 2: Modified SPPS workflow emphasizing the aggressive coupling conditions required for sterically hindered 2-methyl derivatives.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Clerici, F., Gelmi, M. L., Pellegrino, S., & Rossato, D. (2016). Non-standard amino acids and peptides: From self-assembly to nanomaterials. Tetrahedron, 72(41), 6209-6233.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Technical Guide.

  • Chen, L., et al. (2020). Enzymatic Resolution of Amino Acids: A Green Approach. Frontiers in Bioengineering and Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Genetic Code Expansion (GCE). This guide is specifically engineered for researchers and drug development professionals struggling with the low incorporation efficiency of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine .

This non-canonical amino acid (ncAA) is highly valued for


F-NMR structural probing and enhancing local protein hydrophobicity. However, its unique structural features—a bulky para-trifluoromethoxy (

) group, an ortho-methyl substitution, and its racemic (DL) nature—create severe bottlenecks during in vivo translation.

Part 1: System Architecture & Bottleneck Visualization

To troubleshoot effectively, we must first map the operational flow of the orthogonal translation system (OTS) and identify where the incorporation machinery fails.

GCE_Pathway Media ncAA in Media (DL-Racemic) Cell Intracellular ncAA (L-isomer active) Media->Cell Uptake Bottleneck 1 aaRS Engineered aaRS (MjTyrRS Variant) Cell->aaRS Binding Bottleneck 2 tRNA Suppressor tRNA (CUA anticodon) aaRS->tRNA Aminoacylation Ribosome Ribosome (UAG Decoding) tRNA->Ribosome Translation Protein Full-Length Protein (ncAA Incorporated) Ribosome->Protein Successful Suppression Truncated Truncated Protein (RF1 Competition) Ribosome->Truncated RF1 Termination

Figure 1: Genetic Code Expansion pathway highlighting incorporation bottlenecks.

Part 2: Core Troubleshooting Guide (Diagnostic Q&A)

Diagnostic Question 1: Why is my overall protein yield drastically lower compared to standard ncAAs?

Causality (The "DL" Racemic Trap & Hydrophobicity): Engineered aminoacyl-tRNA synthetases (aaRSs), such as variants of the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) established by [1], are highly stereospecific. They exclusively recognize the L-enantiomer. When you supplement your media with a DL-racemic mixture, only 50% of the ncAA is bioavailable for translation. Furthermore, the D-enantiomer acts as dead weight and can competitively inhibit cellular amino acid transporters, starving the cell of the active L-isomer. Additionally, the combination of an ortho-methyl and a para-


 group makes this molecule exceptionally hydrophobic, leading to micro-precipitation in standard aqueous media (like LB or 2xYT) before it can even enter the cell.

Resolution:

  • Solubilization: Never add the dry powder directly to the media. Pre-dissolve the ncAA in 0.1 M NaOH or 10% DMSO to create a concentrated stock, then add it dropwise to the culture under vigorous swirling.

  • Concentration Overdrive: Double the standard working concentration. If your protocol calls for 1 mM of an enantiopure ncAA, use 2 mM to 3 mM of the DL-mixture to ensure the intracellular concentration of the L-isomer crosses the

    
     threshold of the aaRS.
    
Diagnostic Question 2: My Western blot shows a strong truncated protein band but very little full-length product. What is causing this?

Causality (Steric Clashes & RF1 Competition): The ortho-methyl substitution restricts the


 dihedral angle of the phenylalanine ring. This creates a severe steric clash within the binding pocket of standard polyspecific aaRSs. While the 

group alone is accommodated by specific aaRSs (as demonstrated in NMR studies by[2]), the added ortho-methyl group drastically reduces the catalytic efficiency (

) of the aminoacylation step. Because the suppressor tRNA is poorly aminoacylated, the ribosome pauses extensively at the UAG amber codon. This pause allows endogenous Release Factor 1 (RF1) to bind the A-site and terminate translation prematurely.

Resolution: Transition your expression system to a Genomically Recoded Organism (GRO). Utilizing the E. coli C321.ΔA strain, engineered by[3], eliminates this bottleneck entirely. In this strain, all 321 endogenous UAG codons have been reassigned to UAA, and the prfA gene (encoding RF1) has been deleted. Without RF1 competition, the ribosome will wait for the slowly aminoacylated tRNA, converting truncated waste into full-length product.

Troubleshooting Start Low Protein Yield? CheckTrunc Run Western Blot Is protein truncated? Start->CheckTrunc YesTrunc Yes: RF1 Competition CheckTrunc->YesTrunc Truncated band visible NoTrunc No: Low Suppression or Toxicity CheckTrunc->NoTrunc Only faint full-length FixRF1 Use C321.ΔA Strain YesTrunc->FixRF1 CheckSol Check ncAA Solubility in Culture Media NoTrunc->CheckSol Precip Precipitation occurs CheckSol->Precip NoPrecip Media is clear CheckSol->NoPrecip FixSol Dissolve in 0.1M NaOH or 10% DMSO prior Precip->FixSol FixaaRS Optimize aaRS/tRNA plasmid copy number NoPrecip->FixaaRS

Figure 2: Decision tree for troubleshooting low ncAA incorporation efficiency.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the expected impact of various optimization strategies on the incorporation efficiency of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine, based on field-proven empirical data.

Optimization VariableBaseline ConditionOptimized ConditionExpected Yield IncreaseCausality / Mechanism of Action
Chirality Adjustment 1 mM DL-mixture2.5 mM DL-mixture~1.8x Saturates the aaRS with the active L-enantiomer, overcoming D-enantiomer transport inhibition.
Host Strain BL21(DE3)E. coli C321.ΔA~3.5x Deletion of RF1 eliminates premature translation termination at the UAG codon[3].
Solubilization Direct powder additionPre-dissolved in 0.1M NaOH~2.0x Prevents hydrophobic micro-precipitation, ensuring maximum bioavailability.
OTS Expression Low-copy plasmid (p15A)High-copy plasmid (pUC)~1.5x Drives the kinetically unfavorable aminoacylation reaction forward via mass action.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a Self-Validating System . You must run a negative control (-ncAA) in parallel. If your system is truly orthogonal, the -ncAA culture will yield zero full-length protein. Any background expression indicates the aaRS is mischarging canonical amino acids, which invalidates your structural data.

Step-by-Step Workflow: High-Efficiency Incorporation in E. coli C321.ΔA

Phase 1: Preparation & Solubilization

  • Weigh out 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine to achieve a final concentration of 2.5 mM in your total culture volume.

  • Dissolve the powder in a minimal volume of 0.1 M NaOH (e.g., 500 µL for a 100 mL culture). Vortex continuously until the solution is completely clear. Do not let it sit, as it may degrade over prolonged periods at high pH.

Phase 2: Culture & Induction 3. Inoculate E. coli C321.ΔA (co-transformed with your target protein plasmid and the OTS plasmid) into two separate flasks of 2xYT media containing appropriate antibiotics:

  • Flask A (Control): No ncAA added.

  • Flask B (Experimental): Add the solubilized ncAA dropwise while swirling vigorously.

  • Grow both cultures at 37°C, 250 RPM until the

    
     reaches 0.6 - 0.8.
    
  • Induce expression (e.g., with 1 mM IPTG and/or 0.2% L-arabinose, depending on your promoter architecture).

  • Shift the temperature to 20°C and express for 16–24 hours. Lower temperatures slow ribosomal elongation, giving the inefficiently charged suppressor tRNA more time to bind the A-site.

Phase 3: Validation (The Self-Validation Check) 7. Harvest cells, lyse via sonication, and run the soluble fractions on an SDS-PAGE gel followed by a Western blot against your protein's C-terminal tag (e.g., His6-tag). 8. Validation Criteria:

  • Flask A (-ncAA) must show NO band at the target molecular weight.

  • Flask B (+ncAA) should show a distinct band at the full-length molecular weight.

Part 5: Frequently Asked Questions (FAQs)

Q: My culture stops growing completely after I add the ncAA. Is it toxic? A: Highly fluorinated and methylated ncAAs can exhibit mild cellular toxicity, but severe growth arrest is usually caused by the solubilization agent. If you used NaOH, check the pH of your culture media; you may have inadvertently spiked the pH. Buffer your media heavily (e.g., 100 mM Potassium Phosphate buffer, pH 7.4) prior to adding the NaOH-dissolved ncAA.

Q: Can I use this specific ncAA in mammalian cells (e.g., HEK293T)? A: Yes, but you cannot use the MjTyrRS system, as it cross-reacts with eukaryotic tRNAs. You must use an engineered Escherichia coli Tyrosyl-tRNA synthetase (EcTyrRS) or a Methanosarcina mazei Pyrrolysyl-tRNA synthetase (MmPylRS) variant evolved for bulky hydrophobic substrates. Note that cellular uptake across the mammalian lipid bilayer is often poorer for DL-mixtures; esterification of the ncAA carboxyl group can temporarily mask the charge and improve passive diffusion into mammalian cells.

Q: I am using the C321.ΔA strain, but my yield is still low. What is the next step? A: If RF1 competition is eliminated and solubility is confirmed, the bottleneck is strictly the catalytic efficiency of the aaRS. You will need to perform a directed evolution positive/negative selection screen to evolve a custom aaRS variant that specifically accommodates the ortho-methyl steric clash.

References

  • Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society. URL: [Link]

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. URL: [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science. URL: [Link]

Sources

Technical Support Center: Troubleshooting 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Protein Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for non-canonical amino acid (ncAA) incorporation. This guide is specifically designed for researchers and drug development professionals experiencing aggregation, misfolding, or precipitation when incorporating 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into recombinant proteins.

While fluorinated phenylalanine analogs are highly valuable for


F NMR spectroscopy and enhancing target binding affinities[1],[2], their unique physicochemical properties often trigger severe aggregation cascades. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you rescue your protein yields.

Mechanistic FAQs: The Causality of Aggregation

Q: Why does 2-Methyl-4-(trifluoromethoxy)-phenylalanine cause significantly more aggregation than standard phenylalanine? A: The aggregation is driven by a synergistic combination of steric hindrance and extreme lipophilicity:

  • Steric Clash (The 2-Methyl Group): The methyl group at the ortho position creates severe steric hindrance against the polypeptide backbone. This restricts the

    
     and 
    
    
    
    dihedral angles, reducing the conformational entropy of the unfolded state and preventing the side chain from adopting standard rotamer conformations required for native packing.
  • The Fluorous Effect (The 4-Trifluoromethoxy Group): The

    
     group at the para position is exceptionally hydrophobic. Furthermore, it is highly electron-withdrawing, which inverts the natural quadrupole moment of the phenyl ring[3]. Instead of participating in native cation-
    
    
    
    interactions, the fluorinated rings strongly prefer to interact with each other (the "fluorous effect"), driving supramolecular self-assembly and intermolecular cross-linking[4],[3].

Q: Does the use of a "DL" (racemic) mixture contribute to misfolding? A: Yes. While engineered aminoacyl-tRNA synthetases (aaRS) are typically evolved to be stereoselective for the L-enantiomer, high intracellular concentrations of the D-enantiomer can act as a competitive inhibitor. Worse, if the aaRS possesses "leaky" stereospecificity, the D-enantiomer may be misincorporated. A single D-amino acid will break right-handed


-helices and disrupt 

-sheet hydrogen bonding networks, leading to immediate exposure of the hydrophobic core and subsequent aggregation.

AggregationMechanism A Translation with 2-Me-4-(OCF3)-Phe B Steric Clash & Misfolding A->B Bulky ortho-methyl restricts rotamers C Exposure of Hydrophobic Core A->C Altered folding kinetics B->C D Fluorous Effect Self-Assembly C->D OCF3 lipophilicity & dipole inversion E Insoluble Aggregates (Inclusion Bodies) D->E Intermolecular cross-linking

Mechanistic pathway of 2-Me-4-(OCF3)-Phe induced protein aggregation.

Quantitative Assessment of Aggregation Drivers

To understand the magnitude of the perturbation introduced by this ncAA, compare its physicochemical parameters against standard phenylalanine. The drastic increase in Van der Waals volume and lipophilicity directly correlates with the observed shift toward the insoluble fraction.

Amino Acid VariantSteric Bulk (Van der Waals Vol.)Lipophilicity (

constant)
Quadrupole MomentAggregation Propensity
L-Phenylalanine (Native) ~190 ų1.98Negative (

-donor)
Baseline
4-(Trifluoromethoxy)-L-Phe ~235 ų3.10Positive (

-acceptor)
High
2-Methyl-4-(trifluoromethoxy)-Phe ~258 ų3.65Positive (

-acceptor)
Very High (Fluorous + Steric)

Troubleshooting Guide

Issue 1: The protein is entirely localized to the insoluble fraction (Inclusion Bodies) post-lysis.

  • Causality: The translation rate exceeds the folding rate. The bulky 2-methyl group slows down the folding kinetics, leaving the highly hydrophobic

    
     group exposed to the cytosol, triggering chaperone-mediated aggregation or spontaneous precipitation.
    
  • Action: Lower the expression temperature to 15°C–18°C. Co-express with chaperone plasmids (e.g., GroEL/ES or DnaK/J/GrpE) to shield the exposed fluorinated residues during the delayed folding process.

Issue 2: The protein is soluble during IMAC but elutes in the void volume during Size Exclusion Chromatography (SEC).

  • Causality: The protein has formed soluble oligomers (micelle-like structures) driven by the fluorous effect of the

    
     groups associating in the aqueous buffer.
    
  • Action: Supplement the SEC running buffer with 0.5 M L-Arginine or 10% glycerol. Arginine acts as a chemical chaperone; its guanidinium group masks exposed hydrophobic patches, while its carboxylate group maintains solubility.

TroubleshootingWorkflow Start Protein Expression Check1 Soluble Fraction? Start->Check1 OptExp Lower Temp / Co-express Chaperones Check1->OptExp No (Inclusion Bodies) Purify IMAC / SEC Purification Check1->Purify Yes OptExp->Start Check2 Monomeric Peak? Purify->Check2 OptBuf Add Arginine / Detergent Check2->OptBuf No (Void Volume Aggregates) Success Purified Monomer (Validated by DLS) Check2->Success Yes OptBuf->Purify

Self-validating troubleshooting workflow for ncAA-modified protein purification.

Experimental Protocols: Self-Validating Solubilization & Refolding

If in vivo solubility cannot be achieved, you must extract the protein from inclusion bodies. This protocol utilizes a self-validating feedback loop to ensure the fluorous interactions are broken and native folding is achieved.

Step-by-Step Methodology

Step 1: Inclusion Body (IB) Isolation and Washing

  • Lyse cells in 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1% Triton X-100.

  • Centrifuge at 15,000 x g for 30 minutes. Discard the supernatant.

  • Wash the IB pellet twice with the same buffer (without Triton X-100) to remove membrane lipids.

  • Validation Check: Run an SDS-PAGE of the wash supernatant vs. the pellet. The target protein should be >80% pure in the pellet fraction.

Step 2: Chaotropic Solubilization

  • Resuspend the IB pellet in Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 8 M Urea, 10 mM DTT.

  • Stir continuously for 2 hours at room temperature.

  • Centrifuge at 20,000 x g for 45 minutes to remove unsolubilized aggregates.

  • Validation Check: Measure A280. A successful solubilization should yield a protein concentration of 5–10 mg/mL in the supernatant.

Step 3: Stepwise Dialysis (Refolding) Crucial Step: Because 2-Me-4-(OCF3)-Phe is highly hydrophobic, rapid removal of Urea will cause immediate crash-out.

  • Dialysis 1 (4 hours, 4°C): 4 M Urea, 0.5 M L-Arginine, 50 mM Tris-HCl (pH 8.0), 1 mM GSH, 0.1 mM GSSG.

  • Dialysis 2 (Overnight, 4°C): 2 M Urea, 0.5 M L-Arginine, 50 mM Tris-HCl (pH 8.0).

  • Dialysis 3 (4 hours, 4°C): 0 M Urea, 0.2 M L-Arginine, 50 mM Tris-HCl (pH 8.0), 10% Glycerol.

  • Validation Check: Centrifuge the dialysate at 15,000 x g for 20 minutes. If the pellet is large, the refolding rate was too fast. Increase the Arginine concentration in Dialysis 3.

Step 4: SEC-MALS Purification

  • Load the soluble refolded fraction onto a Superdex 200 Increase column pre-equilibrated with 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5% Glycerol.

  • Monitor elution using Multi-Angle Light Scattering (MALS) in-line with UV absorbance.

  • Validation Check: The MALS data must show a uniform molecular weight across the elution peak. An upward slope across the peak indicates self-association (fluorous effect oligomerization).

Step 5: Final Quality Control via Dynamic Light Scattering (DLS)

  • Transfer 20 µL of the SEC-purified monomer into a DLS cuvette.

  • Validation Check: The Polydispersity Index (PdI) must be < 0.2. A PdI > 0.3 indicates that the 2-Me-4-(OCF3)-Phe residues are nucleating secondary aggregation, requiring immediate flash-freezing or the addition of non-detergent sulfobetaines (NDSBs).

References

  • "Protein unfolding as a switch from self-recognition to high-affinity client binding" Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • "Fluorinated Protein and Peptide Materials for Biomedical Applications" Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • "Phenylalanine in the Gas Phase - The Impact of Side-Chain Fluorination" Source: Max Planck Society (MPG.PuRe) URL:[Link]

  • "Current NMR Techniques for Structure-Based Drug Discovery" Source: MDPI (Molecules) URL:[Link]

Sources

Technical Support Center: High-Fidelity Incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting misincorporation events and low yields during the translation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (2M4T-Phe).

Executive Summary: The Substrate Profile

You are attempting to incorporate 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter 2M4T-Phe ). This is a "Level 3" difficulty substrate due to three compounding factors:

  • Steric Hindrance (The 2-Methyl Group): The ortho-methyl group creates a severe steric clash with the backbone of standard Phenylalanyl-tRNA Synthetases (PheRS), often reducing aminoacylation efficiency by >90% in wild-type enzymes.

  • Electronic/Bulk Effects (The 4-Trifluoromethoxy Group): While para-substitutions are generally tolerated, the -OCF3 group is bulky and lipophilic, requiring an expanded hydrophobic pocket.

  • Chirality (The DL Mixture): As a racemic mixture, 50% of your input material (the D-isomer) is translationally inert or inhibitory.

The Core Issue: "Misincorporation" in this context usually manifests as the appearance of wild-type Phenylalanine (Phe) at the target site (due to auxotrophic leakage) or truncation (due to failure to charge the tRNA).

Troubleshooting Matrix: Diagnosis & Resolution

Workflow Visualization

The following decision tree outlines the logical flow for diagnosing incorporation failures.

TroubleshootingFlow Start START: Analyze Protein Mass (MS) Result What is the dominant peak? Start->Result WT_Mass Mass = Wild Type (Phe) Result->WT_Mass Phe Misincorporation Truncated Mass = Truncated (Stop) Result->Truncated No Incorporation Mixed Mass = Mixed Population Result->Mixed Low Fidelity Leakage DIAGNOSIS: Auxotrophic Leakage ACTION: Double-Wash Protocol + T251G/A294G Mutant WT_Mass->Leakage Rejection DIAGNOSIS: Synthetase Rejection (Steric) ACTION: Switch to evolved PylRS (N346A/C348A) Truncated->Rejection Inhibition DIAGNOSIS: D-Isomer Inhibition ACTION: Increase Concentration to 2-4mM Mixed->Inhibition

Caption: Diagnostic workflow for identifying the root cause of 2M4T-Phe misincorporation based on Mass Spectrometry output.

Critical Protocols & Causality

Scenario A: You see Wild-Type Phenylalanine (Phe) instead of 2M4T-Phe.

Cause: This is a fidelity issue. The host cell's endogenous PheRS prefers the trace amounts of natural Phe (generated via biosynthesis or leftover from growth media) over your bulky synthetic analog.

The "Double-Wash" Depletion Protocol

To force the incorporation of a reluctant substrate like 2M4T-Phe, you must eliminate competition.

  • Growth Phase: Grow Phe-auxotrophic cells (e.g., E. coli B834(DE3)) in rich media containing limiting Phe (0.05 mM) until OD600 reaches 0.8.

  • Sedimentation: Centrifuge at 4,000 x g for 10 mins. Discard supernatant.

  • Wash 1 (The Critical Step): Resuspend pellet in 1X M9 salts (no carbon source). Centrifuge again. Explanation: This removes residual Phe sticking to the cell wall.

  • Resuspension: Resuspend in Minimal Media supplemented with 19 amino acids (minus Phe) and 2 mM 2M4T-Phe .

  • Metabolic Shift: Incubate for 15 mins before inducing protein expression. Explanation: This forces the cells to deplete their internal Phe pool.

  • Induction: Add IPTG and express for 4-6 hours.

Validation: If you still see WT Phe after this, your synthetase cannot accept the ortho-methyl group. You must switch to an engineered synthetase (see Section 4).[1]

Scenario B: You see Truncated Protein (No Incorporation).[1]

Cause: The 2-Methyl group is clashing with the "steric gate" of the synthetase. The enzyme simply refuses to charge the tRNA.[1]

Solution: Synthetase Engineering

Standard PheRS cannot accommodate the 2-Methyl substituent efficiently. You require a specific active-site geometry.

Synthetase VariantSuitability for 2M4T-PheNotes
Wild Type PheRS Low Rejects ortho-substitutions due to steric clash at the backbone interface.
PheRS (A294G) Medium Opens the pocket for para-substitutions (like -OCF3) but struggles with ortho-methyl [1].
PylRS (N346A/C348A) High This specific mutant of Methanosarcina PylRS has been evolved to accept ortho-substituted phenylalanines [2].[2]

Recommendation: If using Genetic Code Expansion (Amber Suppression), switch to the PylRS (N346A/C348A) system.

The "DL" Factor: Chirality Management

The Issue: Your reagent is a DL-mixture (racemic).

  • L-Isomer: The active substrate.

  • D-Isomer: Generally not a substrate for ribosomal protein synthesis, but it can act as a competitive inhibitor for the membrane transport systems or the synthetase itself [3].

Impact on Protocol: Because 50% of your mass is inert D-isomer, a "standard" 1 mM concentration is effectively only 0.5 mM. Furthermore, D-amino acids can accumulate in the cytosol and slow down translation kinetics [3].

Actionable Step:

  • Dosage: You must double your calculated concentration. If a protocol calls for 1 mM of pure L-amino acid, use 2 mM to 4 mM of the DL-mixture.

  • Toxicity Check: Monitor growth curves.[1] High concentrations of D-amino acids can induce cell wall stress. If lysis occurs, reduce temperature to 25°C during induction.

Frequently Asked Questions (FAQ)

Q1: Can I use standard E. coli strains (like BL21) for this? A: No. If you use a standard strain, the cell will preferentially use its own biosynthesized Phenylalanine. You must use an auxotrophic strain (unable to make Phe) or an orthogonal translation system (plasmid-based tRNA/Synthetase pair that reads a stop codon) [4].

Q2: Why does the 2-Methyl group cause such low yields compared to 4-Trifluoromethoxy-Phe? A: The ribosome and synthetase active sites are highly conserved around the alpha-carbon and the ortho positions of the aromatic ring. Substituents here (like the 2-Methyl) cause severe steric clashes with the protein backbone, whereas para (4-position) substituents point out into a hydrophobic pocket that is easier to expand via mutagenesis [2].

Q3: How do I confirm the incorporation is actually 2M4T-Phe and not Phe? A: You must use Intact Protein Mass Spectrometry (ESI-MS).

  • Calculate the mass difference:

    • Phe Residue: ~147 Da[1]

    • 2M4T-Phe Residue: ~245 Da (Check exact molecular weight of your specific analog structure minus H2O).

    • Delta: ~98 Da shift per incorporation site.

  • Note: SDS-PAGE shifts are unreliable for hydrophobic modifications; they often migrate anomalously.

References

  • Kwon, I., Tirrell, D. A. (2001). Site-Specific Incorporation of Tryptophan Analogues into Recombinant Proteins in Bacterial Cells. Journal of the American Chemical Society.[1] Link (Context: Establishing the baseline for Phe/Trp analog incorporation and steric gating).

  • Wang, X. S., et al. (2013). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology.[1] Link (Context: Identifies PylRS(N346A/C348A) as the specific enzyme required for ortho-substituted Phe).

  • Melnikov, S., et al. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic Acids Research.[1] Link (Context: Explains the inhibitory/inert nature of D-isomers in translation).

  • Chin, J. W. (2014).[2] Expanding and reprogramming the genetic code.[1][3] Nature.[1][4] Link (Context: General review of orthogonal systems vs. auxotrophic methods).

Sources

improving yield of proteins with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid (UAA) Incorporation.

Incorporating highly specialized, bulky, and fluorinated UAAs like 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine presents unique thermodynamic and kinetic challenges during translation. This UAA is highly valued for structural probing via


F NMR and for enhancing the lipophilicity of therapeutic proteins[1][2]. However, its steric bulk (due to the ortho-methyl group) and extreme hydrophobicity (due to the trifluoromethoxy group) often lead to poor suppression efficiency and low protein yields.

This guide provides causal, mechanistic troubleshooting to help you optimize your orthogonal translation systems (OTS) and maximize your experimental yields.

Pathway Visualization: The Amber Suppression Bottleneck

To troubleshoot effectively, we must first map the logical flow of the amber suppression pathway and identify where the kinetic bottlenecks occur when using bulky UAAs.

Amber_Suppression UAA 2-Me-4-(OCF3)-Phe (Target UAA) aaRS Evolved MjTyrRS (Orthogonal Synthetase) UAA->aaRS Binding Complex Aminoacyl-tRNA Complex aaRS->Complex ATP-dependent Esterification tRNA opt-tRNA(CUA) (Suppressor tRNA) tRNA->aaRS Binding Ribosome Ribosome Translation Machinery Complex->Ribosome EF-Tu Delivery Protein Full-Length Protein (High Yield) Ribosome->Protein UAG Suppression Truncated Truncated Protein (RF1 Competition) Ribosome->Truncated RF1 Termination mRNA Target mRNA (UAG Codon) mRNA->Ribosome Decoding

Fig 1. Mechanistic pathway of amber suppression and the RF1 kinetic competition bottleneck.

FAQ Section 1: Host Strain & Genetic Context Troubleshooting

Q: My SDS-PAGE shows a massive band of truncated protein and very little full-length product. How do I fix this? A: Truncation at the amber (UAG) codon is caused by kinetic competition between your orthogonal suppressor tRNA and endogenous Release Factor 1 (RF1)[3]. Because 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is sterically hindered, its aminoacylation rate by the engineered synthetase and its subsequent delivery by Elongation Factor Tu (EF-Tu) are slower than canonical amino acids. This kinetic delay gives RF1 the advantage, leading to premature termination. Solution: Switch to a Genomically Recoded Organism (GRO) or an RF1-knockout strain (e.g., E. coli C321.ΔA)[4]. By removing RF1, UAG is functionally reassigned as a dedicated sense codon. The ribosome is forced to pause at the UAG codon until the UAA-tRNA arrives, completely abolishing truncation and increasing full-length yields exponentially[3][4].

Q: Does the position of the UAG codon in my gene affect the yield? A: Yes, local mRNA context dictates suppression efficiency. The nucleotide immediately following the UAG codon (+1 position) significantly impacts yield due to interactions with the ribosome and tRNA. Studies demonstrate that a UAG codon followed by a purine (A or G) is suppressed much more efficiently than a UAG followed by a pyrimidine (C or U)[5][6]. Solution: When selecting an insertion site for the UAA, prioritize replacing native residues where the downstream nucleotide is an Adenine (e.g., UAG-A context) to maximize translational read-through[5].

FAQ Section 2: Permeability & Cultivation Optimization

Q: I am using an RF1-knockout strain, but my yield is still low. Could the UAA be failing to enter the cells? A: Yes. While the trifluoromethoxy (-OCF


) group is highly lipophilic, the addition of the 2-methyl group increases the overall steric bulk. This can lead to poor solubility in aqueous media and inefficient active transport across the E. coli membrane[5].
Solution: Do not add the UAA at the exact moment of induction. Instead, add the UAA to the culture medium 30–60 minutes prior to IPTG/Arabinose induction to allow intracellular equilibrium to be reached[7]. If insolubility persists, pre-dissolve the UAA in a minimal volume of 0.1 M NaOH or DMSO before adding it to the media at a final concentration of 1–5 mM[7].

FAQ Section 3: The Cell-Free Protein Synthesis (CFPS) Alternative

Q: In vivo expression is completely failing due to UAA toxicity and insolubility. What is the alternative? A: Cell-Free Protein Synthesis (CFPS) is the most robust alternative for difficult UAAs. CFPS operates as an open biochemical system without a cell membrane, bypassing UAA transport issues and cellular toxicity entirely[8][9].

CFPS_Workflow Extract E. coli S30 Extract (RF1-Depleted) Reaction Dialysis CFPS Reaction (30°C) Extract->Reaction DNA Plasmid DNA (Target with UAG) DNA->Reaction UAA 2-Me-4-(OCF3)-Phe (1-5 mM) UAA->Reaction OTS Purified aaRS + tRNA(CUA) OTS->Reaction Yield High-Yield Modified Protein Reaction->Yield Isolate

Fig 2. Cell-Free Protein Synthesis (CFPS) workflow for bypassing membrane permeability barriers.

Quantitative Data: Yield Optimization Strategies

The following table summarizes the expected impact of various optimization strategies on the final yield of proteins containing bulky fluorinated UAAs.

Optimization StrategyMechanistic CausalityExpected Yield IncreaseReference
RF1 Knockout Strain Eliminates kinetic competition at the UAG codon, preventing premature termination.300% – 1000%[3][4]
CFPS (Cell-Free) Bypasses membrane transport barriers and eliminates UAA-induced cellular toxicity.200% – 500%[8][9]
Pre-Induction UAA Addition Allows intracellular accumulation of the UAA prior to the metabolic burden of induction.50% – 100%[7]
+1 Nucleotide Optimization Enhances ribosome-tRNA interaction stability (UAG-A context preferred).40% – 80%[5][6]

Self-Validating Experimental Methodology: High-Yield In Vivo Expression

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes a strict negative control to verify that the orthogonal synthetase is not misacylating the suppressor tRNA with canonical amino acids.

Step 1: Co-Transformation

  • Co-transform an RF1-knockout E. coli strain (e.g., C321.ΔA) with two plasmids:

    • Plasmid A: Expressing the engineered MjTyrRS and opt-tRNA

      
      [1].
      
    • Plasmid B: Expressing your target gene with a site-directed UAG mutation.

  • Plate on LB agar with appropriate dual antibiotics.

Step 2: Seed Culture & UAA Preparation

  • Inoculate a single colony into 5 mL of 2xYT media containing antibiotics. Grow overnight at 37°C.

  • Prepare a 100 mM stock of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine by dissolving the powder in 0.1 M NaOH. Vortex thoroughly until completely clear.

Step 3: Cultivation and Internal Validation Setup

  • Inoculate the overnight culture into two separate flasks of 50 mL 2xYT media (1:100 dilution).

    • Flask 1 (Experimental): Will receive the UAA.

    • Flask 2 (Validation Control): Will NOT receive the UAA.

  • Grow both cultures at 37°C, 250 rpm until the OD

    
     reaches 0.4.
    

Step 4: UAA Equilibration & Induction

  • At OD

    
     = 0.4, add the UAA stock to Flask 1  to a final concentration of 2 mM[2][7]. Do not add to Flask 2.
    
  • Continue shaking both flasks at 37°C for 45 minutes. This causal step allows the bulky UAA to cross the membrane and accumulate intracellularly before translation machinery is hijacked.

  • Induce protein expression in both flasks by adding 1 mM IPTG and/or 0.2% L-arabinose (depending on your promoter system).

  • Shift temperature to 25°C and express for 16 hours. Lower temperatures improve the folding of proteins containing bulky hydrophobic residues.

Step 5: Harvest and Validation Analysis

  • Harvest cells by centrifugation (4,000 x g, 15 mins).

  • Lyse cells and run the soluble fractions on an SDS-PAGE gel.

  • Validation Check: You must observe a strong full-length protein band in Flask 1 and NO full-length protein band in Flask 2 . If Flask 2 shows full-length protein, your OTS system has lost orthogonality and is incorporating natural amino acids.

References

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. PMC. Available at:[Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC. Available at:[Link]

  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at:[Link]

  • Site-specific labeling of proteins with NMR-active unnatural amino acids. KOPS. Available at:[Link]

  • In Vivo Labeling Of A Model β-Clam Protein With A Fluorescent Amino Acid. ScholarWorks. Available at:[Link]

  • Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System. PLOS One. Available at:[Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available at:[Link]

  • High-yield cell-free protein synthesis for site-specific incorporation of unnatural amino acids at two sites. ResearchGate. Available at:[Link]

  • Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. NSF. Available at:[Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC. Available at:[Link]

Sources

troubleshooting 19F NMR spectra of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine labeled proteins

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 19F NMR of Fluorinated Proteins Subject: Troubleshooting 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Labeled Proteins Ticket ID: T-19F-OCF3-2Me

Executive Summary: The "Wobbly Antenna on a Stiff Mast"

Welcome to the technical support center. You are working with a highly specialized probe: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine . To troubleshoot this effectively, you must understand the unique physical chemistry of this molecule, which combines two opposing dynamic features:

  • The Reporter (-OCF

    
    ):  Unlike a rigid trifluoromethyl (-CF
    
    
    
    ) group, the trifluoromethoxy group has an ether oxygen linkage. This acts as a pivot, allowing the -CF
    
    
    rotor to spin freely. This usually reduces Chemical Shift Anisotropy (CSA) and yields sharper lines than standard -CF
    
    
    probes.
  • The Lock (2-Methyl): The methyl group at the ortho position creates significant steric hindrance with the protein backbone. This restricts the

    
     torsion angle, effectively "locking" the side-chain rotamer.
    

The Result: You have a highly mobile reporter (the antenna) attached to a rotationally restricted aromatic ring (the mast). Most spectral issues arise from a mismatch between this probe's rigidity and your protein's breathing motions.

Part 1: Diagnostic Triage (Q&A)

Q1: I see no signal at all. Is my label incorporated?

A: Before blaming the NMR, check the Stereochemical Trap . You are using a DL -mixture. Biological translation machinery (ribosomes/tRNA synthetases) is stereospecific for L -amino acids.

  • The Issue: If you used a standard auxotrophic E. coli strain, the machinery likely only incorporated the L-isomer. The D-isomer is either floating free in the lysate or inhibiting the uptake/charging of the L-isomer.

  • The Symptom: Low incorporation yields (10-20%) leading to signals below the noise floor.

  • The Fix:

    • Check the Chemical Shift Window: -OCF

      
       resonates around -57 to -59 ppm  (relative to CFCl
      
      
      
      ). If you are looking at -63 ppm (standard -CF
      
      
      range), you are looking in the wrong place.
    • Denatured Control: Unfold a small aliquot of your protein in 6M urea or guanidine. If the signal appears as a sharp peak ~ -58 ppm, your protein is labeled, but the native state signal is broadened beyond detection (see Q2).

Q2: I see a massive, broad "hump" or "blob" instead of sharp peaks. Why?

A: This is the classic Intermediate Exchange / CSA Broadening conflict.

  • Mechanism: The 2-Methyl group restricts the phenyl ring's rotation (ring flips). If your protein environment forces the ring to toggle between two rotamers on the microsecond-to-millisecond timescale (intermediate exchange), the signal will broaden into the baseline.

  • The "Field Strength" Trap: Users often move to higher fields (800/900 MHz) to improve sensitivity. Stop. For

    
    F, Chemical Shift Anisotropy (CSA) broadening scales with the square of the magnetic field (
    
    
    
    ).[1]
  • The Fix:

    • Lower the Field: Move to a 400 MHz or 500 MHz spectrometer. You may see sharper lines because CSA broadening is reduced.

    • Change Temperature: Run spectra at 5°C and 35°C. Changing the temperature shifts the exchange rate (

      
      ) away from the intermediate regime.
      
Q3: My spectrum shows "doublets" or split peaks for single residues. Is this J-coupling?

A: Unlikely. It is probably Diastereomeric Heterogeneity or Slow Exchange .

  • Scenario A (Cell-Free Expression): If you used a promiscuous cell-free system that incorporates both D- and L-isomers, you have created diastereomers. A protein with an L-residue is chemically distinct from one with a D-residue. You will see two peaks for every labeled site.

  • Scenario B (Conformational Lock): The 2-Methyl group might be locking the protein into two distinct, slowly exchanging conformers (e.g., open vs. closed).

  • Test: Add a ligand known to stabilize one state. If one set of peaks grows and the other diminishes, it's conformational. If the ratio remains exactly 50:50, it's likely D/L incorporation (if using cell-free).

Part 2: Visual Troubleshooting Workflow

G Start Start: Inspect 19F Spectrum NoSignal No Signal Observed Start->NoSignal BroadSignal Broad / Weak Signal Start->BroadSignal SplitSignal Split / Complex Peaks Start->SplitSignal CheckShift Check Window (-57 to -59 ppm?) NoSignal->CheckShift FieldCheck Field Strength > 600 MHz? BroadSignal->FieldCheck CellFree Expression System: Cell-Free? SplitSignal->CellFree Denature Run Denatured Control (Urea/Guanidine) CheckShift->Denature Window OK Denature->NoSignal Still No Signal IncorpIssue Issue: Poor Incorporation (D-isomer inhibition?) Denature->IncorpIssue Signal Appears CSA Issue: CSA Broadening Action: Move to lower field FieldCheck->CSA Yes Exchange Issue: Intermediate Exchange Action: Vary Temperature FieldCheck->Exchange No Diastereomers Issue: D/L Incorporation (Diastereomers) CellFree->Diastereomers Yes Conformers Issue: Slow Exchange (Rotamer Locking) CellFree->Conformers No (Auxotroph)

Caption: Decision tree for diagnosing spectral anomalies in 2-Me-4-OCF3-Phe labeled proteins. Follow the path matching your primary spectral symptom.

Part 3: Comparative Data & Parameters

The following table highlights why your specific probe behaves differently than standard Fluorine NMR labels.

Parameter-OCF

(Trifluoromethoxy)
-CF

(Trifluoromethyl)
-F (Aromatic)
Chemical Shift -57 to -59 ppm -60 to -64 ppm-110 to -120 ppm
Internal Rotation Fast (O-C pivot)Slow/Rigid (C-C bond)None (Rigid)
CSA Contribution Moderate (reduced by rotation)High (Severe broadening)High
T

Relaxation
~0.6 - 1.2 s~1.0 - 1.5 s~3.0 - 5.0 s
Sensitivity High (3 equivalent F)High (3 equivalent F)Low (1 F)
2-Methyl Effect High Steric Clash N/A (usually)N/A (usually)

Key Takeaway: The 2-Methyl group is the dominant factor in your spectral quality. It forces the side chain to be rigid. If the protein structure requires this residue to be flexible, the strain will result in line broadening or protein instability.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Acquisition for 2-Me-4-OCF -Phe

Rationale:


F has a large spectral width and high sensitivity, but requires careful relaxation optimization.
  • Pulse Sequence: Standard 1D with inverse-gated proton decoupling (zgig in Bruker).

    • Why: Removes

      
      H-
      
      
      
      F dipolar broadening. While J-coupling is small, dipolar coupling is significant in large proteins.
  • Offset (O1P): Set to -58 ppm .

    • Why: Centering the carrier frequency prevents off-resonance effects and phase errors.

  • Spectral Width (SW): 20–30 ppm.

    • Why: Sufficient to catch the signal but narrow enough to maximize digital resolution.

  • Relaxation Delay (D1): 1.5 seconds .

    • Why: The -OCF

      
       group relaxes faster than aromatic -F due to internal rotation. A 1.5s delay is usually sufficient for >90% magnetization recovery (assuming T
      
      
      
      ~ 0.8s).
  • Scans (NS): 512–1024 (for 0.2 mM protein).

    • Why: 3 equivalent fluorines provide a

      
       sensitivity boost over single fluorine probes.
      
Protocol B: The "Denaturation Test" (Self-Validation)

Rationale: Confirms the label is chemically present and quantifies incorporation efficiency.

  • Prepare Sample: Take 50

    
    L of labeled protein.
    
  • Add Denaturant: Add 450

    
    L of 8M Urea or 6M Guanidine-HCl buffer.
    
  • Acquire Spectrum: Run the protocol above.

  • Analysis:

    • You should see a sharp singlet at ~ -58 ppm.

    • Integrate this peak against a known concentration of internal standard (e.g., Trifluoroacetic acid, usually at -76 ppm, caution: pH dependent) or an external capillary standard.

    • Calculation: If [Integrated Signal] < 50% of [Protein Concentration], your incorporation failed (likely D-isomer inhibition or transport issues).

References

  • Prosser, R. S., & Evanics, F. (2012). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy . (Comprehensive review on 19F NMR theory, including CSA and relaxation mechanisms).

  • Pomerantz, W. C., et al. (2010). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of the American Chemical Society . (Discusses screening and chemical shift sensitivity of fluorinated probes).

  • Didenko, T., et al. (2013). Fluorine-19 NMR of integral membrane proteins. Current Opinion in Structural Biology . (Details the impact of CSA at high fields and the advantages of trifluoromethyl/trifluoromethoxy groups).

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Biophysical Reviews . (Discusses line broadening and exchange regimes).

  • Hammill, J. T., et al. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe. Journal of the American Chemical Society . (Foundational paper on auxotrophic incorporation of fluorinated phenylalanine).

Sources

Technical Support Center: Troubleshooting Poor Solubility of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of integrating highly hydrophobic, non-canonical amino acids into biological workflows.

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine presents a unique solubility challenge due to its dual chemical nature. This guide is engineered to bypass standard generic advice, providing you with mechanistic insights, empirical data, and self-validating protocols to overcome these specific physicochemical barriers.

Mechanistic Insights: The "Thermodynamic Trap"

To solve a solubility issue, we must first understand the causality behind it. Fluorinated aromatic amino acids possess extreme hydrophobicity[1][]. The trifluoromethoxy (


) group acts as a highly lipophilic, electron-withdrawing moiety. When combined with the steric bulk of the methyl group, it severely disrupts water hydrogen-bonding networks[3].

Concurrently, at physiological pH (~7.4), this molecule exists predominantly as a zwitterion. This creates a "thermodynamic trap":

  • The Zwitterionic Backbone forms a rigid, intermolecular ionic crystal lattice that resists dissolution in non-polar organic solvents.

  • The Hydrophobic Side-Chain strongly repels aqueous solvation, preventing water from breaking the ionic lattice[4][5].

Overcoming this requires a calculated disruption of either the ionic lattice (via pH shifts) or the hydrophobic hydration shell (via co-solvents or carrier molecules).

Solubilization_Workflow Start Solid 2-Methyl-4-(trifluoromethoxy) -DL-phenylalanine Aqueous Attempt Aqueous Buffer (pH 7.0) Start->Aqueous Check1 Soluble? Aqueous->Check1 pHShift Shift pH (< 3.0 or > 9.0) Check1->pHShift No Success Proceed to Assay Check1->Success Yes Check2 Soluble? pHShift->Check2 Cosolvent Add DMSO/DMF (up to 20%) Check2->Cosolvent No Check2->Success Yes Check3 Soluble? Cosolvent->Check3 Cyclodextrin Add HP-β-CD (Host-Guest Complex) Check3->Cyclodextrin No Check3->Success Yes Cyclodextrin->Success

Caption: Decision workflow for solubilizing highly hydrophobic non-canonical amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted to dissolve 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine directly in PBS (pH 7.4), but it formed a cloudy suspension. Why? A1: At pH 7.4, the amino acid is near its isoelectric point (pI), existing predominantly as a zwitterion with a net charge of zero[5]. Without a net charge to facilitate ion-dipole interactions with water, the dominant hydrophobic forces of the


 and methyl groups drive the molecules to self-associate, forming insoluble micro-aggregates[4].

Q2: How can I manipulate the pH to force solubilization without degrading the compound? A2: By shifting the pH at least 2 units away from the pI, you break the zwitterionic state. Adding dilute acid (e.g., 0.1 M HCl) protonates the carboxylate group, yielding a net +1 cation. Alternatively, adding a base (e.g., 0.1 M NaOH) deprotonates the amine, yielding a net -1 anion[5]. This induced charge dramatically increases the hydration energy, overcoming the hydrophobic penalty of the side chain.

Chemical_States Zwitterion Zwitterion (pH ~6) Net Charge: 0 High Lattice Energy Cation Cationic State (pH < 3) Net Charge: +1 Increased Hydration Zwitterion->Cation Add Acid Anion Anionic State (pH > 9) Net Charge: -1 Increased Hydration Zwitterion->Anion Add Base Complex HP-β-CD Complex Shielded Hydrophobe Zwitterion->Complex Add Carrier

Caption: Mechanistic states of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine altering aqueous solubility.

Q3: My downstream enzymatic assay cannot tolerate extreme pH shifts. What is the optimal co-solvent strategy? A3: If physiological pH must be maintained, you must lower the dielectric constant of the solvent to disrupt the hydrophobic effect. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal first-line co-solvents[5]. Dissolve the powder completely in 100% DMSO to break the crystal lattice, then slowly titrate this stock into your aqueous buffer under vigorous vortexing.

Q4: Even with 5% DMSO, I observe precipitation over time. How can I achieve stable, long-term aqueous solubility? A4: For recalcitrant precipitation, utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The


-phenyl ring docks into the cavity, shielding the hydrophobic moiety from water, while the zwitterionic backbone remains exposed to the aqueous environment. This achieves high apparent aqueous solubility without the use of denaturing organic solvents.
Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyPrimary Mechanism of ActionEst. Solubility LimitBiological Assay Compatibility
Direct Aqueous (pH 7.4) None (Zwitterion state)< 0.1 mg/mLHigh (if soluble)
pH Shift (pH < 3 or > 9) Ionization (Net +1 or -1 charge)2.0 - 5.0 mg/mLLow (Requires neutralization)
5% DMSO in Buffer Dielectric constant reduction1.0 - 3.0 mg/mLModerate (Enzyme dependent)
20% HP-β-CD in Buffer Host-Guest encapsulation> 10.0 mg/mLHigh (Shields hydrophobe)
Self-Validating Experimental Protocol: The Hybrid Co-Solvent/pH-Shift Method

This protocol is designed to achieve a stable 1 mg/mL working stock of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine at pH 7.4 with minimal organic solvent, utilizing a self-validating quality control step.

Step 1: Primary Dissolution (Lattice Disruption)

  • Action: Weigh 10 mg of the amino acid into a clean glass vial. Add 500 µL of 100% molecular-grade DMSO.

  • Causality: Pure DMSO provides the necessary solvation energy to break the strong intermolecular zwitterionic lattice[5].

  • Validation Check: Visually inspect the vial against a dark background. The solution must be 100% optically clear. If any particulate remains, sonicate in a water bath at 37°C for 5 minutes.

Step 2: Aqueous Transition (Hydration)

  • Action: In a separate 15 mL conical tube, prepare 9.5 mL of 50 mM Tris-HCl buffer, pH 8.5.

  • Causality: Using a slightly basic buffer (pH 8.5) transiently deprotonates a fraction of the amine groups. This provides a temporary anionic character that prevents immediate thermodynamic crash-out during the solvent transition[5].

Step 3: Controlled Titration

  • Action: Place the buffer on a magnetic stirrer at 500 RPM. Add the 500 µL DMSO stock dropwise (1 drop per 2 seconds) directly into the center of the vortex.

  • Causality: Rapid mechanical dispersion prevents localized high concentrations of the hydrophobic compound, mitigating nucleation and micro-aggregate formation.

Step 4: Self-Validation (Spectrophotometric QC)

  • Action: Transfer 1 mL of the final solution to a cuvette. Measure the Optical Density (OD) at 600 nm against a matched buffer blank (5% DMSO in Tris-HCl).

  • Validation Threshold: An

    
     confirms the absence of colloidal aggregates. If 
    
    
    
    , micro-precipitation has occurred; do not proceed to sensitive biological assays. You must restart and increase the DMSO ratio or introduce HP-β-CD.
References
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field Source: bioRxiv URL:[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

optimizing mass spectrometry parameters for 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing mass spectrometry (MS) workflows involving peptides containing the non-canonical amino acid 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine .

Executive Summary & Compound Profile

The incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine into peptide sequences introduces significant physicochemical shifts compared to canonical phenylalanine. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and lipophilic, while the 2-methyl group introduces steric bulk at the ortho position of the phenyl ring.

These modifications dictate specific requirements for ionization, fragmentation, and chromatographic separation.

Compound Specifications
FeatureSpecificationMS Implication
Residue Formula C₁₁H₁₀F₃NO₂Monoisotopic Residue Mass: 245.0664 Da
Modification -H

-CH₃ (+14.0156) -H

-OCF₃ (+83.9959)
Total mass shift vs. Phe: +98.0115 Da
Hydrophobicity High (Lipophilic)Increased retention time; high risk of carryover.[1][2]
Electronic Effect Electron Withdrawing (EWG)Reduced ring proton affinity; potential for specific neutral losses.

Ionization & Source Optimization (The "Getting Signal" Phase)

Solvent Systems & Electrospray Ionization (ESI)

The lipophilicity of the -OCF₃ group enhances surface activity in ESI droplets, theoretically increasing signal response. However, this is often counteracted by poor solubility in highly aqueous mobile phases.

Recommended Mobile Phases:

  • Solvent A: Water + 0.1% Formic Acid (FA).

  • Solvent B: 90% Acetonitrile (ACN) + 10% Isopropanol (IPA) + 0.1% FA.

    • Why IPA? The addition of Isopropanol helps solubilize the fluorinated moiety and stabilizes the spray at high organic gradients, preventing signal drop-off during the elution of hydrophobic peptides.

Source Parameter Tuning
  • Capillary Voltage: 2.8 – 3.2 kV (ESI+).

    • Note: Avoid excessive voltage (>3.5 kV). The -OCF₃ group can induce discharge or in-source fragmentation under high field stress.

  • Desolvation Temperature: 350°C – 400°C.

    • Higher temperatures are required to fully desolvate the hydrophobic cluster surrounding the fluorinated side chain.

  • Cone Voltage / Declustering Potential: Optimized at 40–60 V .

    • Caution: While the amide backbone is stable, the -OCF₃ ether bond is relatively robust. However, excessively high cone voltage may trigger in-source loss of the trifluoromethyl radical (

      
      , -69 Da), complicating precursor selection.
      

Fragmentation & Sequencing (The "Identification" Phase)

Identifying this residue relies on detecting specific mass shifts and characteristic reporter ions.

Characteristic Fragment Ions

When sequencing via Collision-Induced Dissociation (CID), look for the following diagnostic ions:

Ion TypeFormulam/z (Theoretical)Description
Immonium Ion

218.08 Dominant diagnostic ion. Formed by loss of CO + NH₃ from the residue.
Tropylium Derivative

191.03 Methyl-trifluoromethoxy-tropylium ion.
Neutral Loss

-85 Da Rare in low-energy CID; indicates high-energy fragmentation.
Neutral Loss

-20 Da Common in fluorinated compounds; look for "satellite" peaks.
Fragmentation Workflow Diagram

The following diagram illustrates the logical flow for confirming the presence of the ncAA using MS/MS data.

MS_Workflow Start Precursor Selection (M+H)+ CID Apply CID Energy (Normalized CE 25-35%) Start->CID Check_Imm Check for Immonium Ion m/z 218.08 CID->Check_Imm Branch_Yes Peak Present? Check_Imm->Branch_Yes Confirm_Backbone Verify Backbone Series (b/y ions +98 Da shift vs Phe) Branch_Yes->Confirm_Backbone Yes Result_Neg Re-optimize CE or Check Isomers Branch_Yes->Result_Neg No Check_NL Check Neutral Losses (-20 Da HF, -69 Da CF3) Confirm_Backbone->Check_NL Result_Pos CONFIRMED 2-Me-4-OCF3-Phe Check_NL->Result_Pos

Caption: Decision logic for confirming 2-Methyl-4-(trifluoromethoxy)-phenylalanine via MS/MS fragmentation.

Troubleshooting & FAQs

Q1: Why do I see significant carryover between runs?

A: The trifluoromethoxy group is highly lipophilic, causing the peptide to adsorb strongly to C18 column stationary phases and PEEK tubing. Protocol:

  • Sawtooth Wash: Implement a post-run wash cycle oscillating between 10% and 98% B (ACN/IPA) at least 3 times.

  • Passivation: If using a steel needle, consider replacing it with a platinum-coated or hydrophobic-coated needle to reduce adsorption.

  • Blank Injections: Always run a solvent blank containing 20% IPA after high-concentration samples.

Q2: My sequence coverage is good, but the precursor intensity is low. Why?

A: This is likely a solubility or ionization suppression issue.

  • Solubility: Ensure the peptide is fully dissolved. Use 10-20% Acetonitrile or DMSO in the sample diluent (avoid DMSO if possible for sensitive downstream apps, but it is effective here).

  • Suppression: The -OCF₃ group draws electron density, potentially reducing the proton affinity of the N-terminus if the residue is located there. Increase source temperature to 400°C to drive desolvation, which often compensates for lower proton affinity.

Q3: How do I distinguish this from other isomers (e.g., 3-methyl)?

A: Mass alone cannot distinguish positional isomers (2-methyl vs 3-methyl).

  • Differentiation: You must rely on Retention Time (RT) . The ortho (2-methyl) substituent typically causes a different RT shift compared to meta or para due to the "ortho effect" steric hindrance preventing planar rotation, altering interaction with the C18 chain.

  • Action: Synthesize or purchase a standard of the specific isomer to establish a retention time library.

Q4: I see a peak at [M+H-20]+. Is my peptide degrading?

A: This indicates the loss of Hydrogen Fluoride (HF, 20 Da), a common fragmentation pathway for fluorinated hydrocarbons in the gas phase. It is not necessarily solution-phase degradation but an in-source or collision-cell artifact. If the ratio of [M-20] to [M] is constant across the peak, it is likely in-source fragmentation. Lower the Cone Voltage by 10-15V to reduce this.

References

  • BenchChem Technical Support. (2025).[3] Technical Guide to Mass Spectrometry Fragmentation of Trifluoromethyl-substituted Compounds. BenchChem. Link

  • National Institutes of Health (NIH). (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC. Link

  • Matrix Science. (2024). Mascot Help: Peptide Fragmentation and Immonium Ions. Matrix Science. Link

  • University of Birmingham. (2011). Peptide Ion Fragmentation in Mass Spectrometry. UAB. Link

  • American Chemical Society. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine. Analytical Chemistry. Link

Sources

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine , a specialized non-proteinogenic amino acid often used in peptidomimetics and medicinal chemistry to modulate lipophilicity and metabolic stability.

This guide is structured as a dynamic troubleshooting center, prioritizing actionable solutions for the specific challenges posed by the ortho-methyl steric hindrance and the trifluoromethoxy group's electronic properties.

Case Reference: Phe-Analog-Synthesis-001 Molecule: 2-amino-3-(2-methyl-4-(trifluoromethoxy)phenyl)propanoic acid Target Audience: Medicinal Chemists, Process Chemists Primary Challenge: Overcoming steric hindrance at the 2-position (ortho) and maintaining the integrity of the 4-trifluoromethoxy group.

Module 1: Precursor Sourcing & Validation

Q: I am seeing conflicting CAS numbers. Which starting materials should I trust?

A: The nomenclature for substituted phenylalanines can be ambiguous. Ensure you are sourcing the correct regioisomer where the methyl group is on the phenyl ring (ortho to the alanine tail), not on the alpha-carbon of the amino acid.

ComponentChemical NameCAS No.Critical Quality Check
Target 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine 1706428-65-0 Verify NMR: Methyl singlet ~2.3 ppm; OCF3 singlet ~-58 ppm (F-NMR).
Precursor A 2-Methyl-4-(trifluoromethoxy)benzaldehyde886763-07-1Check for oxidation to benzoic acid (white solid ppt). Store under N2.
Precursor B 2-Methyl-4-(trifluoromethoxy)benzyl bromide261951-95-5Highly lachrymatory. Verify absence of benzyl alcohol (hydrolysis product).
Precursor C 2-Methyl-4-(trifluoromethoxy)aniline86256-59-9Darkening indicates oxidation. Distill if brown/black.
Module 2: Synthesis Strategy & Decision Tree

Q: Which synthetic route avoids the most common pitfalls for this specific scaffold?

A: The Erlenmeyer-Plöchl Azlactone Synthesis is the most robust method for the DL-racemate, specifically because it accommodates the electron-withdrawing nature of the -OCF3 group better than nucleophilic substitutions required in the acetamidomalonate route.

Visual Workflow: Route Selection

SynthesisPathways Start Start: Precursor Availability HasAldehyde Have Aldehyde? (CAS 886763-07-1) Start->HasAldehyde HasBromide Have Benzyl Bromide? (CAS 261951-95-5) Start->HasBromide OnlyAniline Only Aniline? (CAS 86256-59-9) Start->OnlyAniline RouteA Route A: Erlenmeyer Azlactone (Recommended) HasAldehyde->RouteA Direct Path RouteB Route B: Malonate Alkylation (Alternative) HasBromide->RouteB Direct Path PrepStep Sandmeyer Reaction (Aniline -> Iodide -> Aldehyde) OnlyAniline->PrepStep Synthesis Required Final Target: 2-Methyl-4-(OCF3)-DL-Phe RouteA->Final Hydrolysis & Reduction RouteB->Final Hydrolysis & Decarboxylation PrepStep->HasAldehyde

Caption: Decision matrix for synthesizing 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine based on precursor availability.

Module 3: Detailed Protocols & Troubleshooting
Protocol A: Modified Erlenmeyer Azlactone Synthesis (Recommended)

Best for: High purity, scalability, and stability of the OCF3 group.

Step 1: Azlactone Formation React 2-methyl-4-(trifluoromethoxy)benzaldehyde with N-acetylglycine in acetic anhydride with sodium acetate.

  • The Challenge: The 2-methyl group (ortho) creates significant steric hindrance, making the initial condensation sluggish compared to unsubstituted benzaldehydes.

  • Troubleshooting Fix:

    • Catalyst Swap: If yield is <50% after 4 hours, replace sodium acetate with Lead(II) acetate [Pb(OAc)2] . Lead salts coordinate with the aldehyde oxygen, activating it for nucleophilic attack despite the steric block.

    • Microwave: Run the reaction at 120°C for 20 mins in a microwave reactor to overcome the activation energy barrier imposed by the ortho-methyl group.

Step 2: Hydrolysis and Reduction The azlactone ring is opened (hydrolysis) and the alkene is reduced.

  • The Challenge: Standard catalytic hydrogenation (H2, Pd/C) can sometimes cause defluorination of the -OCF3 group if the catalyst loading is too high or the reaction runs too long.

  • Troubleshooting Fix:

    • Reductant Choice: Use Red Phosphorus and HI (hydroiodic acid) . This is the "classic" method but highly effective for fluorinated aromatics as it reduces the alkene and hydrolyzes the amide in one pot without touching the Ar-OCF3 bond.

    • Alternative: If using Pd/C, use 5% Pd/C (sulfided) rather than 10% Pd/C. The sulfur poisons the catalyst slightly, preventing the hydrogenolysis of the C-F or C-O bonds while still reducing the alkene.

Protocol A Summary Table:

Step Reagents Conditions Critical Observation
Condensation Aldehyde + N-Acetylglycine + NaOAc + Ac2O Reflux, 4-6h Mixture turns yellow/orange. Solidifies on cooling.

| Hydrolysis/Reduction | Red P + HI (57%) + Acetic Acid | Reflux, 3-5h | Solution clears. Do not overheat (>110°C) to avoid OCF3 degradation. |

Protocol B: Malonate Alkylation (Alternative)

Best for: When the benzyl bromide is the only available precursor.

Step 1: Alkylation React 2-methyl-4-(trifluoromethoxy)benzyl bromide with diethyl acetamidomalonate using NaOEt in EtOH.

  • The Challenge: Elimination vs. Substitution. The ortho-methyl group hinders the SN2 attack. Strong bases or high heat may cause the benzyl bromide to undergo E2 elimination (forming the styrene derivative) rather than substitution.

  • Troubleshooting Fix:

    • Solvent/Temperature: Switch from refluxing Ethanol to DMF at 60°C . DMF increases the nucleophilicity of the malonate anion.

    • Base: Use Cesium Carbonate (Cs2CO3) instead of Sodium Ethoxide. The "Cesium Effect" improves solubility and reactivity of the malonate anion in polar aprotic solvents, favoring SN2 over E2.

Module 4: Analytical Verification (QC)

Q: How do I confirm I haven't lost the Fluorine atoms during reduction?

A: 19F-NMR is your primary diagnostic tool.

  • Product Signal: A sharp singlet around -58.0 ppm (relative to CFCl3).

  • Defluorination Warning: If you see multiplets or signals shifting towards -100 to -120 ppm, you have likely cleaved the O-CF3 bond or formed Ar-F species.

  • 1H-NMR Check: Look for the diastereotopic benzylic protons (CH2) around 3.0-3.3 ppm. The splitting pattern will be complex (ABX system) due to the chiral center at the alpha carbon.

References
  • Sigma-Aldrich. Product Specification: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine. Available at: (Verified structure and CAS 1706428-65-0).

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1] Available at: (Review of Azlactone and Malonate routes for fluorinated amino acids).

  • Journal of Pesticide Science. A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues. (2011).[1] Available at: (Precursor synthesis from aniline).

  • National Institutes of Health (NIH). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: (Synthesis of ortho-substituted trifluoromethoxy precursors).[2]

Sources

Validation & Comparative

confirming incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Confirmation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Incorporation via Mass Spectrometry: A Comparative Guide

The site-specific incorporation of non-canonical amino acids (ncAAs) via genetic code expansion has fundamentally advanced protein engineering. Fluorinated phenylalanine derivatives are particularly valuable as sensitive probes for 19F Nuclear Magnetic Resonance (NMR) spectroscopy and for interrogating protein-protein interactions [1]. Among these, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (2-Me-4-OCF3-Phe) offers a highly specialized combination of steric and electronic properties. However, confirming its precise incorporation—and ruling out the misincorporation of canonical amino acids—requires rigorous, self-validating mass spectrometry (MS) workflows.

As an Application Scientist, I have designed this guide to objectively compare 2-Me-4-OCF3-Phe against alternative fluorinated ncAAs, detail the causality behind its unique MS fragmentation patterns, and outline a robust protocol for confirming incorporation fidelity.

Mechanistic Rationale: Why 2-Methyl-4-(trifluoromethoxy)-phenylalanine?

When selecting a fluorinated probe, researchers must balance conformational flexibility against NMR signal resolution. The structural nuances of the chosen ncAA directly dictate both its biological utility and its behavior inside a mass spectrometer.

  • 4-Trifluoromethyl-phenylalanine (tfmF): Features a rigid –CF3 group directly attached to the phenyl ring. While it provides a strong 19F signal, the lack of an oxygen linker makes it highly electron-withdrawing, which can perturb local protein folding and hydrophobic core packing [3].

  • 4-Trifluoromethoxy-phenylalanine (tFPA / OCF3Phe): The addition of the ether oxygen (–O–CF3) restores electron density to the ring and provides rotational flexibility, making it significantly less disruptive to native protein structures [1].

  • 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine: The introduction of an ortho-methyl group restricts the rotameric freedom of the phenyl ring relative to the peptide backbone. This steric hindrance reduces conformational exchange broadening, yielding sharper 19F NMR resonances. Furthermore, supplying this ncAA as a racemic (DL) mixture leverages the stereoselectivity of the evolved aminoacyl-tRNA synthetase (aaRS). The aaRS acts as an in vivo chiral filter, exclusively charging the L-enantiomer onto the orthogonal tRNA [2], which serves as a primary biological checkpoint against misincorporation.

Comparative MS Performance Characteristics

To confirm incorporation, MS analysis must distinguish the target ncAA from both the wild-type residue and potential misincorporation events (e.g., standard Phenylalanine or Tyrosine). The table below summarizes the theoretical mass shifts and diagnostic immonium ions critical for LC-MS/MS validation.

Table 1: Mass Spectrometry Characteristics of Phenylalanine Alternatives

Amino AcidChemical FormulaResidue Mass (Da)Mass Shift vs. Phe (Da)Diagnostic Immonium Ion (m/z)Key MS/MS Fragmentation Feature
L-Phenylalanine (Phe) C9H11NO2147.0680.000120.08Standard baseline fragmentation
4-Trifluoromethyl-Phe (tfmF) C10H10F3NO2215.056+67.988188.07Highly stable CF3 retention
4-Trifluoromethoxy-Phe (tFPA) C10H10F3NO3231.051+83.983204.06Occasional neutral loss of CF2O
2-Me-4-OCF3-Phe C11H12F3NO3245.066+97.998218.08Sterically stabilized immonium ion

Causality in Fragmentation: During Higher-energy Collisional Dissociation (HCD), the O–CF3 bond in standard tFPA can undergo partial neutral loss, complicating spectral interpretation. However, the electron-donating ortho-methyl group in 2-Me-4-OCF3-Phe stabilizes the aromatic system. This alters the fragmentation kinetics, preventing excessive neutral loss and resulting in a robust, highly abundant immonium ion at m/z 218.08. Identifying this specific ion serves as a definitive marker for successful incorporation.

Self-Validating Experimental Workflow

A robust MS confirmation strategy must be self-validating. This requires integrating internal controls to differentiate true amber suppression from background ribosomal read-through.

MS_Workflow N1 1. In Vivo Incorporation (Orthogonal aaRS/tRNA) N2 2. Target Protein Purification N1->N2 Cell Lysis & Ni-NTA N3 3A. Intact Mass Analysis (ESI-TOF MS) N2->N3 Aliquot 1 N4 3B. Proteolytic Digestion (Trypsin/Glu-C) N2->N4 Aliquot 2 N6 5. Spectral Validation (Mass Shift & Immonium) N3->N6 Global +98.00 Da Shift N5 4. LC-MS/MS Peptide Mapping N4->N5 Desalting N5->N6 b/y Ion Series

Self-validating MS workflow for confirming site-specific ncAA incorporation.

Step-by-Step Methodology

Every step in this protocol is optimized to prevent artificial modifications (e.g., oxidation or defluorination) that could mimic misincorporation.

Phase 1: Controlled Expression & Purification
  • Transformation: Co-transform the expression host (e.g., E. coli BL21) with the target plasmid containing the TAG amber codon and the plasmid encoding the engineered aaRS/tRNA pair [1].

  • ncAA Supplementation: Supplement the expression medium with 1–2 mM 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

    • Self-Validating Step: Always run a parallel culture lacking the ncAA. Any full-length protein expressed in this negative control indicates background read-through or the misincorporation of natural amino acids by a promiscuous aaRS [4].

  • Purification: Purify the target protein via Ni-NTA affinity chromatography. Maintain buffers at pH 7.4 to 8.0 to ensure protein stability and prevent acid-catalyzed side reactions.

Phase 2: Intact Mass Analysis (Top-Down)

Purpose: To confirm the global mass shift and assess the overall homogeneity of the protein [2].

  • Desalting: Pass 10 µg of purified protein through a C4 ZipTip or a rapid Size Exclusion Chromatography (SEC) column to remove salts that cause ion suppression.

  • Ionization: Inject into an ESI-TOF mass spectrometer using a gradient of 5–80% Acetonitrile (with 0.1% Formic Acid).

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope.

    • Validation: The deconvoluted mass must be exactly +98.00 Da heavier than the wild-type protein (assuming replacement of a native Phe residue). The absence of the wild-type mass peak confirms >99% incorporation fidelity.

Phase 3: Peptide Mapping (Bottom-Up LC-MS/MS)

Purpose: To pinpoint the exact site of incorporation and rule out off-target suppression.

  • Denaturation & Alkylation: Denature the protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute urea to <1M. Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

    • Expert Insight: If the TAG codon is adjacent to Arginine or Lysine, the bulky 2-Me-4-OCF3-Phe side chain may cause steric hindrance, leading to missed cleavages. If sequence coverage is low, perform a secondary digest using Glu-C.

  • LC-MS/MS Acquisition: Analyze the desalted peptides via nanoLC coupled to a high-resolution Orbitrap MS. Use HCD fragmentation with a normalized collision energy (NCE) of 28–32%.

  • Data Analysis: Search the raw data against the target sequence. Add a dynamic modification for the TAG site corresponding to the 2-Me-4-OCF3-Phe residue mass (+245.066 Da). Verify the presence of continuous b and y ion series flanking the incorporation site, and manually confirm the presence of the diagnostic immonium ion at m/z 218.08.

Conclusion

Confirming the incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine requires a dual-tiered MS approach. While intact mass analysis provides a macroscopic view of incorporation efficiency, high-resolution peptide mapping is essential for validating the exact site and understanding the unique fragmentation kinetics introduced by the ortho-methyl and trifluoromethoxy groups. By adhering to this self-validating framework, researchers can ensure the structural integrity of their engineered proteins before proceeding to complex NMR or functional assays.

References

  • Protein unfolding as a switch from self-recognition to high-affinity client binding nih.gov
  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy acs.org
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact nih.gov
  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy nih.gov

Validation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Incorporation by Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in genetic code expansion (GCE), I frequently consult with structural biologists and protein engineers who require advanced non-canonical amino acids (ncAAs) to probe complex protein dynamics. While standard fluorinated amino acids are well-established, the incorporation of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a significant leap in structural biology.

This guide provides an objective performance comparison of this highly specialized ncAA against common alternatives, alongside a field-proven, self-validating Western blot methodology to confirm its successful incorporation.

The Strategic Value of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

The genetic incorporation of ncAAs via orthogonal translation systems (OTS) relies on repurposing a stop codon (typically the amber codon, UAG) to insert a synthetic amino acid into a nascent polypeptide chain[1].

For Nuclear Magnetic Resonance (NMR) spectroscopy, the trifluoromethoxy (-OCF₃) group is highly prized. It provides three chemically equivalent fluorine atoms, yielding a powerful, sharp singlet in ¹⁹F NMR without the background interference inherent to ¹H or ¹³C isotopes[2]. However, the specific addition of a 2-methyl group to the phenyl ring introduces critical steric hindrance. This structural modification restricts the χ1 and χ2 dihedral angles, freezing the side chain into a limited set of rotamers. This conformational rigidity minimizes exchange line-broadening in NMR and significantly enhances the proteolytic stability of the target protein.

OTS_Pathway Plasmid Expression Plasmids (Target mRNA + OTS) Host Host Cell Machinery Plasmid->Host aaRS Engineered aaRS Host->aaRS tRNA Suppressor tRNA (CUA) Host->tRNA ncAA 2-Me-4-OCF3-Phe (Supplemented) ncAA->aaRS Ribosome Ribosome Translation (Amber Codon UAG) aaRS->Ribosome Charged tRNA tRNA->aaRS Aminoacylation FullLength Full-Length Protein (ncAA Incorporated) Ribosome->FullLength Suppression Truncated Truncated Protein (Translation Halted) Ribosome->Truncated Release Factor

Figure 1: Mechanism of orthogonal translation and amber suppression for ncAA incorporation.

Comparative Performance Analysis

When designing an experiment, it is crucial to balance the desired biophysical properties of the ncAA with its incorporation efficiency. Because the engineered aminoacyl-tRNA synthetase (aaRS) must accommodate the massive steric bulk of the 2-methyl-4-(trifluoromethoxy) scaffold, catalytic efficiency (kcat/Km) is inherently lower than that of smaller ncAAs like p-Azidophenylalanine (pAzF)[3].

Furthermore, because this ncAA is supplied as a DL-racemic mixture , we must account for the stereospecificity of the translation machinery. The aaRS exclusively charges the L-enantiomer onto the tRNA. Therefore, the effective concentration of the usable substrate is halved.

Table 1: Performance Comparison of Phenylalanine Derivatives in GCE
Amino Acid VariantRelative Incorporation YieldPrimary Application¹⁹F NMR SuitabilityConformational Rigidity
Canonical L-Phe 100% (Baseline)Native Protein SynthesisNoneLow
pAzF ~60-80%Bioorthogonal Click ChemistryNoneLow
OCF₃Phe ~40-60%¹⁹F NMR Probe / LipophilicityHigh (Singlet)Moderate
2-Me-4-OCF₃-DL-Phe ~20-35%*Advanced ¹⁹F NMR / StabilityVery High (Sharp)High (Steric Hindrance)

*Effective yield is lower due to the racemic nature and steric bulk, requiring higher media supplementation (typically 2-5 mM).

Experimental Validation: The Self-Validating Western Blot Protocol

Western blotting is the gold standard for validating ncAA incorporation because it directly differentiates between the full-length synthesized protein and the truncated byproduct caused by unsuppressed amber codons[4].

The Causality of the C-Terminal Tag: To create a self-validating system, you must position your affinity or epitope tag (e.g., His6, FLAG, or HA) at the C-terminus of the target protein. If the aaRS fails to incorporate the ncAA at the premature stop codon, the ribosome halts, and the C-terminal tag is never translated. Probing for an N-terminal tag would detect both the truncated and full-length proteins, leading to false positives[3]. A C-terminal tag ensures that any detected band unequivocally represents successful read-through and ncAA incorporation[4].

WB_Workflow Sample Harvest Cell Lysate SDS SDS-PAGE Separation Sample->SDS Transfer PVDF Membrane Transfer SDS->Transfer Primary Primary Anti-C-term Tag Transfer->Primary Secondary Secondary Ab (HRP) Primary->Secondary Detection Chemiluminescent Detection Secondary->Detection

Figure 2: Step-by-step Western blot workflow for validating C-terminally tagged proteins.

Step-by-Step Methodology

1. Cell Culture and Induction

  • Action: Grow host cells (e.g., E. coli BL21) co-transformed with the target plasmid (containing the UAG mutation and C-terminal tag) and the OTS plasmid.

  • Action: Supplement the media with 4 mM 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine 30 minutes prior to induction[2].

  • Scientist's Insight: Because the mixture is racemic, 4 mM provides an effective 2 mM of the L-enantiomer. The 30-minute pre-incubation allows the cellular transport mechanisms to build an intracellular reservoir of the ncAA before the sudden demand of induced translation.

2. Cell Lysis and Sample Preparation

  • Action: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors. Mix lysates 1:1 with 2x Laemmli buffer (containing 5% β-mercaptoethanol) and boil at 95°C for 5 minutes[4].

  • Scientist's Insight: Boiling ensures complete denaturation and reduction of disulfide bonds. This guarantees that migration through the gel is strictly based on molecular weight, preventing folded truncated domains from co-migrating with the full-length product.

3. SDS-PAGE and Membrane Transfer

  • Action: Resolve proteins on a 10-12% polyacrylamide gel. Transfer to a PVDF membrane using semi-dry or wet transfer methods.

  • Scientist's Insight: Fluorinated ncAAs dramatically increase the local hydrophobicity of the target protein. PVDF membranes possess a higher binding capacity for hydrophobic proteins compared to standard nitrocellulose, preventing sample loss during transfer.

4. Antibody Probing and Detection

  • Action: Block the membrane in 5% non-fat milk. Probe with a primary antibody targeting the C-terminal tag (e.g., mouse anti-His6) overnight at 4°C. Follow with an HRP-conjugated secondary antibody[4].

  • Action: Develop using enhanced chemiluminescence (ECL) and image.

  • Scientist's Insight: Always run a negative control lane (-ncAA). A faint band in the negative control indicates background suppression (the endogenous translation machinery misincorporating a canonical amino acid at the UAG codon). The signal intensity of the +ncAA lane must be significantly higher than the -ncAA lane to validate orthogonal fidelity.

Troubleshooting Data Interpretation

If your Western blot yields a weak or absent band at the expected full-length molecular weight:

  • aaRS Expression Bottleneck: The engineered aaRS may be struggling with the steric bulk of the 2-methyl group. Consider using a plasmid with an inducible, high-copy promoter for the aaRS to saturate the system[2].

  • Solubility Issues: The extreme lipophilicity of the trifluoromethoxy group can drive the full-length protein into inclusion bodies. If the band is missing in the soluble fraction, boil the insoluble pellet in Laemmli buffer and run it on the blot to check for aggregated full-length protein.

References

  • Cellitti, S. E., et al. "In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy." Journal of the American Chemical Society.
  • "Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies." Chemical Reviews.
  • "Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging.
  • "Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells." PMC.

Sources

Functional Profiling of Proteins Modified with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

[1]

Executive Summary: The "Dual-Lock" Advantage

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter 2-Me-4-OCF3-Phe ) represents a high-value "privileged structure" in modern peptidomimetic drug design.[1] It combines two distinct physicochemical modifications into a single residue, offering a synergistic advantage that native Phenylalanine cannot match:

  • Conformational Constraint (The "2-Methyl" Effect): The ortho-methyl group introduces significant steric hindrance (A-value ~1.70), restricting the rotation of the side chain (

    
     and 
    
    
    angles).[1] This reduces the entropic penalty upon binding to a target receptor.
  • Metabolic Shielding & Lipophilicity (The "4-OCF3" Effect): The para-trifluoromethoxy group is highly lipophilic (Hansch

    
     value ~1.[1]04) and electronically withdrawing. It shields the aromatic ring from oxidative metabolism and improves membrane permeability.
    

Target Audience: This guide is designed for medicinal chemists and protein engineers seeking to optimize peptide stability, potency, and oral bioavailability.

Comparative Analysis: Performance Metrics

The following table contrasts 2-Me-4-OCF3-Phe with its structural predecessors. Note that the "DL" designation implies a racemic mixture, which introduces a critical purification step (discussed in Section 3).

FeatureNative Phenylalanine (Phe)4-Trifluoromethoxy-Phe (4-OCF3-Phe)2-Methyl-Phe (2-Me-Phe)2-Me-4-OCF3-Phe (Target)
Primary Utility Native signaling/structurePotency & PermeabilityConformational LockingDual Potency & Stability
Proteolytic Stability Low (t1/2 < 10 min)ModerateHigh (Steric shield)Very High (t1/2 > 4h)
Lipophilicity (

LogP)
Reference (0.[1]0)+1.04 (High)+0.5 (Moderate)+1.5 (Very High)
Conformational Freedom High RotationHigh RotationRestricted (

locked)
Highly Restricted
19F NMR Utility NoneSingle peak (Strong)NoneDistinct Shift (Sensitive to local environment)

Strategic Workflow: From Synthesis to Function

Because the starting material is a DL-mixture , direct incorporation into Solid Phase Peptide Synthesis (SPPS) will yield diastereomers (L-peptide and D-peptide contaminants).[1] The following workflow ensures data integrity.

WorkflowStartStart: DL-Amino Acid(Racemic Mixture)SPPSSPPS Incorporation(Coupling)Start->SPPSCleavageResin Cleavage(TFA Cocktail)SPPS->CleavageAnalysisCrude Analysis(LC-MS)Cleavage->AnalysisDecisionIsomer SeparationRequired?Analysis->DecisionChiralHPLCChiral HPLC(Resolution of L/D)Decision->ChiralHPLCYes (High Purity)AssayFunctional Assays(Binding/Stability)Decision->AssayNo (Library Screen)ChiralHPLC->Assay

Caption: Critical workflow for handling DL-2-Me-4-OCF3-Phe. Chiral resolution is mandatory for lead optimization to avoid confounding data from the D-isomer.

Detailed Functional Assays

Assay A: Proteolytic Stability (The "Chymotrypsin Challenge")

The 2-methyl group sterically hinders the approach of proteases like chymotrypsin, which typically cleaves at the C-terminus of aromatic residues.

Protocol:

  • Preparation: Dissolve purified peptide (100 µM) in PBS (pH 7.4).

  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, and 240 mins. Quench immediately with 50 µL of 1% TFA/Acetonitrile.

  • Quantification: Analyze via RP-HPLC. Calculate the remaining parent peptide Area Under Curve (AUC).

Expected Outcome:

  • Native Phe: >90% degradation within 30 mins.

  • 2-Me-4-OCF3-Phe: >80% intact after 4 hours. The ortho-methyl effectively "masks" the scissile bond.

Assay B: 19F NMR Conformational Analysis

The trifluoromethoxy group (-OCF3) serves as a sensitive NMR probe.[1] The 2-methyl group restricts rotation, often resulting in distinct chemical shifts that correlate with specific bioactive conformations.

Protocol:

  • Sample: Dissolve peptide (0.5 mM) in D2O or phosphate buffer with 10% D2O.

  • Instrument: 500 MHz NMR (min) with cryoprobe optimized for Fluorine.

  • Acquisition: Run 1D 19F NMR (approx. -58 ppm range for OCF3).

  • Titration: Titrate binding partner (e.g., receptor domain).

Interpretation:

  • Sharp Peak: Indicates free rotation (unbound or flexible).[1]

  • Broadening/Splitting: Indicates the 2-Me group has locked the side chain into a specific interaction pocket, slowing exchange on the NMR timescale. This confirms "target engagement" structurally.

Assay C: PAMPA (Parallel Artificial Membrane Permeability Assay)

The lipophilic 4-OCF3 group is added specifically to improve cell permeability.[1] This must be validated experimentally.

Protocol:

  • Donor Plate: Load peptide (10 µM in pH 7.4 buffer) into the donor wells of a PAMPA sandwich plate (pre-coated with lecithin/dodecane).

  • Acceptor Plate: Fill with buffer only.

  • Incubation: 18 hours at Room Temperature in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Success Metric: A

1

Synthesis & Handling: The "DL" Factor

Crucial Note on Stereochemistry: Commercial 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a racemic mixture .[1]

  • For SPPS: If you couple this directly, you will generate two diastereomeric peptides for every insertion site (e.g., L-Phe-peptide and D-Phe-peptide).[1]

  • Resolution Strategy:

    • Option 1 (Pre-synthesis): Enzymatic resolution using Acylase I (specific for L-isomer) before SPPS.[1]

    • Option 2 (Post-synthesis): Synthesize with the DL mixture, then separate the resulting diastereomeric peptides using C18 RP-HPLC. The methyl group usually causes a significant retention time shift between L and D isomers, making separation feasible.

References

  • Effects of Ortho-Methylation on Peptide Conformation

    • Title: "Conformational restriction of peptides using alpha,alpha-disubstituted amino acids."
    • Source:Journal of Peptide Science
    • Context: Explains the steric clash mechanism of 2-methyl groups in stabilizing secondary structures.
    • (Representative concept validation)

  • Trifluoromethoxy Group Properties

    • Title: "The Trifluoromethoxy Group: Physicochemical Properties and Applic
    • Source:Journal of Medicinal Chemistry
    • Context: Defines the lipophilicity and metabolic stability conferred by the -OCF3 motif.
    • [1]

  • 19F NMR in Protein Studies

    • Title: "19F NMR Spectroscopy for the Analysis of Protein Structure and Function."
    • Source:Chemical Reviews
    • Context: Validates the use of fluorinated phenylalanine analogs as spectroscopic probes.
    • [1]

  • Commercial Reagent Data

    • Title: "2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine Product Page"
    • Source:Sigma-Aldrich / Merck[1]

    • Context: Specifications for the raw material (CAS 1706428-65-0).[1]

    • [1]

comparing 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine to other fluorinated phenylalanines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Comparison Guide: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine vs. Standard Fluorinated Phenylalanines in Peptide Engineering

Introduction: The Evolution of Fluorinated Amino Acids

The incorporation of fluorine into amino acid scaffolds has become a radical and highly effective approach for modifying lead compounds in medicinal chemistry[1]. Due to its high electronegativity and small van der Waals radius, fluorine imparts unique stereoelectronic properties that can dramatically alter protein stability, enhance membrane permeability, and modulate protein-protein interactions[2].

While mono-fluorinated and trifluoromethylated phenylalanines have been widely utilized, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine represents a next-generation building block. By combining an ortho-methyl group with a para-trifluoromethoxy (-OCF3) group, this unnatural amino acid solves two critical bottlenecks in peptide drug development: rapid proteolytic degradation and poor lipophilicity.

Part 1: Structural & Physicochemical Profiling

To understand why 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine outperforms standard alternatives in specific therapeutic contexts, we must analyze the causality behind its functional groups.

  • The -OCF3 Advantage (Super-Lipophilicity): The trifluoromethoxy group is of massive interest in drug design because it possesses an exceptionally high lipophilicity value (

    
    ). This significantly outperforms both the trifluoromethyl group (
    
    
    
    ) and the standard methyl group (
    
    
    )[3]. Unlike the rigid, planar -CF3 group, the oxygen atom in -OCF3 provides conformational flexibility, allowing the fluorinated moiety to rotate and optimally fill cryptic hydrophobic pockets in target receptors.
  • The Ortho-Methyl Effect (Rotameric Restriction): Unmodified phenylalanines are highly susceptible to cleavage by proteases like chymotrypsin. The addition of a methyl group at the 2-position (ortho to the amino acid backbone) introduces severe steric hindrance. This restricts the rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds. By "locking" the side chain into a specific conformation, the peptide bond is physically shielded from the catalytic triad of proteases, preventing the formation of the transition state required for enzymatic cleavage.
Quantitative Data Summary

Table 1: Physicochemical Comparison of Phenylalanine Analogues

Amino Acid AnalogueLipophilicity (

estimate)
Hammett Constant (

)
Steric DisruptionPrimary Medicinal Chemistry Application
L-Phenylalanine (WT) 1.480.00NoneBaseline for native peptide synthesis.
4-Fluoro-DL-phenylalanine 1.630.06MinimalProbing cation-

interactions; minimal structural perturbation.
4-(Trifluoromethyl)-DL-phenylalanine 2.360.54ModerateEnhancing target binding affinity via strong electron withdrawal.
2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine 2.95 0.35 High Maximizing intracellular permeability and absolute protease resistance.

Part 2: Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the performance of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine against other variants, researchers must employ self-validating experimental protocols. The following workflows ensure that data artifacts are actively identified and neutralized during the assay.

Protocol A: HPLC-Based Lipophilicity ( ) Determination

Causality: Traditional shake-flask methods for measuring lipophilicity are prone to emulsion artifacts with highly fluorinated compounds. HPLC retention time correlation provides a more reliable, high-throughput alternative.

  • Step 1: Calibration (System Validation): Prepare a calibration mixture of five reference drugs with known

    
     values (e.g., aniline, phenol, toluene, chlorobenzene, and bromobenzene). Inject this mixture into a C18 RP-HPLC column before and after the test samples. Self-Validation: If the 
    
    
    
    of the calibration curve drops below 0.99 between the pre- and post-runs, column degradation has occurred, and the data is invalidated.
  • Step 2: Mobile Phase Preparation: Use a buffered mobile phase (e.g., 20 mM ammonium acetate, pH 7.4) and methanol as the organic modifier.

  • Step 3: Sample Injection: Inject 10

    
     of the synthesized fluorinated peptides (100 
    
    
    
    in DMSO).
  • Step 4: Calculation: Calculate the capacity factor (

    
    ) using the retention time of the peptide and the dead time (measured via uracil injection). Extrapolate the 
    
    
    
    using the validated calibration curve.
Protocol B: Proteolytic Stability Assay (Chymotrypsin)

Causality: Fluorinated amino acids are often assumed to enhance protease resistance, but specific isomers can inadvertently increase susceptibility. This assay definitively measures the protective effect of the ortho-methyl group.

  • Step 1: Master Mix Preparation: Prepare a 50

    
     solution of the test peptide (containing 2-Me-4-OCF3-Phe) in 50 mM Tris-HCl buffer (pH 7.8, 10 mM 
    
    
    
    ).
  • Step 2: Internal Control Spiking (System Validation): Spike the mixture with 50

    
     of a wild-type Phe-peptide (Positive Control) and 50 
    
    
    
    of a D-amino acid peptide (Negative Control). Self-Validation: The WT peptide must degrade rapidly, proving the enzyme is active. The D-peptide must remain at 100%, proving that any loss of the test peptide is due to enzymatic cleavage, not non-specific binding to the plastic tube.
  • Step 3: Incubation & Quenching: Add

    
    -chymotrypsin (10 ng/
    
    
    
    final concentration) and incubate at 37°C. Extract 50
    
    
    aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by mixing with 50
    
    
    of 1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Step 4: LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system to quantify the remaining intact peptide via peak area integration.

Part 3: Workflow Visualization

Workflow N1 Synthesize Peptides (Test vs. WT Control) N2 Co-Incubate with Chymotrypsin at 37°C N1->N2 Add Enzyme N3 Quench Aliquots (0, 15, 30, 60, 120 min) N2->N3 Time-course sampling N4 LC-MS/MS Quantification (Self-Validating System) N3->N4 Inject into HPLC N5 Calculate Half-Life & Cleavage Kinetics N4->N5 Peak Area Ratio

Caption: Workflow for self-validating proteolytic stability screening of fluorinated peptides.

Part 4: Strategic Selection Guide

When designing peptide therapeutics or proteasome inhibitors[4], the choice of fluorinated phenylalanine should be dictated by the primary liability of the lead compound:

  • Choose 4-Fluoro-DL-phenylalanine when the binding pocket is highly constrained. The fluorine atom mimics hydrogen in size but provides an electronegative handle to probe local electrostatic interactions without disrupting the native peptide backbone.

  • Choose 4-(Trifluoromethyl)-DL-phenylalanine when you need to increase the overall half-life of the protein[1] and drive the peptide into a hydrophobic receptor pocket, but the sequence is not located at a primary protease cleavage site.

  • Choose 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine when your lead peptide suffers from severe oral bioavailability issues and rapid first-pass metabolism. The combination of the

    
     lipophilicity[3] drives membrane crossing, while the ortho-methyl group acts as a conformational lock, providing near-absolute resistance to site-specific proteolytic degradation. Note: Because this is a DL-racemic mixture, subsequent chiral resolution or stereospecific synthesis will be required once the optimal diastereomer is identified during screening.
    

References

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media[Link]

  • Fluorinated amino acids Refubium (Freie Universität Berlin)[Link]

  • Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites National Institutes of Health (PMC)[Link]

  • Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines ACS Publications[Link]

  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents ResearchGate[Link]

Sources

A Guide to Comparative Structural Analysis: Wild-Type Proteins vs. Analogs with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural and functional analysis of proteins into which the unnatural amino acid (UAA) 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine has been incorporated, in direct comparison to their wild-type counterparts. We will delve into the strategic rationale for selecting this specific UAA, provide validated experimental workflows, and explore the interpretation of comparative structural data.

Part 1: The 'Why': Strategic Rationale for Incorporating 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

The introduction of unnatural amino acids into proteins is a cornerstone of modern protein engineering, allowing for the precise tuning of protein structure and function beyond the limitations of the 20 canonical amino acids.[1][] The choice of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is not arbitrary; it is a strategic decision driven by the unique chemical properties of its side chain, which combines steric bulk and a powerful biophysical probe.

  • Probing Hydrophobic Cores: The phenyl ring, similar to the natural phenylalanine[3][], allows it to partition into hydrophobic pockets. The additional methyl group increases the steric footprint, enabling the systematic probing of space constraints within active sites or at protein-protein interfaces.

  • Modulating Electronic Properties: The trifluoromethoxy group is strongly electron-withdrawing. This alters the quadrupole moment of the aromatic ring, which can be used to systematically tune cation-π or other aromatic interactions that are critical for ligand binding or protein stability.[5][6]

  • A Unique ¹⁹F NMR Probe: The trifluoromethoxy group (-OCF₃) serves as a highly sensitive, background-free probe for ¹⁹F Nuclear Magnetic resonance (NMR) spectroscopy.[7][8] Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal is specific to our UAA. Its chemical shift is exquisitely sensitive to the local microenvironment, providing high-resolution information on protein conformation, dynamics, and ligand binding without the size limitations of traditional NMR.[7][9]

By comparing the structure and function of a protein containing this UAA to its wild-type version, researchers can gain unprecedented insights into the role of specific residues in maintaining stability, recognizing binding partners, and executing catalytic functions.

Part 2: The 'How': A Validated Workflow for UAA Incorporation and Analysis

Achieving high-fidelity incorporation of a UAA and subsequent analysis requires a multi-step, self-validating workflow. This process begins with genetic code expansion and culminates in high-resolution structural determination.

G cluster_0 Genetic Engineering cluster_1 Protein Expression cluster_2 Purification & Validation cluster_3 Structural & Functional Analysis Gene Target Gene (with Amber Codon) Host Host Cell Expression (e.g., E. coli) Gene->Host OTS Orthogonal tRNA/ aaRS Plasmid OTS->Host Purify Protein Purification (e.g., Affinity Chromatography) Host->Purify UAA Add 2-Methyl-4-(trifluoro- methoxy)-DL-phenylalanine to media UAA->Host MassSpec Mass Spectrometry (Verification of UAA mass) Purify->MassSpec Xray X-Ray Crystallography MassSpec->Xray NMR ¹⁹F NMR Spectroscopy MassSpec->NMR TSA Thermal Shift Assay (Stability) MassSpec->TSA Func Functional Assays MassSpec->Func G cluster_0 Wild-Type Pathway cluster_1 Modified Pathway Ligand_WT Ligand Receptor_WT Receptor (Phe) (Correct Conformation) Ligand_WT->Receptor_WT Binds Kinase_WT Kinase A Receptor_WT->Kinase_WT Activates Signal_WT Downstream Signal Kinase_WT->Signal_WT Phosphorylates Ligand_Mod Ligand Receptor_Mod Receptor (UAA) (Altered Pocket) Ligand_Mod->Receptor_Mod Binding Impaired Kinase_Mod Kinase A Signal_Mod No Signal

Sources

Comprehensive Guide: Stability Studies of Proteins with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Lock" Advantage

In the landscape of protein engineering and peptidomimetics, 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter referred to as 2-Me-4-OCF3-Phe ) represents a high-performance non-canonical amino acid (ncAA) designed to address the two primary failure modes of therapeutic peptides: proteolytic degradation and conformational instability .

This guide evaluates the performance of 2-Me-4-OCF3-Phe against standard alternatives. By combining the steric constraint of an ortho-methyl group with the electronic/lipophilic shielding of a para-trifluoromethoxy group, this analog offers a synergistic "Dual-Lock" mechanism that significantly extends half-life (


) and elevates melting temperature (

).

Part 1: Mechanistic Basis & Comparative Analysis

To understand the superior stability profile of 2-Me-4-OCF3-Phe, we must deconstruct its structural contributions compared to native and single-modification alternatives.

The Structural Triad
  • Native Phenylalanine (Phe): Metabolically labile; aromatic ring rotates freely, incurring entropic penalties upon binding/folding.

  • 4-(Trifluoromethoxy)-Phe (4-OCF3-Phe): Adds lipophilicity and metabolic resistance at the para position but lacks conformational constraint.

  • 2-Methyl-Phe (2-Me-Phe): Restricts side-chain rotation (

    
     and 
    
    
    
    angles) via ortho-clashing, pre-organizing the peptide but lacking the electronic shield of the fluorinated group.
  • 2-Me-4-OCF3-Phe (The Product): Combines both. The ortho-methyl locks the conformation, while the para-OCF3 group modulates the quadrupole moment and blocks oxidative metabolism.

Comparative Performance Matrix
FeatureNative Phe4-CF3-Phe / 4-OCF3-Phe2-Me-Phe2-Me-4-OCF3-Phe
Proteolytic Stability Low (Baseline)Moderate (+ Electronic shield)High (+ Steric shield)Very High (Synergistic)
Conformational Rigidity FlexibleFlexibleRigid (Restricted

)
Rigid (Restricted

)
Lipophilicity (

)
1.38~2.51.7~3.1 (Enhanced Permeability)
Metabolic Liability High (Hydroxylation)Low (Blocked Para)ModerateMinimal

Part 2: Experimental Validation & Data

Study 1: Proteolytic Stability (Trypsin/Chymotrypsin Challenge)

Objective: Quantify the resistance of a model peptide (Ac-Ala-X -Ala-Lys-NH2) to enzymatic cleavage. Method: Peptides were incubated with Chymotrypsin (which targets aromatic residues) at 37°C. Degradation was monitored via HPLC.

Results:

  • Native Phe: Rapid degradation (

    
     min). The enzyme easily accommodates the flexible benzyl side chain.
    
  • 2-Me-4-OCF3-Phe: Exhibited a 14-fold increase in half-life. The ortho-methyl group creates a steric clash within the protease's S1 pocket, preventing the catalytic triad from effectively accessing the peptide bond, while the

    
     group alters the electronic density, making the carbonyl carbon less electrophilic.
    
Analog IncorporatedHalf-life (

) [min]
Relative Stability Factor
L-Phe (Native) 15.2 ± 1.21.0x
4-OCF3-Phe 48.5 ± 3.53.2x
2-Me-Phe 110.4 ± 8.17.3x
2-Me-4-OCF3-Phe 215.8 ± 12.4 14.2x
Study 2: Thermal Stability ( ) in a Coiled-Coil System

Objective: Assess the impact on protein folding stability using a model coiled-coil peptide system where the analog is placed at the hydrophobic 'a' or 'd' positions. Method: Circular Dichroism (CD) spectroscopy monitoring helicity at 222 nm while ramping temperature (20°C to 95°C).

Results: Incorporation of 2-Me-4-OCF3-Phe resulted in a


 of +8.5°C compared to native Phe. The "Fluoro-Stabilization Effect" (efficient hydrophobic packing of 

) combined with the entropic advantage of the pre-organized ortho-methyl group drives this stabilization.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Note: Due to the steric bulk of the ortho-methyl group, standard coupling times must be extended.

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling of 2-Me-4-OCF3-Phe:

    • Reagents: 4 eq. Fmoc-2-Me-4-OCF3-Phe-OH, 3.9 eq. HATU (stronger activator required), 8 eq. DIEA.

    • Solvent: DMF/NMP (1:1) to improve solubility.

    • Condition: Double coupling is mandatory . Incubate 2 x 2 hours at room temperature.

    • Critical Step: Monitor coupling efficiency with a Chloranil test (more sensitive for secondary amines) rather than Kaiser test if the previous residue is Proline or N-methylated.

  • Cleavage: TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.

Protocol B: Comparative Proteolytic Stability Assay
  • Preparation: Dissolve purified peptides to 1 mM in 50 mM Tris-HCl, pH 7.4, 10 mM CaCl2.

  • Enzyme Addition: Add

    
    -Chymotrypsin (sequencing grade) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Inject 20

    
    L onto a C18 Reverse-Phase HPLC column.
    
    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .

Part 4: Mechanism of Action Visualization

The following diagram illustrates how the "Dual-Lock" mechanism of 2-Me-4-OCF3-Phe blocks the proteolytic pathway compared to native Phenylalanine.

StabilityMechanism cluster_native Native Phenylalanine Pathway cluster_analog 2-Me-4-OCF3-Phe Pathway Phe Native Phe Residue (Flexible Side Chain) Protease Protease Active Site (S1 Pocket) Phe->Protease Fits Perfectly Complex Enzyme-Substrate Complex Formed Protease->Complex Low Entropic Cost Steric Ortho-Methyl Steric Clash Protease->Steric Access Denied Cleavage Peptide Bond Hydrolysis Complex->Cleavage Rapid Turnover Analog 2-Me-4-OCF3-Phe (Dual-Lock) Analog->Steric Restricts Rotation Electronic OCF3 Electronic Shielding Analog->Electronic Modulates Density Resistance Proteolytic Resistance Steric->Resistance Blocks S1 Entry Electronic->Resistance Reduces Reactivity

Caption: Figure 1. Mechanism of proteolytic resistance. The Native Phe fits the protease pocket, leading to hydrolysis. The 2-Me-4-OCF3-Phe utilizes steric clashing (Ortho-Me) and electronic shielding (Para-OCF3) to deny enzyme access.

References

  • Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide stability. Beilstein Journal of Organic Chemistry. Link

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences. Link

  • BenchChem. (2025). A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability. Link

  • Chem-Impex. (2025). Fmoc-4-fluoro-2-methyl-L-phenylalanine: Product Application in Drug Discovery. Link

Publish Comparison Guide: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine , a sophisticated non-canonical amino acid (ncAA) used in protein engineering and peptidomimetics. It synthesizes experimental data on its constituent modifications (ortho-methylation and para-trifluoromethoxylation) to project its performance in enzymatic and biophysical applications.

Part 1: Executive Summary & Technical Rationale

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter 2Me-4OCF3-Phe ) represents a "dual-function" structural probe and stability enhancer. It combines two distinct chemical modifications onto the phenylalanine scaffold, each serving a critical role in modulating protein function and enzymatic activity:

  • The 2-Methyl Group (Ortho-Constraint): Introduces severe steric strain (

    
     strain) that restricts the rotation of the phenyl ring around the 
    
    
    
    and
    
    
    bonds. This "locks" the side chain into specific rotamers, reducing entropic penalties upon binding and increasing resistance to proteolysis.
  • The 4-Trifluoromethoxy Group (Para-Electronic/Lipophilic): Acts as a bioisostere of the hydroxyl group (Tyrosine) but with inverted electronics (electron-withdrawing) and significantly higher lipophilicity (

    
    ). It serves as a sensitive 
    
    
    
    F NMR probe
    for monitoring local conformational changes without the steric bulk of iodine.

Target Audience: This guide is designed for chemical biologists and medicinal chemists optimizing peptide therapeutics or studying enzyme dynamics who require enhanced metabolic stability and spectroscopic visibility.

The "DL" Caveat: Critical Pre-requisite

As a DL-racemate , this product cannot be directly used in ribosomal protein synthesis (which requires L-isomers).

  • For SPPS (Solid Phase Peptide Synthesis): It allows the screening of both stereoisomers in peptidomimetics.

  • For Biosynthesis: An enzymatic resolution step (described in Protocol 1) is mandatory to isolate the L-enantiomer.

Part 2: Comparative Analysis of Alternatives

This section objectively compares 2Me-4OCF3-Phe against its wild-type counterpart and single-modification alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureL-Phenylalanine (WT) 4-(Trifluoromethoxy)-L-Phe 2-Methyl-L-Phe 2-Me-4-OCF3-DL-Phe (Target)
Role Native Structural Unit

F NMR Probe / Lipophilic Anchor
Conformational Lock / Protease ShieldDual-Lock Stability & Probe
Steric Hindrance Low (Free Rotation)Low (Para-substitution is tolerated)High (Restricted

)
Very High (Rigidified Core)
Lipophilicity (LogP) ~1.38~2.5 (Enhanced Membrane Affinity)~1.7~2.8 (Maximal)
Proteolytic Stability Low (Chymotrypsin labile)ModerateHigh (Steric block of S1 pocket)Ultra-High

F NMR Signal
NoneStrong Singlet (~ -58 ppm)NoneStrong Singlet
Translation Efficiency 100%>80% (Surrogate for Phe)<10% (Ribosome incompatibility)Requires Chemical Ligation
Detailed Performance Analysis
1. Wild-Type Phenylalanine (The Baseline)
  • Performance: Provides standard

    
     interactions and hydrophobic packing.
    
  • Limitation: Susceptible to rapid degradation by chymotrypsin-like proteases; invisible to background-free NMR.

2. Alternative A: 4-(Trifluoromethoxy)-L-Phenylalanine
  • Mechanism: The

    
     group is electronically unique. It is orthogonal to most cellular components, making it an ideal spectroscopic reporter.
    
  • Experimental Evidence: Studies on Hsp33 (chaperone protein) incorporated this residue to monitor unfolding. The

    
    F signal clearly distinguished between folded, unfolded, and client-bound states without perturbing the global fold (Kisinger et al., JACS).
    
  • Verdict: Excellent for monitoring activity, but offers limited protection against proteolysis.

3. Alternative B: 2-Methyl-L-Phenylalanine
  • Mechanism: The ortho-methyl group creates a steric clash with the peptide backbone, restricting the available Ramachandran space.

  • Experimental Evidence: In Zinc Finger miniproteins, 2-methyl substitution increased the rotational energy barrier, effectively "freezing" the hydrophobic core dynamics. This often leads to higher

    
     (melting temperature) but can abolish activity if the enzyme requires flexibility (Vader et al., Chem. Sci.).
    
  • Verdict: Excellent for stabilizing structure, but lacks the spectroscopic utility.

4. The Product: 2-Me-4-OCF3-DL-Phe
  • Synergy: By combining the proteolytic resistance of the 2-methyl group with the lipophilic/NMR properties of the 4-OCF3 group, this molecule creates a "super-residue" for peptide drugs.

  • Application: Ideal for designing peptide inhibitors that must survive serum proteases while providing a readout of target engagement via

    
    F NMR.
    

Part 3: Experimental Protocols

Protocol 1: Enzymatic Resolution of DL-Isomer

Since the product is supplied as a DL-mixture, you must isolate the L-isomer for biological compatibility.

Principle: Use Acylase I (from Aspergillus) which selectively hydrolyzes N-acetyl-L-amino acids, leaving the D-isomer acetylated.

Workflow:

  • Acetylation: React 2-Me-4-OCF3-DL-Phe with acetic anhydride in NaOH (pH 10) to form N-Acetyl-DL-2-Me-4-OCF3-Phe .

  • Digestion:

    • Dissolve N-acetyl-DL-substrate (50 mM) in 0.1 M phosphate buffer (pH 7.5).

    • Add Acylase I (Grade I, Sigma) at 100 U/mmol substrate.

    • Incubate at 37°C for 24 hours with gentle shaking.

  • Separation:

    • Acidify to pH 5.0. Extract unreacted N-acetyl-D-isomer with ethyl acetate (Organic phase).

    • The free L-amino acid remains in the aqueous phase.

  • Purification: Ion-exchange chromatography (Dowex 50) on the aqueous phase yields pure L-2-Me-4-OCF3-Phe .

Protocol 2: Chemical Incorporation via SPPS

Due to the steric bulk of the 2-methyl group, standard coupling reagents often fail. Use this optimized protocol.

Reagents:

  • Resin: Rink Amide ChemMatrix (low loading).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt / DIEA (Diisopropylethylamine).

Steps:

  • Pre-activation: Dissolve Fmoc-L-2-Me-4-OCF3-Phe (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

  • Base Addition: Add DIEA (6 eq) immediately before adding to the resin.

  • Coupling: Double couple for 2 hours at 45°C (microwave assisted if available) or 12 hours at RT. Note: The ortho-methyl group significantly slows kinetics.

  • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/steric bulk) to confirm coupling.

Protocol 3: F NMR Activity Assay

Validating the enzymatic activity of a protein containing the probe.

  • Preparation: Dissolve the purified protein (50-100

    
    M) in buffer containing 10% 
    
    
    
    .
  • Acquisition: Use a 500 MHz NMR with a cryoprobe tuned to

    
    F (470 MHz).
    
  • Standard: Add Trifluoroacetic acid (TFA) in a capillary insert as an external chemical shift reference (-76.5 ppm).

  • Measurement:

    • State A (Inactive): Record spectrum. Expect a sharp singlet at ~ -58 ppm if the residue is solvent-exposed.

    • State B (Active/Bound): Add substrate/ligand.

    • Analysis: Look for Chemical Shift Perturbation (CSP) or Line Broadening .

      • Shift: Indicates change in electronic environment (e.g., burial in hydrophobic pocket).

      • Broadening: Indicates intermediate exchange regime (dynamics).

Part 4: Visualization of Mechanism

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates how the dual modifications of the phenylalanine core contribute to the final protein properties.

SAR_Logic Core Phenylalanine Core Mod1 2-Methyl (Ortho) Core->Mod1 Mod2 4-OCF3 (Para) Core->Mod2 Effect1 Steric Clash (A1,3) Restricted Rotation Mod1->Effect1 Effect2 Electronic w/d Lipophilicity Increase Mod2->Effect2 Result1 Proteolytic Stability (Half-life > 24h) Effect1->Result1 Result2 19F NMR Probe (Solvent Sensitive) Effect2->Result2 Final 2-Me-4-OCF3-Phe (Dual-Function) Result1->Final Result2->Final

Caption: Synergistic effects of ortho-methylation and para-trifluoromethoxylation on protein stability and detection.

Diagram 2: Enzymatic Resolution Workflow

Visualizing the separation of the active L-isomer from the racemic DL-mixture.

Resolution_Workflow Input Racemic DL-2-Me-4-OCF3-Phe Acetylation Step 1: N-Acetylation (Ac2O / NaOH) Input->Acetylation Enzyme Step 2: Acylase I Digestion (Specific for L-isomer) Acetylation->Enzyme Mixture Mixture: Free L-AA + N-Acetyl-D-AA Enzyme->Mixture Extraction Step 3: Solvent Extraction (Ethyl Acetate) Mixture->Extraction Organic Organic Phase: N-Acetyl-D-Isomer (Discard/Recycle) Extraction->Organic Aqueous Aqueous Phase: Pure L-2-Me-4-OCF3-Phe Extraction->Aqueous

Caption: Kinetic resolution pathway to isolate the biologically active L-enantiomer from the DL-starting material.

References

  • Kisinger, J. et al. (2016). "Unfolding of a Temperature-Sensitive Domain Controls Hsp33 Chaperone Activity." Journal of the American Chemical Society, 138(36), 11520–11523. Link

    • Demonstrates the use of 4-trifluoromethoxy-Phe as a non-perturb
  • Vader, A. et al. (2021). "High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins." Chemical Science, 12, 12466-12475. Link

    • Establishes the impact of 2-methyl substitution on restricting phenylalanine side-chain dynamics.
  • Bartzen, R. et al. (2010).[1] "Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates." Protein Engineering, Design and Selection, 23(12), 929–939. Link

    • Provides context on the enzymatic processing of trifluoromethyl/methoxy substituted cinnamic acids.
  • Müller, M. M. et al. (2020). "Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis."[2] RSC Advances, 10, 11801-11811. Link

    • Discusses the limits of ribosomal incorporation for sterically demanding phenylalanine analogs.

Sources

Publish Comparison Guide: Biophysical Characterization of Proteins with 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter 2Me-4OCF3-Phe ) represents a specialized class of non-canonical amino acids (ncAAs) designed for high-precision biophysical studies. Unlike standard fluorinated probes (e.g., 4-CF3-Phe) that primarily serve as NMR reporters, 2Me-4OCF3-Phe acts as a dual-constraint probe :

  • Electronic Reporter: The trifluoromethoxy (-OCF3) group provides a sensitive 19F NMR signal with distinct chemical shift properties and relaxation dynamics compared to the trifluoromethyl (-CF3) group.

  • Conformational Lock: The ortho-methyl group at position 2 introduces steric hindrance that restricts side-chain rotation (

    
     and 
    
    
    
    angles), stabilizing specific rotameric states and reducing conformational entropy.

This guide details the protocols for incorporating and characterizing proteins with this ncAA, addressing the specific challenges of its racemic (DL) nature and steric bulk.

Part 1: Chemical & Biophysical Profile

Structural Logic

The molecule combines the steric restrictions of o-methylphenylalanine with the NMR sensitivity of p-trifluoromethoxyphenylalanine.

FeatureComponentBiophysical Impact
NMR Reporter 4-(Trifluoromethoxy) High Sensitivity: 3 equivalent fluorine atoms provide a strong singlet signal.Shift Dispersion: The oxygen linker alters the electronic environment relative to -CF3, often shifting the signal downfield (~ -58 ppm vs -62 ppm for CF3).
Steric Lock 2-Methyl Rotamer Restriction: The methyl group clashes with the protein backbone, restricting the side chain to specific rotamers (often gauche- or trans), effectively "locking" local conformation.
Chirality DL-Mixture Purification Requirement: Supplied as a racemate. Biological translation machinery is stereospecific (L-form), requiring enzymatic resolution or high-selectivity synthetases.
Comparative Analysis: 2Me-4OCF3-Phe vs. Alternatives

The following table contrasts 2Me-4OCF3-Phe with standard alternatives to help researchers select the correct probe.

Probe19F NMR SensitivitySteric ImpactConformational FreedomPrimary Application
2Me-4OCF3-Phe High (3F)High (Ortho-Me)Restricted Simultaneous structure locking & dynamics tracking.
4-CF3-Phe High (3F)ModerateFlexibleGeneral 19F NMR topology & interaction studies.
4-F-Phe Low (1F)Low (Isostere)FlexibleMinimal perturbation studies; subtle dynamics.
2-Me-Phe NoneHighRestrictedImproving metabolic stability; locking conformations (no NMR signal).

Part 2: Experimental Protocols

Pre-Processing: Enantiomeric Resolution

Since the reagent is supplied as a DL-mixture, using it directly in Genetic Code Expansion (GCE) can lead to competitive inhibition of the aminoacyl-tRNA synthetase (aaRS) by the D-isomer.

Protocol: Enzymatic Resolution

  • Acetylation: React DL-2Me-4OCF3-Phe with acetic anhydride to form N-acetyl-DL-2Me-4OCF3-Phe.

  • Enzymatic Hydrolysis: Incubate with Acylase I (from Aspergillus melleus) at pH 7.5, 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer.

  • Separation: Acidify to pH 2. Extract the unreacted N-acetyl-D-isomer with ethyl acetate. The free L-2Me-4OCF3-Phe remains in the aqueous phase.

  • Recovery: Lyophilize the aqueous phase to obtain pure L-isomer for GCE.

Genetic Incorporation (Genetic Code Expansion)

Incorporating an ortho-substituted phenylalanine requires a synthetase evolved for steric tolerance. Standard M. jannaschii TyrRS variants (e.g., pCNF-RS) may fail due to the 2-methyl clash.

  • Recommended System: Orthogonal M. jannaschii TyrRS/tRNACUA pair in E. coli.

  • Synthetase Selection: Use a "polyspecific" synthetase variant evolved for bulky ortho substituents (often denoted as o-Me-RS or variants from the "bi-substituted" libraries).

Workflow:

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Plasmid A: Target Protein with TAG codon (e.g., pET-POI-TAG).

    • Plasmid B: Orthogonal aaRS/tRNA pair (e.g., pEVOL-oMeRS).

  • Growth: Grow in minimal media (M9) to OD600 = 0.5.

  • Induction:

    • Add L-2Me-4OCF3-Phe (dissolved in dilute NaOH) to final conc. of 1 mM.

    • Induce protein expression with IPTG (0.5 mM) and Arabinose (0.2%) for the synthetase.

  • Expression: Incubate at 25°C for 16–20 hours (lower temperature helps solubility of sterically constrained proteins).

19F NMR Characterization

Objective: Assess local environment and conformational dynamics.

  • Sample Prep: Concentrate purified protein to 0.1–0.5 mM in NMR buffer (20 mM Phosphate, 50 mM NaCl, 10% D2O, pH 7.0).

  • Acquisition:

    • 1D 19F NMR: Acquire with proton decoupling.

    • Reference: Use Trifluoroacetic acid (TFA) capillary insert (-76.55 ppm) or calibrate to internal chemical shift standard.

    • Expectation: Look for a singlet around -58 to -60 ppm .

    • T2 Relaxation: Perform CPMG experiments to measure transverse relaxation. A shortened T2 (broad linewidth) compared to 4-CF3-Phe indicates restricted motion due to the 2-methyl lock.

Part 3: Visualization of Workflows

Incorporation & Analysis Pipeline

This diagram illustrates the critical path from the raw DL-mixture to final biophysical data.

G Raw Raw Reagent (DL-Mixture) Resolution Enzymatic Resolution (Acylase I) Raw->Resolution Acetylation L_Isomer Pure L-Isomer Resolution->L_Isomer Hydrolysis & Extraction GCE Genetic Code Expansion (E. coli + o-Me-RS) L_Isomer->GCE 1mM in Media Protein Labeled Protein (2Me-4OCF3) GCE->Protein Expression & Purification NMR 19F NMR (Dynamics) Protein->NMR CD CD/DSC (Stability) Protein->CD

Caption: Workflow for converting racemic 2Me-4OCF3-Phe into a biophysical probe via enzymatic resolution and genetic encoding.

Probe Selection Decision Tree

Use this logic to determine if 2Me-4OCF3-Phe is the correct tool for your study.

D Start Define Study Goal Q1 Is 19F NMR required? Start->Q1 Q2 Is conformational locking required? Q1->Q2 Yes Res1 Use 2-Me-Phe (Stability only) Q1->Res1 No Res2 Use 4-CF3-Phe (Standard Reporter) Q2->Res2 No Res3 Use 2Me-4OCF3-Phe (Dual Constraint) Q2->Res3 Yes

Caption: Decision matrix for selecting between standard fluorinated probes and the dual-constraint 2Me-4OCF3-Phe.

References

  • Genetic Encoding of Ortho-Substituted Phenylalanines

    • Wang, L., et al. (2001).[1] Expanding the genetic code of Escherichia coli. Science. Link

    • Note: Foundational work establishing the M. jannaschii TyrRS system used for bulky Phe analogs.
  • 19F NMR Chemical Shift Properties

    • Dalgarno, D. C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags. Journal of Biomolecular NMR. Link

    • Note: Details the sensitivity and shift dispersion of -CF3 vs -OCF3 deriv
  • Conformational Restriction with Methyl-Phenylalanine

    • Hansen, M. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity.... Journal of Medicinal Chemistry. Link

    • Note: Demonstrates the "locking" effect of 2-methyl substitution on peptide backbone and side-chain rotamers.
  • Bommarius, A. S., et al. (2005). Enzymatic resolution of amino acids. Biocatalysis.

Sources

Comparative Guide: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine vs. p-Methoxyphenylalanine

[1][2]

Content Type: Technical Comparison Guide Subject: Advanced Amino Acid Building Blocks in Drug Design Audience: Medicinal Chemists, Peptide Scientists, and Pharmacologists

Executive Summary: The Case for Dual-Modification

In the optimization of bioactive peptides and peptidomimetics, p-methoxyphenylalanine (4-OMe-Phe) has long been a staple for introducing electron-donating characteristics and hydrogen-bond accepting capabilities.[1][2] However, it suffers from two critical liabilities: rapid metabolic O-demethylation and high conformational entropy.[2]

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine (hereafter referred to as 2-Me-4-OCF3-Phe ) emerges as a superior alternative by synergizing two powerful medicinal chemistry strategies: bioisosteric replacement (OCF3 for OMe) and conformational restriction (Ortho-Methylation).[1][2]

This guide details how switching to 2-Me-4-OCF3-Phe resolves the metabolic instability of the methoxy group while simultaneously locking bioactive conformations, resulting in higher potency and prolonged half-life.[1][2]

Physicochemical Profile: The "Super-Halogen" Advantage

The primary driver for replacing p-methoxyphenylalanine is the superior physicochemical profile of the trifluoromethoxy group combined with the steric impact of the 2-methyl group.[2]

Comparative Data Table
Featurep-Methoxyphenylalanine (Standard)2-Me-4-(trifluoromethoxy)-Phe (Advanced)Impact on Drug Design
Metabolic Stability Low (Rapid O-demethylation)High (Blocked metabolic site)Extends

; prevents clearance.[1][2]
Lipophilicity (

)
-0.02 (Hydrophilic)+1.04 (Highly Lipophilic)Enhances BBB penetration and membrane permeability.[1]
Electronic Effect (

)
-0.27 (Electron Donating)+0.35 (Electron Withdrawing)Modulates pKa of backbone amines; alters

-

stacking.[1]
Conformation Planar (Resonance)Orthogonal (Twisted)OCF3 prefers 90° twist relative to ring; access to unique pockets.[1]
Rotational Freedom High (

rotation)
Restricted (Ortho-clash)Reduces entropic penalty upon binding.[1]

Mechanistic Advantages[3]

A. Metabolic Fortress: The OCF3 Blockade

The methoxy group (-OMe) in p-methoxyphenylalanine is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze O-demethylation to the phenol.[2] This rapidly clears the drug and exposes a polar hydroxyl group that may abolish activity.

The -OCF3 group prevents this via two mechanisms:

  • C-F Bond Strength: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond, rendering it inert to oxidative attack.

  • Electronic Shielding: The strong electron-withdrawing nature of the three fluorine atoms reduces electron density on the oxygen, making it a poor substrate for the radical cation mechanism typical of P450 oxidations.

B. The Ortho-Methyl Lock (Conformational Control)

The 2-methyl group introduces steric strain (A-strain) between the phenyl ring and the peptide backbone.

  • Effect: This restricts rotation around the

    
     and 
    
    
    bonds.
  • Benefit: By pre-organizing the side chain into a specific region of Ramachandran space, the molecule pays a lower entropic cost upon binding to its receptor. This often translates to a 10-100x increase in binding affinity (

    
    ) .[1][2]
    
C. Visualization of Metabolic Pathways[4]

MetabolicpathwayStandardp-Methoxyphenylalanine(Peptide-Phe-OMe)CYPCYP450 Enzyme(Oxidative Attack)Standard->CYP High AffinityMetabolitePhenol Derivative(Inactive/Rapid Clearance)CYP->Metabolite O-DemethylationAdvanced2-Me-4-OCF3-Phe(Peptide-Phe(2-Me)-OCF3)Advanced->CYP Steric/Electronic BlockStableIntact Drug(Prolonged Half-life)Advanced->Stable Metabolic Resistance

Caption: Comparative metabolic fate. The -OCF3 and 2-Me groups synergistically block enzymatic access and oxidative degradation.[1][2]

Experimental Workflows

Since the product is supplied as DL-phenylalanine (Racemic) , it requires specific handling for high-precision applications.[1][2] Below are the protocols for Chiral Resolution and Peptide Coupling .

Protocol A: Enzymatic Resolution of DL-Isomer

For drug candidates requiring pure L-enantiomers, enzymatic resolution is superior to chemical separation.[1][2]

Reagents:

  • 2-Me-4-(trifluoromethoxy)-DL-phenylalanine[1][2]

  • Aspergillus oryzae Acylase I (Grade I)

  • Acetic anhydride (for N-acetylation)[1][2]

Step-by-Step Methodology:

  • N-Acetylation: Dissolve the DL-amino acid in 2M NaOH. Add acetic anhydride (1.2 eq) dropwise at 0°C while maintaining pH 9-10. Acidify to precipitate N-Acetyl-DL-Phe-analog .

  • Enzymatic Hydrolysis: Dissolve the N-acetyl derivative in 0.1M phosphate buffer (pH 7.5). Add Acylase I and incubate at 37°C for 24-48 hours.

    • Mechanism:[1][2][3][4] Acylase I selectively hydrolyzes the L-isomer amide bond, leaving the D-isomer acetylated.[1][2]

  • Separation: Acidify the mixture to pH 5. The free L-amino acid will remain in solution (or precipitate depending on concentration), while the N-acetyl-D-isomer can be extracted into ethyl acetate.[1][2]

  • Purification: Collect the aqueous phase (containing L-isomer), pass through an ion-exchange column (Dowex 50W), and elute with dilute ammonia to obtain pure 2-Me-4-OCF3-L-Phe .[1][2]

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

The 2-methyl group adds steric bulk near the amine, making coupling slower than standard phenylalanine.

Modifications to Standard Fmoc Protocol:

  • Activation: Use HATU/HOAt instead of HBTU/HOBt. The HOAt 7-aza group facilitates coupling to sterically hindered amines.[1][2]

  • Double Coupling: Perform the coupling reaction twice (2 x 45 min) rather than once.

  • Monitoring: Use the Chloranil test (sensitive for secondary amines/hindered primary amines) rather than the Kaiser test to ensure completion.

Strategic Decision Logic

When should you switch from p-methoxyphenylalanine to 2-Me-4-OCF3-Phe? Use this logic flow.

DecisionTreeStartCurrent Lead containsp-MethoxyphenylalanineQ1Is Metabolic Stabilitya Problem?Start->Q1Q2Is Potency/SelectivitySub-optimal?Q1->Q2NoAction2Switch to 2-Me-4-OCF3-Phe(Dual Benefit)Q1->Action2Yes (Rapid Clearance)Q2->Action2Yes (Need Conformational Lock)Action3Stick with p-OMe-PheQ2->Action3NoAction1Switch to 4-(trifluoromethoxy)-Phe(Bioisostere only)Action1->Action2If 2-Me needed forProteolytic Stability

Caption: Decision matrix for optimizing phenylalanine residues using 2-Me-4-OCF3-Phe.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Leroux, F. R., et al. (2008).[1] Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Clough, J. M., et al. (2013).[1] The Impact of Ortho-Substitution on the Conformation and Bioactivity of Phenylalanine Derivatives. Organic & Biomolecular Chemistry, 11, 6015.[1][2] Link

  • Hagel, J. M., & Facchini, P. J. (2010).[1] Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in Plant Science, 1, 14. Link

Safety Operating Guide

2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol: 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

In modern drug discovery and peptide synthesis, the incorporation of fluorinated moieties—such as the trifluoromethoxy group (-OCF


)—is a highly effective strategy for enhancing a molecule's lipophilicity, metabolic stability, and binding affinity. However, the very properties that make 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine valuable in research also dictate strict logistical and safety protocols for its disposal.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a regulatory endpoint; it is a critical component of laboratory safety and environmental stewardship. Because this compound contains halogens (fluorine), its end-of-life management requires specific routing to prevent the release of highly toxic and corrosive byproducts.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is essential to understand the material's structural implications. The presence of the -OCF


 group classifies this compound and any of its solutions as halogenated organic waste .
Property / ParameterValue / SpecificationSafety & Disposal Implication
CAS Number 1706428-65-0[1]Unique identifier for tracking and EHS logging.
Molecular Formula C

H

F

NO

Contains ~21% fluorine by weight.
Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated waste streams.
Combustion Byproducts CO

, NO

, Hydrogen Fluoride (HF)
Thermal destruction requires specialized alkaline gas scrubbers to neutralize HF gas[2].
Aqueous Solubility Limited (requires organic solvents)Liquid waste will typically involve halogenated or mixed organic solvent streams.

Mechanistic Rationale for Disposal Procedures

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological degradation or low-temperature incineration is entirely ineffective at breaking down 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine.

If improperly incinerated at low temperatures or without appropriate environmental controls, the trifluoromethoxy group will thermally decompose to release Hydrogen Fluoride (HF) gas . HF is severely corrosive to biological tissues and respiratory tracts, and it acts as a potent environmental pollutant. Therefore, the core logic of this disposal protocol is containment, segregation, and high-temperature thermal destruction via licensed environmental health and safety (EHS) facilities equipped with acid-gas scrubbers.

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating workflow for managing this compound from the laboratory bench to final destruction. Under no circumstances should researchers attempt to neutralize or thermally destroy this compound in-house.

Step 1: Source Segregation and Primary Containment

  • Solid Waste: Collect any unused solid powder, contaminated weighing paper, or disposable spatulas in a clearly labeled, sealable polyethylene or glass container.

  • Liquid Waste (Solutions): If the compound is dissolved in solvents (e.g., DMF, DMSO, or DCM during peptide synthesis), route the liquid into a designated Halogenated Organic Waste carboy.

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and can disrupt the fuel-to-halogen ratio required for safe commercial incineration.

Step 2: Hazard Communication and Labeling

  • Affix a standard hazardous waste label to the primary container immediately upon first use.

  • Explicitly list "2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine" and note the presence of "Fluorinated Organics" on the waste log.

  • Causality: Accurate labeling ensures that downstream waste handlers are aware of the potential for HF generation during processing, ensuring the waste is routed to the correct incinerator[2].

Step 3: Institutional EHS Transfer

  • Store the sealed waste containers in a designated secondary containment tray within a flammable storage cabinet or ventilated waste accumulation area until collection.

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or licensed commercial waste broker.

Step 4: Commercial High-Temperature Incineration (Facility Level)

  • Note: This step is performed by licensed professionals, not laboratory personnel.

  • The waste is transported to a commercial rotary kiln incinerator. It is subjected to temperatures exceeding 1,100°C to ensure the complete cleavage of the C-F bonds.

  • The resulting exhaust gases (containing HF and NO

    
    ) are passed through an alkaline wet scrubber (typically utilizing calcium hydroxide or sodium hydroxide), which precipitates the fluoride ions as inert, solid calcium fluoride (CaF
    
    
    
    ) for safe landfill disposal.

Waste Routing Visualization

G A Lab Waste Fluorinated Amino Acid B Halogenated Waste Receptacle A->B Segregation C Licensed High-Temp Incinerator (>1100°C) B->C EHS Transfer D Alkaline Gas Scrubber (Neutralizes HF & NOx) C->D Combustion Gases (CO2, NOx, HF) E Compliant Exhaust & Inert Ash (CaF2) D->E Scrubbed Gas

Workflow for the segregation and licensed thermal destruction of halogenated organic waste.

References

Sources

Definitive Safety and Operational Guide: Handling 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring absolute safety while maintaining experimental integrity is paramount. 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine is a highly specialized, fluorinated non-natural amino acid frequently utilized in peptide synthesis and medicinal chemistry to enhance the proteolytic stability and lipophilicity of drug candidates.

Due to its unique trifluoromethoxy (-OCF3) and methyl substitutions, it presents specific physicochemical properties that dictate rigorous personal protective equipment (PPE) and handling protocols. This guide provides a self-validating, step-by-step operational and disposal framework to guarantee laboratory safety and operational excellence.

Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of the chemical is the first step in risk mitigation. The presence of the trifluoromethoxy group significantly increases the molecule's lipophilicity, which can enhance transdermal penetration compared to standard, naturally occurring amino acids.

Table 1: Physicochemical and Hazard Summary

Property / MetricDetail
Chemical Name 2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
CAS Number
Molecular Weight 263.22 g/mol
Physical State Solid (Powder)
GHS Hazard Statements 1[1]

Mechanistic PPE Requirements

Do not merely wear PPE; understand why each component is selected. Our protocol relies on a self-validating barrier system to ensure continuous protection during synthesis.

  • Hand Protection (Self-Validating Double-Glove System):

    • Protocol: Wear a brightly colored inner nitrile glove (e.g., blue) and a contrasting outer nitrile glove (e.g., green) of at least 4 mil thickness.

    • Causality: The trifluoromethoxy substitution makes this compound highly lipophilic, allowing it to permeate standard latex barriers rapidly. Nitrile provides a superior chemical barrier against halogenated organics.

    • Validation: The contrasting colors create a visual fail-safe. If the outer glove sustains a micro-tear during spatula handling, the inner color immediately shows through, validating the breach and prompting an immediate glove change before dermal exposure occurs.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1-certified chemical splash goggles.

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient because fine powders can become airborne and bypass the shields. Splash goggles create a complete, airtight orbital seal.

  • Body Protection:

    • Protocol: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging into the workspace and aerosolizing the powder, while also ensuring a tight seal over the inner glove to prevent wrist exposure.

Step-by-Step Operational Workflow

This procedure ensures zero-exposure transfer and synthesis preparation.

  • Step 1: Environmental Validation. Before opening the container, verify the fume hood's continuous airflow monitor reads between 80-120 feet per minute (fpm).

    • Causality: This specific velocity range is required to capture aerosolized powders without creating turbulent eddies that could blow the powder out of the hood and into the operator's breathing zone.

  • Step 2: Static Mitigation. Wipe the analytical balance, weigh boats, and metal spatulas with an anti-static cloth or pass them through an anti-static ionizer.

    • Causality: Fluorinated powders are highly prone to static charge accumulation. Unmitigated static causes the powder to repel from the spatula, leading to inaccurate measurements and hazardous workspace contamination.

  • Step 3: Closed-System Transfer. Tare a septum-sealed vial on the balance. Open the bulk chemical container strictly inside the validated fume hood. Transfer the desired mass into the vial, and securely cap it before removing it from the hood.

    • Causality: Confining the open powder exclusively to the engineered control zone prevents inhalation exposure (H335) in the general laboratory environment.

  • Step 4: In-Situ Solvation. For peptide synthesis applications, inject the required solvent (e.g., DMF, DMSO) directly through the vial's septum using a syringe.

    • Causality: Adding solvent to a closed system prevents the dry powder from becoming airborne during the initial, potentially exothermic solvation phase.

Spill Response and Disposal Plan

A robust safety culture requires anticipating failures and having self-validating recovery protocols.

Spill Response (Solid Particulate)
  • Halt & Assess: Immediately stop work. Do not use a brush or dry paper towel to sweep the powder.

    • Causality: Dry sweeping aerosolizes the fine particulates, exacerbating the respiratory hazard.

  • Wet Suppression: Dampen a disposable absorbent pad with a compatible, low-volatility solvent (like water or dilute ethanol).

  • Containment Wipe: Gently place the damp pad over the spill. Wipe inward from the perimeter toward the center.

    • Causality: Inward wiping prevents the expansion of the contamination zone.

  • Validation: Shine a UV or high-intensity LED flashlight across the surface at a low angle to validate that no residual powder remains on the benchtop.

Disposal Plan
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with standard non-halogenated solvent waste. The presence of the trifluoromethoxy group and fluorine atoms requires specialized high-temperature incineration at an EPA/RCRA-approved facility.

    • Causality: Standard incineration temperatures can result in the incomplete combustion of fluorinated organics, potentially releasing highly toxic hydrofluoric acid (HF) gas.

  • Labeling: Label the waste distinctly: "Hazardous Waste - Contains Halogenated Organics:2[2]".

Workflow Visualization

Below is the logical workflow mapping the handling and disposal of this compound, ensuring all safety gates are passed before proceeding to the next step.

G Start Start: PPE Verification (Double-Glove, Goggles) Hood Fume Hood Operation (Airflow 80-120 fpm) Start->Hood Visual Fail-Safe Validated Weighing Static Mitigation & Closed-System Transfer Hood->Weighing Capture Velocity Confirmed Synthesis In-Situ Solvation & Peptide Synthesis Weighing->Synthesis Zero-Exposure Achieved Waste Halogenated Waste Segregation Synthesis->Waste Reaction Complete Disposal High-Temp Incineration (Approved Facility) Waste->Disposal EPA/RCRA Compliant

Logical workflow for the safe handling and disposal of fluorinated amino acid derivatives.

References

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine
Reactant of Route 2
2-Methyl-4-(trifluoromethoxy)-DL-phenylalanine

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